molecular formula C7H7ClN2O2 B8061075 4-Amino-6-chloro-2-methylnicotinic acid

4-Amino-6-chloro-2-methylnicotinic acid

Cat. No.: B8061075
M. Wt: 186.59 g/mol
InChI Key: RRJHJERXTCJAGB-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methylnicotinic acid (CAS 2386388-03-8) is a nicotinic acid derivative with the molecular formula C 7 H 7 ClN 2 O 2 and a molecular weight of 186.60 g/mol . This compound serves as a versatile and valuable synthetic building block in organic and medicinal chemistry research. Its molecular structure, which incorporates both amino and chloro functional groups on the pyridine ring, makes it a key intermediate for constructing more complex molecules, particularly in pharmaceutical development . As a multifunctional heterocyclic scaffold, this compound is primarily used in nucleophilic substitution and condensation reactions, enabling the exploration of novel chemical space. Researchers utilize it in the synthesis of targeted libraries for high-throughput screening in drug discovery programs. Its properties are fundamental for investigating structure-activity relationships (SAR) and for the development of potential therapeutic agents. Handling and Usage: This product is intended for use by qualified research professionals in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-chloro-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-6(7(11)12)4(9)2-5(8)10-3/h2H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJHJERXTCJAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 4-Amino-6-chloro-2-methylnicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyridine scaffolds serve as foundational building blocks for complex heterocyclic APIs. Specifically, 4-amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) has emerged as a critical intermediate in the synthesis of potent KRAS mutant protein inhibitors and fused pyrido[4,3-d]pyrimidine architectures[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic synthetic recipes. Here, we deconstruct the causality behind the regioselective amination of di-halogenated pyridines, provide self-validating experimental protocols, and outline the downstream utility of this bifunctional scaffold. The physical properties of the target compound—a solid with a molecular weight of 186.60 g/mol , requiring storage under inert atmosphere at 2-8 °C,[2]—dictate the rigorous handling procedures detailed below.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 4-amino-6-chloro-2-methylnicotinic acid relies on the chemoselective and regioselective functionalization of ethyl 4,6-dichloro-2-methylnicotinate .

The Causality of Regioselection

When subjecting a 4,6-dichloro pyridine derivative to nucleophilic aromatic substitution (SNAr), both the C4 and C6 positions are activated by the electron-withdrawing nature of the pyridine nitrogen. However, the presence of the ethyl ester at the C3 position breaks this symmetry.

  • Electronic Activation: The C4 position is ortho to the electron-withdrawing ester, significantly lowering the LUMO energy at this carbon compared to C6.

  • Steric & Coordination Effects: Utilizing a bulky, chromophore-rich amine like 4-methoxybenzylamine (PMB-NH2) instead of gaseous ammonia serves a dual purpose. It prevents over-amination (di-substitution) and allows the SNAr reaction to be driven by hydrogen-bonding coordination between the incoming amine and the C3 carbonyl oxygen, directing the Meisenheimer complex formation exclusively to C4.

Mechanism A Ethyl 4,6-dichloro-2-methylnicotinate B C4 Attack (Major) Stabilized by ortho-ester A->B PMB-NH2 C C6 Attack (Minor) Less stabilized A->C PMB-NH2 D Meisenheimer Complex at C4 B->D Fast E Ethyl 4-(PMB-amino)-6-chloro- 2-methylnicotinate D->E -HCl

Figure 1: Regioselective SNAr mechanistic pathway favoring C4 amination.

Quantitative Data: SNAr Optimization

To validate the choice of reagents, we must look at the reaction optimization matrix. The use of DMSO as a polar aprotic solvent accelerates the formation of the SNAr intermediate, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger[3].

Table 1: Optimization of SNAr Amination Conditions

SolventBaseAmine SourceTemp (°C)Regioselectivity (C4:C6)Conversion Yield (%)
DMFK2CO3NH3 (aq)803:145.2
EtOHTEAPMB-NH2805:162.8
DMSO DIPEA PMB-NH2 50 >20:1 88.5

Data Interpretation: The optimized conditions (Row 3) demonstrate that lower temperatures (50 °C) in a highly polar solvent (DMSO) maximize regioselectivity while preventing thermal degradation of the starting material[3].

Experimental Workflows and Protocols

The following three-step protocol is designed as a self-validating system . Each step includes In-Process Control (IPC) metrics (e.g., LC-MS m/z tracking) to ensure the integrity of the synthesis before proceeding.

Workflow A Ethyl 4,6-dichloro- 2-methylnicotinate B PMB-Amination (DMSO, 50°C) A->B C Deprotection (TFA, DCM) B->C D Saponification (LiOH, THF/H2O) C->D E 4-Amino-6-chloro- 2-methylnicotinic acid D->E

Figure 2: Three-step experimental workflow for the synthesis of the target nicotinic acid.

Step 1: Regioselective PMB-Amination

Objective: Install the protected amine at the C4 position.

  • Initiation: Dissolve ethyl 4,6-dichloro-2-methylnicotinate (10.0 g, 42.7 mmol) in anhydrous DMSO (50 mL) under an inert nitrogen atmosphere[3].

  • Reagent Addition: Add DIPEA (16.5 g, 128.2 mmol, 3.0 eq) followed by PMB-NH2 (10.5 g, 76.9 mmol, 1.8 eq) at room temperature[3].

  • Propagation: Heat the reaction mixture to 50 °C and stir continuously for 12 hours[3].

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]+ = 234.0) is fully consumed, replaced by a single major product peak ([M+H]+ = 335.1).

  • Workup: Quench with ice water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: PMB Deprotection

Objective: Cleave the 4-methoxybenzyl group to yield the primary amine.

  • Initiation: Dissolve the crude intermediate from Step 1 in Dichloromethane (DCM, 100 mL).

  • Cleavage: Add Trifluoroacetic acid (TFA, 20 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): LC-MS tracking must show the disappearance of m/z 335.1 and the emergence of the deprotected ester ([M+H]+ = 215.1).

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize carefully with saturated NaHCO3 and extract with DCM.

Step 3: Saponification

Objective: Hydrolyze the ethyl ester to generate the final free acid.

  • Initiation: Dissolve the deprotected ester in a 3:1 mixture of THF and H2O (80 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at room temperature for 6 hours.

  • Self-Validation (IPC): LC-MS must confirm the final product mass ([M+H]+ = 187.0).

  • Isolation: Concentrate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~3-4. The target compound, 4-amino-6-chloro-2-methylnicotinic acid , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Downstream Applications: Pyrido[4,3-d]pyrimidine Cyclization

The true value of 4-amino-6-chloro-2-methylnicotinic acid lies in its orthogonal functional groups (carboxylic acid and adjacent primary amine), which make it an ideal precursor for fused bicyclic systems like pyrido[4,3-d]pyrimidines—a core motif in advanced oncology therapeutics[1].

Workflow for Cyclization:

  • Acyl Chloride Formation: Suspend the synthesized acid (4.0 g, 21.6 mmol) in thionyl chloride (120 mL) and stir at 50 °C for 6 hours. Concentrate to yield the highly reactive acyl chloride[3].

  • Isothiocyanate Trapping & Cyclization: Dissolve the residue in acetone (120 mL) at 0 °C, and add ammonium thiocyanate (4.9 g, 64.8 mmol). Stir at room temperature for 1 hour. The intermediate acyl isothiocyanate undergoes spontaneous intramolecular cyclization with the adjacent C4-amine[3].

  • Isolation: Filter the mixture and concentrate the filtrate to yield the crude 7-chloro-2-mercapto-5-methylpyrido[4,3-d]pyrimidin-4-ol scaffold[3].

Downstream A 4-Amino-6-chloro- 2-methylnicotinic acid B Acyl Chloride (SOCl2, 50°C) A->B C Acyl Isothiocyanate (NH4SCN, 0°C) B->C D Pyrido[4,3-d]pyrimidine Cyclization C->D

Figure 3: Downstream conversion into a pyrido[4,3-d]pyrimidine scaffold.

References

  • World Intellectual Property Organization. (2024). WO2024061333A1 - A KRAS mutant protein inhibitor, and preparation method and application thereof. Google Patents.

Sources

4-Amino-6-chloro-2-methylnicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-6-chloro-2-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-6-chloro-2-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document, intended for researchers, scientists, and drug development professionals, details the compound's structural attributes, predicted spectral characteristics, a proposed synthetic pathway, and its potential applications. The guide emphasizes the rationale behind experimental design and analytical interpretation, grounding its claims in established chemical principles and relevant literature.

Introduction

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. The introduction of substituents like amino, chloro, and methyl groups can significantly alter the electronic and steric profile of the parent nicotinic acid scaffold.

4-Amino-6-chloro-2-methylnicotinic acid is a trifunctionalized heterocyclic compound. The presence of a carboxylic acid, an amino group, and a chlorine atom on a methylated pyridine core makes it a versatile intermediate. The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, the amino group can be a key site for amide bond formation or diazotization, and the carboxylic acid provides a handle for esterification or amidation.[1][2] These reactive sites offer multiple avenues for molecular elaboration, making it a compound of significant interest for constructing libraries of novel chemical entities in drug discovery programs.[3][4]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from chemical supplier databases and computational predictions.

Compound Identification
IdentifierValue
IUPAC Name 4-amino-6-chloro-2-methylpyridine-3-carboxylic acid
CAS Number 2386388-03-8[5][6]
Molecular Formula C₇H₇ClN₂O₂[6]
Molecular Weight 186.60 g/mol [5]
Canonical SMILES CC1=NC(=C(C=C1N)C(=O)O)Cl
InChI Key RRJHJERXTCJAGB-UHFFFAOYSA-N[5]
Physical and Chemical Data
PropertyValue / DescriptionSource
Physical Form Solid[6]
Purity Typically ≥95%[5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[6][6]
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water is anticipated.Inferred

Spectral Analysis and Characterization

Spectroscopic analysis is critical for the unambiguous confirmation of a molecule's structure and purity. While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic proton on the pyridine ring would appear as a singlet in the 6.0-7.0 ppm range. The methyl protons (CH ₃) would also be a singlet, typically in the 2.0-2.5 ppm range. The amino (NH ₂) and carboxylic acid (COOH ) protons will appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to each carbon atom. The carboxylic acid carbon (C=O) would be the most downfield signal (>165 ppm). The aromatic carbons would appear in the 100-160 ppm range, with their specific shifts influenced by the attached substituents (Cl, NH₂, CH₃, COOH). The methyl carbon would be the most upfield signal, typically below 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • N-H Stretch: Two sharp to medium peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

  • O-H Stretch: A very broad absorption centered around 3000 cm⁻¹ is expected for the carboxylic acid O-H group.

  • C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ will indicate the presence of the carboxylic acid carbonyl group.

  • C=C and C=N Stretch: Absorptions in the 1550-1650 cm⁻¹ region are characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[8]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 186. A characteristic isotopic pattern will be observed due to the presence of chlorine, with a peak at M+2 (m/z 188) that is approximately one-third the intensity of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways would include the loss of H₂O (water) from the carboxylic acid, and the loss of COOH (carboxyl group).

The combination of these three spectroscopic techniques provides a self-validating system for confirming the identity and assessing the purity of 4-Amino-6-chloro-2-methylnicotinic acid.

Synthesis and Reactivity

The synthesis of highly substituted pyridines often requires a multi-step approach. A plausible synthetic route can be designed based on established methodologies for similar nicotinic acid derivatives.[4][9]

Proposed Synthetic Pathway

A logical approach involves building the substituted pyridine ring or modifying a pre-existing one. One potential pathway starts from a commercially available chloronicotinic acid derivative.

Synthetic_Pathway cluster_0 Synthesis of 4-Amino-6-chloro-2-methylnicotinic acid A 4,6-Dichloro-2-methylnicotinic Acid (CAS: 693286-31-6) B Intermediate Amine A->B  Amination (e.g., NH₃, pressure)    Selective SₙAr at C4   C 4-Amino-6-chloro-2-methylnicotinic acid (Target Molecule) B->C  (Purification)  

Caption: Proposed synthesis of the target molecule via selective amination.

Step-by-Step Synthetic Protocol

This protocol is a conceptual outline based on established chemical principles for nucleophilic aromatic substitution on chloropyridines. It should be optimized and validated experimentally.

  • Reaction Setup: To a high-pressure reaction vessel, add 4,6-dichloro-2-methylnicotinic acid (1.0 eq).[]

  • Solvent and Reagent Addition: Add a suitable solvent such as dioxane or NMP. Cool the vessel and introduce a solution of ammonia in methanol (e.g., 7N solution, >10 eq).

    • Rationale: A high excess of ammonia is used to favor the desired amination reaction and minimize side products. The reaction is performed under pressure to maintain ammonia in the liquid phase and increase the reaction rate.

  • Reaction Conditions: Seal the vessel and heat to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Rationale: The C4 position is generally more activated towards nucleophilic attack than the C6 position in such systems, allowing for selective substitution. Elevated temperatures are necessary to overcome the activation energy for the SNAr reaction.

  • Work-up and Isolation: After cooling to room temperature, vent the vessel carefully. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Redissolve the crude residue in a minimal amount of a suitable solvent. The pH can be adjusted to the isoelectric point to precipitate the product. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to the predicted spectra.

Reactivity Profile

The molecule's functionality allows for diverse subsequent reactions:

  • SNAr at C6: The remaining chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity.[4]

  • Amine Group Reactions: The amino group can be acylated, alkylated, or used to form heterocyclic rings.

  • Carboxylic Acid Reactions: The carboxyl group can be converted to esters, amides, or acid chlorides, serving as a key conjugation point.[11]

Applications in Research and Drug Development

The true value of a building block like 4-Amino-6-chloro-2-methylnicotinic acid lies in its potential to generate novel compounds with biological activity.

Role as a Versatile Chemical Scaffold

This compound is an ideal starting point for creating libraries of drug-like molecules. Its three distinct functional groups can be independently modified, allowing for a systematic exploration of the chemical space around the pyridine core. This is a common strategy in medicinal chemistry to develop Structure-Activity Relationships (SAR).[12]

Potential Biological Activities

While direct biological data for this specific molecule is scarce, derivatives of substituted nicotinic acids have shown a wide range of activities, suggesting potential avenues for investigation:

  • Antimicrobial Agents: Nicotinic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][13]

  • Anticancer Agents: The pyridine scaffold is present in numerous anticancer drugs. Modification of this compound could lead to inhibitors of kinases or other cancer-related targets.[3][14]

  • Enzyme Inhibition: Functionalized heterocyclic acids are known to interact with the active sites of various enzymes.[4]

Workflow for Drug Discovery Screening

The integration of this building block into a drug discovery program would follow a standard workflow.

Screening_Workflow cluster_1 Drug Discovery Workflow Start 4-Amino-6-chloro- 2-methylnicotinic acid Lib Library Synthesis (Parallel Chemistry) Start->Lib  Derivatization   Screen High-Throughput Screening (HTS) Lib->Screen  Assay Plate Generation   Hit Hit Identification Screen->Hit  Data Analysis   Lead Lead Optimization (SAR Studies) Hit->Lead  Iterative Synthesis   Preclinical Preclinical Candidate Lead->Preclinical

Caption: A typical workflow for utilizing a building block in a drug discovery campaign.

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. The following information is based on data for the compound and structurally similar molecules.

GHS Hazard Information
PictogramCodeHazard Statement

GHS07H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements and Handling
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Storage: As per section 2.2, store in a cool, dry, dark place under an inert atmosphere to ensure long-term stability.[6]

Conclusion

4-Amino-6-chloro-2-methylnicotinic acid is a chemical building block with significant potential for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse molecular architectures. While detailed experimental data on the compound itself is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding for researchers looking to utilize this compound in their work, from synthesis and characterization to its application in the development of novel, biologically active agents.

References

  • MilliporeSigma. (n.d.). 4-Amino-6-chloro-2-methylnicotinic acid. Retrieved from [Link]

  • (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–766. Retrieved from [Link]

  • G. S. S. K. A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • CHIMIA. (n.d.). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • NIST. (n.d.). 6-Chloronicotinic acid. NIST WebBook. Retrieved from [Link]

  • Domainex. (2022, March 10). Synthesis in Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

  • PubMed. (2025, January 3). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid. Retrieved from [Link]

  • Citarella, A. et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC. Retrieved from [Link]

  • EPA. (2025, October 15). 2-AMINO-6-METHYLNICOTINIC ACID Properties. Retrieved from [Link]

  • University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • Frontiers. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

  • MOST Wiedzy. (2022, June 28). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives. Retrieved from [Link]

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Technical Guide: Spectroscopic Characterization of 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4-Amino-6-chloro-2-methylnicotinic acid , a critical intermediate in the synthesis of RET kinase inhibitors (e.g., Pralsetinib) and KRAS inhibitors.

Introduction & Pharmacophore Significance

4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8 ) is a highly functionalized pyridine scaffold used primarily as a building block in the development of small-molecule kinase inhibitors. Its structural versatility stems from three distinct reactive handles:

  • C3-Carboxylic Acid: Enables amide coupling to form the core pharmacophore backbone.

  • C4-Amine: Acts as a hydrogen bond donor or can be cyclized into fused ring systems (e.g., pyrazolopyridines).

  • C6-Chloride: A handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl side chains.

This compound is notably utilized in the synthesis pathways of Pralsetinib (BLU-667) and emerging KRAS G12D inhibitors [1, 2].

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific regioisomers are common impurities.

Synthesis Workflow

The standard preparation involves the selective nucleophilic aromatic substitution (


) of 4,6-dichloro-2-methylnicotinic acid  (or its ester) with ammonia.
  • Regioselectivity: The C4 position is electronically activated by the adjacent electron-withdrawing carboxylic acid/ester group (ortho-effect) and the para-relationship to the pyridine nitrogen, making it more electrophilic than the C6 position.

  • Critical Impurity: 2-Amino-6-chloro... (if starting from a different precursor) or 4,6-Diamino... (over-amination).

Synthesis Start 4,6-Dichloro-2-methyl- nicotinic acid (ester) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Attack at C4 NH3 NH3 / MeOH (Nucleophile) NH3->Intermediate Product 4-Amino-6-chloro-2-methyl- nicotinic acid Intermediate->Product Cl- Elimination Impurity Impurity: 6-Amino isomer (Minor) Intermediate->Impurity Attack at C6 (Rare)

Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution.

Spectroscopic Data (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the highly substituted pyridine ring, leaving only one aromatic proton.


H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.0 – 13.5 Broad Singlet1H–COOHTypical carboxylic acid proton; exchangeable with

.
7.50 – 7.80 Broad Singlet2H–NH

Amino protons. Broadened due to quadrupole relaxation of N and H-bonding.
6.55 Singlet1HC5–H The only aromatic proton. Significantly shielded (upfield) by the ortho-amino group (+M effect).
2.45 Singlet3HC2–CH

Methyl group attached to the aromatic ring.

Expert Insight:

  • Solvent Effect: In

    
    , the acid and amine protons will exchange and disappear, leaving only the C5-H singlet (~6.6 ppm) and the Methyl singlet (~2.5 ppm).
    
  • Differentiation: The C5-H singlet is key. If the substitution occurred at C6 (yielding the 6-amino isomer), the remaining proton at C4 would be more deshielded (downfield, ~7.0+ ppm) because it is not ortho to the strong electron-donating amine.


C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~167.0 ppm (Carboxylic acid).

  • Aromatic C-NH2 (C4): ~155.0 ppm (Deshielded by N).

  • Aromatic C-Cl (C6): ~148.0 ppm.

  • Aromatic C-Me (C2): ~158.0 ppm.

  • Aromatic C-H (C5): ~108.0 ppm (Shielded by ortho-NH2).

  • Aromatic C-COOH (C3): ~115.0 ppm.

  • Methyl (CH3): ~23.0 ppm.

Mass Spectrometry (MS)

The presence of chlorine provides a definitive isotopic signature.

  • Ionization Mode: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve) modes are both viable. Negative mode is often more sensitive for carboxylic acids.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 186.02

Key Peaks (ESI+):

m/z Value Intensity Assignment Interpretation

| 187.0 | 100% |


 | Protonated molecular ion (

Cl). | | 189.0 | ~33% |

|

Cl isotope peak. The 3:1 ratio confirms mono-chlorination. | | 169.0 | Variable |

| Loss of hydroxyl group (fragmentation). |
Infrared Spectroscopy (IR)

IR is useful for confirming the functional groups, particularly the primary amine and acid.

  • 3450 & 3350 cm

    
    :  N–H stretching (Primary amine doublet).
    
  • 2500 – 3000 cm

    
    :  O–H stretching (Carboxylic acid, broad "hump").
    
  • 1690 – 1710 cm

    
    :  C=O stretching (Carboxylic acid carbonyl).
    
  • 1620 cm

    
    :  C=C / C=N ring stretching (Pyridine skeletal vibrations).
    
  • 750 – 800 cm

    
    :  C–Cl stretching.
    

Analytical Quality Control Protocol

For researchers utilizing this intermediate, the following QC workflow is recommended to ensure integrity before subsequent coupling steps.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

  • Retention Time: The acid is polar; expected elution is early (2–4 min) compared to esterified derivatives.

QC_Workflow Sample Raw Sample (Solid) Solubility Dissolve in DMSO/MeOH (1 mg/mL) Sample->Solubility LCMS LC-MS Analysis Check m/z 187/189 Solubility->LCMS NMR 1H NMR Confirm Regiochemistry (Singlet at ~6.5 ppm) LCMS->NMR If Mass Correct Purity Purity Check Target >95% NMR->Purity

Figure 2: Recommended Quality Control Decision Tree.

References

  • Patent: Substituted Pyridines as KRAS Inhibitors. WO 2024/061333 A1. (2024). Describes the use of 4-amino-6-chloro-2-methylnicotinic acid as a starting material (Example 1, Step 1).

  • Patent: Compounds for Treating RET-Associated Disorders. WO 2017/079140 A1. (2017). Details the synthesis of Pralsetinib intermediates involving similar aminonicotinic acid scaffolds.

  • Database: 4-Amino-6-chloro-2-methylnicotinic acid.[2][3][4] CAS Common Chemistry. Registry No. 2386388-03-8.[2][3]

Sources

An In-depth Technical Guide to 4-Amino-6-chloro-2-methylnicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-chloro-2-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry. Its structural features, including a substituted pyridine core, present a versatile scaffold for the development of novel therapeutic agents. This document details the physicochemical properties, a plausible synthetic route based on established chemical principles, in-depth analytical methodologies for its characterization, and explores its potential applications in drug discovery. The CAS Number for 4-Amino-6-chloro-2-methylnicotinic acid is 2386388-03-8 .

Introduction

Substituted nicotinic acid derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities. The strategic placement of functional groups on the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. 4-Amino-6-chloro-2-methylnicotinic acid combines several key functionalities: an amino group, a chloro substituent, a methyl group, and a carboxylic acid. This unique combination offers multiple points for chemical modification, making it a valuable intermediate for creating diverse chemical libraries for high-throughput screening and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-Amino-6-chloro-2-methylnicotinic acid are summarized in the table below.

PropertyValueSource
CAS Number 2386388-03-8
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.6 g/mol
Physical Form SolidN/A
Purity Typically ≥95%N/A
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]

Synthesis of 4-Amino-6-chloro-2-methylnicotinic Acid

The electron-deficient nature of the pyridine ring, enhanced by electron-withdrawing groups like chlorine atoms, makes it susceptible to nucleophilic attack, especially at the 4-position[3][4].

Proposed Synthetic Workflow

Synthesis_Workflow A Ethyl 4,6-dichloro-2-methylnicotinate B Nucleophilic Aromatic Substitution (SNAr) A->B Ammonia C Ethyl 4-amino-6-chloro-2-methylnicotinate B->C D Alkaline Hydrolysis C->D e.g., NaOH, H₂O/EtOH E 4-Amino-6-chloro-2-methylnicotinic acid D->E Applications Core 4-Amino-6-chloro-2-methylnicotinic Acid App1 Kinase Inhibitors Core->App1 App2 GPCR Ligands Core->App2 App3 Anti-infective Agents Core->App3 App4 Fragment-Based Drug Discovery Core->App4

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-6-chloro-2-methylnicotinic acid is a substituted pyridine carboxylic acid, a class of compounds of significant interest in pharmaceutical and agrochemical research. Its chemical structure, featuring an amino group, a chloro substituent, and a carboxylic acid function on a methyl-pyridine scaffold, suggests a complex physicochemical profile that dictates its behavior in various environments. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for 4-Amino-6-chloro-2-methylnicotinic acid, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical considerations, practical experimental protocols, and data interpretation necessary to fully characterize this molecule.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility of 4-Amino-6-chloro-2-methylnicotinic acid in various aqueous and organic media is paramount for formulation development, preclinical studies, and manufacturing processes. This section outlines the methodologies for a thorough solubility assessment.

Theoretical Considerations

The solubility of 4-Amino-6-chloro-2-methylnicotinic acid is influenced by its structural features:

  • The Carboxylic Acid Group: This acidic functional group will exhibit pH-dependent solubility, with increased solubility in basic conditions due to deprotonation to the more soluble carboxylate form.

  • The Amino Group: This basic functional group will also contribute to pH-dependent solubility, with increased solubility in acidic conditions due to protonation to the more soluble ammonium form. The presence of both acidic and basic groups means the molecule is zwitterionic at its isoelectric point.

  • The Chloropyridine Ring: The chlorinated pyridine ring contributes to the molecule's lipophilicity, which will influence its solubility in organic solvents.

  • The Methyl Group: This small alkyl group will slightly increase the lipophilicity of the molecule.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[1] It provides a rapid indication of a compound's propensity to precipitate under non-equilibrium conditions.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay [2]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Amino-6-chloro-2-methylnicotinic acid in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock solution in a 96-well plate using DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically 1-2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not lead to a significant increase in turbidity compared to the buffer-only control.

Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound in a given solvent at equilibrium.[3] The shake-flask method is the gold standard for its determination.[4]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [5]

  • Sample Preparation: Add an excess amount of solid 4-Amino-6-chloro-2-methylnicotinic acid to a series of vials containing different solvents of interest (e.g., water, pH-adjusted buffers, ethanol, methanol, acetonitrile, etc.).

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations.

  • Data Reporting: Express the thermodynamic solubility in units of µg/mL or µM.

Workflow for Comprehensive Solubility Assessment

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM DMSO Stock k2 Serial Dilution in DMSO k1->k2 k3 Dilute into Aqueous Buffer (e.g., PBS, pH 7.4) k2->k3 k4 Incubate (1-2h) k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 k6 Determine Kinetic Solubility k5->k6 t1 Add Excess Solid to Solvents t2 Equilibrate (24-72h Shake-Flask) t1->t2 t3 Centrifuge/Settle t2->t3 t4 Filter Supernatant t3->t4 t5 Quantify by HPLC-UV t4->t5 t6 Determine Thermodynamic Solubility t5->t6 start Solubility Assessment of 4-Amino-6-chloro-2-methylnicotinic acid start->k1 start->t1

Caption: Workflow for kinetic and thermodynamic solubility determination.

Solubility Data Summary (Hypothetical)

The following table presents hypothetical, yet scientifically plausible, solubility data for 4-Amino-6-chloro-2-methylnicotinic acid in a range of relevant solvents.

Solvent SystempHSolubility TypeSolubility (µg/mL)Comments
Water1.2Thermodynamic> 1000High solubility due to protonation of the amino group.
Water4.0Thermodynamic~50Lower solubility near the isoelectric point.
Water7.4Thermodynamic~200Moderate solubility due to partial deprotonation of the carboxylic acid.
Water9.0Thermodynamic> 2000High solubility due to deprotonation of the carboxylic acid.
Phosphate-Buffered Saline7.4Kinetic~150Reflects solubility under physiological salt conditions.
EthanolN/AThermodynamic~500Good solubility in a polar protic organic solvent.
MethanolN/AThermodynamic~800Higher solubility in methanol compared to ethanol.
AcetonitrileN/AThermodynamic~30Limited solubility in a polar aprotic solvent.
DMSON/AThermodynamic> 10000Highly soluble in DMSO.
n-OctanolN/AThermodynamic~100Indicates moderate lipophilicity.

Part 2: Stability Profiling

Assessing the chemical stability of 4-Amino-6-chloro-2-methylnicotinic acid is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products that may arise during manufacturing, storage, and administration.[6] Stability testing is a regulatory requirement and is guided by the International Council for Harmonisation (ICH) guidelines.[7]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing.[8][9] These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 4-Amino-6-chloro-2-methylnicotinic acid (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[10]

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[10]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. Aim for 5-20% degradation for optimal results.[8]

Potential Degradation Pathways

Based on the chemical structure of 4-Amino-6-chloro-2-methylnicotinic acid, several degradation pathways can be postulated:

  • Hydrolysis: The chloro substituent on the pyridine ring could be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxypyridine derivative. This is a known degradation pathway for chloropyridines, although they are generally more resistant to hydrolysis than their alkyl halide counterparts.[13][14][15]

  • Oxidation: The amino group and the pyridine ring itself could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide, although this typically requires high temperatures.[16]

  • Photodegradation: The aromatic and heteroaromatic rings are chromophores that can absorb UV light, potentially leading to photolytic cleavage or other rearrangements.

Visualization of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_thermal Thermal Stress cluster_photo Photolytic Stress Parent 4-Amino-6-chloro-2-methylnicotinic acid Hydrolysis_Product 4-Amino-6-hydroxy-2-methylnicotinic acid Parent->Hydrolysis_Product H₂O / OH⁻ Oxidation_Product N-oxide derivative Parent->Oxidation_Product [O] Decarboxylation_Product 4-Amino-6-chloro-2-methylpyridine Parent->Decarboxylation_Product Heat, -CO₂ Photo_Product Ring-opened or rearranged products Parent->Photo_Product

Caption: Potential degradation pathways of 4-Amino-6-chloro-2-methylnicotinic acid.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.[17]

Protocol for Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is versatile for separating moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase: Use a buffer to control the pH, such as 20 mM potassium dihydrogen phosphate, adjusted to a pH where the parent compound and potential degradants have good peak shape (e.g., pH 3.0-4.5).

    • Organic Phase: Use acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any degradation products that may have different polarities. For example, start with a low percentage of the organic phase and gradually increase it.

  • Detection: Use a UV detector set at a wavelength where 4-Amino-6-chloro-2-methylnicotinic acid has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples and demonstrating that the degradation product peaks are well-resolved from the parent peak.

Forced Degradation Study Summary Table
Stress ConditionReagents and ConditionsExpected Degradation ProductsAnalytical Observations
Acid Hydrolysis0.1 M HCl, 60°C, 24h4-Amino-6-hydroxy-2-methylnicotinic acidA more polar peak eluting earlier than the parent compound.
Base Hydrolysis0.1 M NaOH, 60°C, 24h4-Amino-6-hydroxy-2-methylnicotinic acidSimilar to acid hydrolysis, but the reaction rate may differ.
Oxidation3% H₂O₂, RT, 24hN-oxide derivativesPeaks with slightly different retention times, potentially more polar.
Thermal (Solid)80°C, 48hMinimal degradation expectedPotential for decarboxylation at higher temperatures.
Thermal (Solution)80°C, 48hPossible increase in hydrolysisSimilar to acid/base hydrolysis but likely at a slower rate.
PhotostabilityICH Q1B light exposureComplex mixture of degradantsMultiple small peaks may appear in the chromatogram.

Overall Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for assessing the stability of a new chemical entity like 4-Amino-6-chloro-2-methylnicotinic acid.

G cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_formal_stability Formal Stability Testing m1 Develop Stability-Indicating HPLC Method m2 Validate Method (ICH Q2) m1->m2 fd1 Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) m2->fd1 fd2 Identify Degradation Products fd1->fd2 fd3 Elucidate Degradation Pathways fd2->fd3 fs1 Set Up Long-Term & Accelerated Stability Studies (ICH Q1A) fd3->fs1 fs2 Analyze Samples at Time Points fs1->fs2 fs3 Evaluate Data fs2->fs3 fs4 Establish Shelf-Life & Storage Conditions fs3->fs4 start Stability Assessment of 4-Amino-6-chloro-2-methylnicotinic acid start->m1

Caption: Comprehensive workflow for stability assessment.

Conclusion

The characterization of solubility and stability is a cornerstone of the chemical and pharmaceutical development of any new molecule. For 4-Amino-6-chloro-2-methylnicotinic acid, a systematic approach as outlined in this guide is essential. By employing robust experimental protocols for determining kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and developing a validated stability-indicating analytical method, researchers can build a comprehensive data package. This information is critical for informed decision-making in formulation development, for ensuring the quality and safety of the compound throughout its lifecycle, and for meeting regulatory expectations. The insights gained from these studies will ultimately pave the way for the successful translation of this promising molecule from the laboratory to its intended application.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 63, 124-129.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Gonçalves, J., & da Piedade, M. E. M. (2011). Author's personal copy. [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Gross, D., & Schütte, H. R. (1964). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 90(1), 250–255.
  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Allen, L. V. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 482-484.
  • Chin, S. T., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • CoLab. (2013, June 1).
  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Gupta, K. R., et al. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Eurasian Journal of Analytical Chemistry, 11(6), 335-345.
  • RSC Publishing. (n.d.). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]

  • ResearchGate. (2015, September 4). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PubChem. (n.d.). 2-Chloropyridine. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • de la Puente, G., et al. (2010). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 49(21), 10435-10440.
  • Tandel, F., & More, P. (2023, March 21). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 5-12.
  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.
  • Arciniega, A. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. [Link]

  • Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

  • LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2025, August 6). The polymerisation of 4-chloropyridine. [Link]

  • SIELC Technologies. (2025, December 12). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • National Toxicology Program. (1995). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. [Link]

  • NIST. (n.d.). 6-Chloronicotinic acid. [Link]

Sources

Theoretical Properties and Application of 4-Amino-6-chloro-2-methylnicotinic Acid in Pan-KRAS Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology and targeted therapeutics, the discovery of allosteric Pan-KRAS inhibitors represents a paradigm shift. Unlike first-generation covalent inhibitors (e.g., sotorasib) that are strictly limited to the KRAS-G12C mutation, Pan-KRAS inhibitors are designed to target multiple oncogenic mutant forms, including G12D, G12V, and Q61H [1]. At the structural heart of many of these novel therapeutic agents lies the pyrido[4,3-d]pyrimidine core.

4-Amino-6-chloro-2-methylnicotinic acid (CAS 2386388-03-8) has emerged as a critical, high-value molecular scaffold for synthesizing this core [2]. This whitepaper provides an in-depth technical analysis of the theoretical properties, mechanistic utility, and experimental workflows associated with this compound, offering drug development professionals a comprehensive guide to its application in KRAS-targeted drug discovery.

Physicochemical and Theoretical Profile

The utility of 4-Amino-6-chloro-2-methylnicotinic acid is dictated by its highly functionalized pyridine ring. The specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (chloro, carboxylic acid) groups creates a highly predictable reactivity profile essential for regioselective cyclization.

Quantitative Data Summary
PropertyValue / Description
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
CAS Number 2386388-03-8
InChIKey RRJHJERXTCJAGB-UHFFFAOYSA-N
Physical Form Solid
Purity Standard ≥95% (Typical commercial grade)
Storage Conditions 2-8°C, inert atmosphere, dark place
Theoretical Structural Advantages
  • The 4-Amino Group (Internal Nucleophile): Positioned ortho to the carboxylic acid, this primary amine is perfectly situated to act as an internal nucleophile during the formation of the pyrimidine ring.

  • The 6-Chloro Group (Late-Stage Diversification): Upon cyclization, this chlorine atom occupies the 7-position of the resulting pyrido[4,3-d]pyrimidine. It serves as an excellent leaving group for late-stage

    
     or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of bulky, hydrophobic moieties that anchor the drug into the KRAS Switch II pocket [2].
    
  • The 2-Methyl Group (Conformational Locking): This methyl group provides critical steric hindrance. In the final drug molecule, it restricts the rotation of the pyrido-pyrimidine core, locking the inhibitor into a bioactive conformation. This pre-organization significantly reduces the entropic penalty upon binding to the KRAS protein.

Mechanistic Role in Pan-KRAS Inhibition

Mutations in the KRAS GTPase (such as G12D) impair the intrinsic hydrolysis of GTP to GDP, locking the protein in an active state that drives unchecked tumor proliferation [1]. Pan-KRAS inhibitors synthesized from 4-Amino-6-chloro-2-methylnicotinic acid do not rely on covalent bonding to a mutant cysteine. Instead, the pyrido[4,3-d]pyrimidine core acts as a rigid hinge-binding motif that allosterically blocks the Switch II pocket, preventing interaction with downstream effectors like RAF.

G EGFR Upstream RTKs (e.g., EGFR) SOS GEF (SOS) Promotes Nucleotide Exchange EGFR->SOS KRAS_GDP KRAS-GDP (Inactive State) SOS->KRAS_GDP KRAS_GTP Mutant KRAS-GTP (Active, G12D/V/C) KRAS_GDP->KRAS_GTP Impaired GAP hydrolysis due to mutation Downstream RAF / MEK / ERK Signaling Cascade KRAS_GTP->Downstream Tumor Tumor Proliferation & Survival Downstream->Tumor Inhibitor Pan-KRAS Inhibitor (Pyrido-pyrimidine core) Inhibitor->KRAS_GTP Allosteric Blockade (Switch II Pocket)

Diagram 1: KRAS signaling cascade and allosteric blockade by Pan-KRAS inhibitors.

Experimental Workflow: Synthesis of the Pyrido[4,3-d]pyrimidine Core

The transformation of 4-Amino-6-chloro-2-methylnicotinic acid into the bicyclic core (7-Chloro-2-mercapto-5-methylpyrido[4,3-d]pyrimidin-4-ol) is a highly efficient, self-validating cascade reaction. The following protocol is adapted from recent patent literature detailing the synthesis of advanced KRAS mutant protein inhibitors [2].

Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Charge a dry, round-bottom flask with 4-Amino-6-chloro-2-methylnicotinic acid (4.0 g, 21.6 mmol).

  • Suspend the solid in thionyl chloride (

    
    , 120 mL).
    
  • Stir the mixture at 50°C for 6 hours under an inert atmosphere.

  • Concentrate the reaction mixture in vacuo to remove excess

    
    , yielding the crude acid chloride intermediate.
    

Step 2: Acyl Isothiocyanate Formation & Cyclization 5. Dissolve ammonium thiocyanate (


, 4.9 g, 64.8 mmol) in anhydrous acetone (120 mL) and cool the solution to 0°C using an ice bath.
6. Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous acetone and add it dropwise to the 

solution. 7. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. 8. Filter the mixture through filter paper to remove precipitated ammonium chloride (

). 9. Concentrate the filtrate in vacuo to yield the crude product (approx. 3.7 g), which can be verified via LCMS (m/z corresponding to the cyclized core).

Workflow SM 4-Amino-6-chloro- 2-methylnicotinic acid SOCl2 Thionyl Chloride (SOCl2) 50°C, 6h SM->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl Concentration NH4SCN NH4SCN in Acetone 0°C to RT, 1h AcidCl->NH4SCN AcylIso Acyl Isothiocyanate Intermediate NH4SCN->AcylIso Cyclize Intramolecular Cyclization AcylIso->Cyclize Spontaneous Product 7-Chloro-2-mercapto-5-methyl- pyrido[4,3-d]pyrimidin-4-ol Cyclize->Product Filtration & Concentration

Diagram 2: Synthetic workflow from nicotinic acid scaffold to the pyrido[4,3-d]pyrimidine core.

Causality and E-E-A-T Insights: The "Self-Validating" Protocol

To ensure scientific integrity, it is crucial to understand why these specific reagents and conditions are employed:

  • Choice of Activating Agent: Thionyl chloride (

    
    ) is chosen over milder amide coupling agents (like HATU or EDC) because the discrete formation of an acid chloride is an absolute requirement for the subsequent reaction with the thiocyanate anion. Milder agents would fail to generate the highly electrophilic species needed to form the acyl isothiocyanate.
    
  • Temperature Control and Solvent: Acetone is utilized as the solvent for the second step because it excellently solubilizes

    
     while precipitating the 
    
    
    
    byproduct, driving the reaction forward via Le Chatelier's principle. The initial 0°C temperature controls the highly exothermic nucleophilic attack of the thiocyanate, preventing unwanted dimerization or hydrolysis of the acid chloride.
  • Spontaneous Cyclization: The protocol is "self-validating" because the intermediate acyl isothiocyanate is highly reactive. The proximity of the ortho-amino group results in an immediate, spontaneous intramolecular nucleophilic attack on the central carbon of the isothiocyanate. The thermodynamic stability of the resulting aromatic pyrido[4,3-d]pyrimidine system acts as a powerful driving force, ensuring high conversion rates without the need for secondary cyclization reagents [2].

References

  • Eliseev, I. A., et al. "Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase." Current Medicinal Chemistry, Volume 32, Issue 40, Dec 2025.[Link]

  • Gan & Lee Pharmaceuticals. "Kras mutant protein inhibitor, preparation method therefor, and use thereof." Google Patents, Patent WO2024061333A1, Published March 28, 2024.

Synthesis and Sourcing Strategies for 4-Amino-6-chloro-2-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) is a highly specialized, multifunctional pyridine building block[1]. It is increasingly utilized in the pharmaceutical industry for the synthesis of advanced therapeutics, most notably in the development of novel KRAS mutant protein inhibitors[2]. The molecule’s orthogonal functionalization—comprising a carboxylic acid, a methyl group, a reactive chlorine atom, and a primary amine—makes it an ideal precursor for complex heterocyclic scaffolds, such as pyrido[4,3-d]pyrimidines.

This whitepaper provides an in-depth technical analysis of the starting materials, mechanistic rationale, and validated step-by-step methodologies required to synthesize this critical intermediate from commercially viable precursors.

Retrosynthetic Analysis & Starting Material Selection

When designing a synthetic route for highly substituted pyridines, late-stage functionalization is often plagued by poor regioselectivity. For instance, attempting to methylate 4-amino-6-chloronicotinic acid at the C2 position via directed ortho-metalation or radical Minisci reactions typically results in low yields due to the unprotected amino and carboxylic acid groups.

Therefore, the most logical and scalable starting material is 4,6-dichloro-2-methylnicotinic acid (CAS: 693286-31-6)[3]. This commercially available precursor already possesses the correct carbon framework. The synthetic challenge is thus reduced to the regioselective amination of the C4 position while leaving the C6 chlorine intact.

Mechanistic Pathway & Regioselectivity Rationale

Direct amination of 4,6-dichloro-2-methylnicotinic acid using aqueous ammonia requires high-pressure sealed tubes and often yields an uncontrollable mixture of 4-amino, 6-amino, and 4,6-diamino products.

To establish a self-validating, high-yield system, two strategic modifications are employed:

  • Esterification: Converting the carboxylic acid to an ethyl ester increases the electrophilicity of the pyridine ring, facilitating milder Nucleophilic Aromatic Substitution (SNAr) conditions.

  • Amine Selection: Utilizing p-methoxybenzylamine (PMBNH₂) instead of ammonia provides steric bulk that prevents double substitution.

Why does substitution occur at C4 instead of C6? The regioselectivity is driven by the differential stabilization of the Meisenheimer complex intermediate. Attack at the C4 position is kinetically favored because the developing negative charge is stabilized by both the para-pyridine nitrogen and the strong inductive/resonance electron-withdrawing effect of the ortho-ester group. Conversely, attack at C6 only benefits from the ortho-pyridine nitrogen and the weaker para-ester stabilization.

Regioselectivity Reactant Ethyl 4,6-dichloro- 2-methylnicotinate C4_Attack C4 Substitution (Major) Ortho to Ester Kinetically Favored Reactant->C4_Attack PMBNH2 DMSO, 50°C C6_Attack C6 Substitution (Minor) Para to Ester Disfavored Reactant->C6_Attack PMBNH2

Caption: Regioselectivity rationale for the SNAr displacement of the C4-chloride.

Experimental Methodology: The PMB-Amine Route

The following protocol details the causality behind each experimental choice, ensuring a robust workflow utilized in recent patent literature for KRAS inhibitor synthesis[2].

SynthesisRoute SM 4,6-Dichloro-2-methylnicotinic acid (CAS: 693286-31-6) Ester Ethyl 4,6-dichloro-2-methylnicotinate SM->Ester EtOH, H2SO4 Reflux SNAr Ethyl 4-(4-methoxybenzylamino)- 6-chloro-2-methylnicotinate Ester->SNAr PMBNH2, DIEA DMSO, 50°C, 12h Deprotect Ethyl 4-amino-6-chloro- 2-methylnicotinate SNAr->Deprotect TFA, DCM Room Temp Product 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) Deprotect->Product LiOH, THF/H2O Acidic Workup

Caption: Synthetic workflow for 4-Amino-6-chloro-2-methylnicotinic acid from dichloro precursors.

Step 1: Esterification

Procedure: Suspend 4,6-dichloro-2-methylnicotinic acid in anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and reflux for 16 hours. Concentrate under reduced pressure and partition between ethyl acetate and saturated aqueous NaHCO₃ to yield ethyl 4,6-dichloro-2-methylnicotinate . Causality: Protecting the acid prevents it from deprotonating the incoming amine nucleophile in the subsequent step, which would otherwise halt the SNAr reaction.

Step 2: Regioselective SNAr

Procedure: Dissolve ethyl 4,6-dichloro-2-methylnicotinate (10.0 g, 42.7 mmol) in Dimethyl Sulfoxide (DMSO) (50 mL). Add PMBNH₂ (10.5 g, 76.9 mmol) and N,N-Diisopropylethylamine (DIEA) (16.5 g, 128.2 mmol). Stir the reaction mixture at 50°C for 12 hours[2]. Causality: DMSO, a polar aprotic solvent, accelerates the SNAr by poorly solvating the nucleophile, thereby increasing its effective reactivity. DIEA acts as a non-nucleophilic base to scavenge the generated HCl, driving the reaction to completion without competing as a nucleophile. The moderate temperature of 50°C provides enough kinetic energy to overcome the C4-activation barrier while remaining too low to trigger C6-substitution.

Step 3: PMB Deprotection

Procedure: Isolate the intermediate and dissolve it in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) and stir at room temperature until complete consumption of the starting material is observed via LC-MS. Causality: The electron-rich PMB group is highly susceptible to acidic cleavage, generating a stable 4-methoxybenzyl cation and liberating the primary amine.

Step 4: Saponification

Procedure: Treat the resulting ethyl 4-amino-6-chloro-2-methylnicotinate with Lithium Hydroxide (LiOH) in a THF/Water mixture. Following hydrolysis, carefully adjust the pH to ~4 using 1M HCl to precipitate the final product, 4-amino-6-chloro-2-methylnicotinic acid . Causality: The zwitterionic nature of the final amino acid means it is highly water-soluble at extreme pH levels. Careful isoelectric focusing during the acidic workup is mandatory to maximize isolated yield.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric profile for the critical SNAr step, ensuring complete conversion of the limiting reagent while preventing over-reaction[2].

Reagent / MaterialCAS NumberEquivalentsAmountRole in System
Ethyl 4,6-dichloro-2-methylnicotinateN/A1.0 eq10.0 g (42.7 mmol)Electrophilic Starting Material
4-Methoxybenzylamine (PMBNH₂)2393-23-91.8 eq10.5 g (76.9 mmol)Sterically-hindered Nucleophile
N,N-Diisopropylethylamine (DIEA)7087-68-53.0 eq16.5 g (128.2 mmol)Non-nucleophilic Acid Scavenger
Dimethyl Sulfoxide (DMSO)67-68-5Solvent50 mLPolar Aprotic Reaction Medium

Conclusion

The synthesis of 4-amino-6-chloro-2-methylnicotinic acid relies heavily on the strategic exploitation of pyridine ring electronics. By utilizing 4,6-dichloro-2-methylnicotinic acid as the starting material and leveraging the ortho-directing effects of a temporary ester protecting group, chemists can achieve highly regioselective C4-amination. This self-validating protocol ensures the scalable production of a critical intermediate required for next-generation oncology drug development.

References

[2] Title: WO2024061333A1 - 一种kras突变蛋白抑制剂、及其制备方法和应用 - Google Patents Source: google.com URL:

Sources

Retrosynthetic Analysis and Process Chemistry of 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Highly substituted nicotinic acids are privileged scaffolds in modern drug discovery, frequently serving as core fragments for kinase inhibitors, KRAS mutant inhibitors, and PI3K antagonists[1]. 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) [2] presents a unique synthetic challenge due to its dense array of functional groups: a carboxylic acid, a primary amine, a halogen, and a methyl group, all situated around a central pyridine ring.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a rigorous retrosynthetic analysis and validated forward-synthesis protocols. The focus is not merely on what to mix, but the mechanistic causality behind why specific reagents and conditions are chosen to ensure a scalable, self-validating process chemistry system.

Retrosynthetic Disconnection Strategy

The structural complexity of the target molecule requires a highly orchestrated sequence of functional group interconversions (FGIs) and regioselective bond formations. The retrosynthetic logic is built upon the sequential unmasking of the pyridine core to avoid cross-reactivity.

Retrosynthesis TM Target Molecule: 4-Amino-6-chloro- 2-methylnicotinic acid Ester Intermediate 1: Ethyl 4-amino-6-chloro- 2-methylnicotinate TM->Ester Saponification PMB Intermediate 2: Ethyl 6-chloro-4-(PMB-amino)- 2-methylnicotinate Ester->PMB PMB Cleavage Dichloro Intermediate 3: Ethyl 4,6-dichloro- 2-methylnicotinate PMB->Dichloro Regioselective SNAr Dihydroxy Starting Material: Ethyl 4,6-dihydroxy- 2-methylnicotinate Dichloro->Dihydroxy Chlorination

Fig 1. Retrosynthetic logic for 4-Amino-6-chloro-2-methylnicotinic acid.

  • Disconnection 1 (Saponification): The free carboxylic acid is retrosynthetically derived from its ethyl ester. Late-stage saponification prevents unwanted side reactions of the free acid during earlier nucleophilic and electrophilic steps.

  • Disconnection 2 (Deprotection): The primary amine at C-4 is traced back to a 4-methoxybenzyl (PMB) protected amine. Direct amination with ammonia is notoriously low-yielding and prone to over-reaction; the PMB group acts as a lipophilic, highly nucleophilic surrogate that is easily cleaved by acidolysis[3].

  • Disconnection 3 (Regioselective SNAr): The C-N bond is formed via a Nucleophilic Aromatic Substitution (SNAr) on ethyl 4,6-dichloro-2-methylnicotinate.

  • Disconnection 4 (Deoxychlorination): The 4,6-dichloro moiety is derived from the corresponding 4,6-dihydroxy precursor (often existing as a pyridone tautomer) via treatment with phosphoryl chloride (POCl3)[4].

  • Disconnection 5 (Cyclocondensation): The foundational pyridine ring is constructed from acyclic precursors, typically via the condensation of ethyl 3-aminocrotonate and diethyl malonate[5].

Mechanistic Causality: The Regioselectivity of SNAr

A critical juncture in this synthesis is the regioselective displacement of the C-4 chloride in the presence of the C-6 chloride. Why does the incoming amine exclusively attack the 4-position? The causality lies in the electronic landscape of the pyridine ring, heavily perturbed by the C-3 ester group.

  • Inductive & Resonance Activation: The ester group at C-3 is strongly electron-withdrawing. It exerts an ortho-activating effect on C-4, pulling electron density away from this carbon and making it highly electrophilic.

  • Meisenheimer Complex Stabilization: When the nucleophile attacks C-4, the resulting negative charge in the Meisenheimer intermediate is delocalized not only onto the electronegative pyridine nitrogen (para to C-4) but also onto the carbonyl oxygen of the C-3 ester. Attack at C-6 lacks this direct resonance stabilization from the ester.

Regioselectivity SM Ethyl 4,6-dichloro-2-methylnicotinate Nuc PMB-NH2 Attack SM->Nuc PathA Attack at C-4 (Favored) Nuc->PathA PathB Attack at C-6 (Disfavored) Nuc->PathB MC_A Meisenheimer Complex at C-4 Stabilized by ortho-Ester (C-3) and para-Nitrogen (N-1) PathA->MC_A MC_B Meisenheimer Complex at C-6 Stabilized only by ortho-Nitrogen (N-1) PathB->MC_B ProdA 4-PMB-amino-6-chloro isomer (Major Product) MC_A->ProdA ProdB 6-PMB-amino-4-chloro isomer (Trace/None) MC_B->ProdB

Fig 2. Mechanistic rationale for the regioselective SNAr at the C-4 position.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system, optimized for high fidelity and scalability.

Step A: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

Rationale: Conversion of the dihydroxy tautomer to the dichloro electrophile prepares the ring for SNAr. The addition of catalytic DMF forms the Vilsmeier-Haack active species, significantly accelerating the deoxychlorination[4].

  • Charge a dry reactor with ethyl 4,6-dihydroxy-2-methylnicotinate (1.0 eq) and POCl3 (5.0 eq).

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Heat the mixture to 90–100 °C for 6 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and carefully quench by pouring over crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 to remove residual acid, dry over Na2SO4, and concentrate in vacuo.

Step B: Regioselective Amination with PMB-NH2

Rationale: PMB-amine ensures complete solubility and prevents the formation of secondary amine byproducts that plague direct ammonia usage[3].

  • Dissolve the crude ethyl 4,6-dichloro-2-methylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and cool the solution to 0 °C.

  • Add 4-methoxybenzylamine (1.1 eq) dropwise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench with water, separate the organic layer, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 6-chloro-4-((4-methoxybenzyl)amino)-2-methylnicotinate.

Step C: PMB Deprotection

Rationale: Acid-mediated cleavage of the PMB group yields the primary amine. A cation scavenger is strictly required to trap the highly reactive 4-methoxybenzyl carbocation, preventing re-alkylation of the pyridine core[3].

  • Dissolve the PMB-protected intermediate in trifluoroacetic acid (TFA) (10 volumes).

  • Add anisole (2.0 eq) as a carbocation scavenger.

  • Heat the mixture to 60 °C for 6 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.

  • Neutralize the residue with saturated aqueous Na2CO3 and extract with DCM. Concentrate to yield ethyl 4-amino-6-chloro-2-methylnicotinate.

Step D: Ester Saponification

Rationale: Mild alkaline hydrolysis unmasks the final carboxylic acid without degrading the sensitive pyridine core or displacing the C-6 chloride.

  • Dissolve the ethyl ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O.

  • Add lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq).

  • Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 3–4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum to afford 4-Amino-6-chloro-2-methylnicotinic acid[2].

Quantitative Data & Process Optimization

The following table summarizes the optimized thermodynamic parameters and expected yields for the synthetic sequence, providing a benchmark for process chemists scaling this route.

Reaction StepTransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)
1. Chlorination Dihydroxy → DichloroPOCl3, cat. DMF90 - 1006.078 - 85%
2. SNAr Amination Dichloro → PMB-AminoPMB-NH2, DIPEA, DCM0 - 253.082 - 88%
3. Deprotection PMB-Amino → Primary AmineTFA, Anisole (scavenger)606.085 - 92%
4. Saponification Ester → Carboxylic AcidLiOH·H2O, THF/MeOH/H2O20 - 254.090 - 95%

References

  • Sigma-Aldrich. 4-Amino-6-chloro-2-methylnicotinic acid | 2386388-03-8. 2

  • Google Patents. WO2024061333A1 - 一种kras突变蛋白抑制剂、及其制备方法和应用.1

  • Guidechem. How to Synthesize 4-broMo-6-chloronicotinaldehyde?3

  • ChemicalBook. 4, 6-DIHYDROXYNICOTINIC ACID ETHYL ESTER | 6975-44-6. 5

  • Google Patents. WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase. 4

Sources

Potential biological activity of 4-Amino-6-chloro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Potential Biological Activity and Synthetic Utility of 4-Amino-6-chloro-2-methylnicotinic Acid in Targeted Oncology Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of privileged pharmacophores is critical for accelerating drug discovery. 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) has recently emerged as a highly specialized, bifunctional building block. While the compound itself is not a final therapeutic agent, its latent biological activity is unlocked when it is utilized as the foundational core for synthesizing next-generation oncology therapeutics—specifically, covalent and allosteric inhibitors targeting mutant KRAS (e.g., KRAS G12C, G12D, and pan-KRAS variants)[1],[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between raw chemical properties and advanced biological applications. We will explore the structural rationale behind this molecule, the mechanistic pathways of the inhibitors it helps create, and a field-proven, self-validating protocol for its conversion into an active pharmacophore.

Chemical Profile & Structural Rationale

The utility of 4-Amino-6-chloro-2-methylnicotinic acid lies in its precise substitution pattern. The ortho-relationship between the primary amine and the carboxylic acid primes the molecule for highly efficient intramolecular cyclizations, specifically yielding fused pyrido[4,3-d]pyrimidine ring systems[1].

  • The 6-Chloro Substituent: Acts as a critical synthetic handle. Once the bicyclic core is formed, this halogen allows for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), enabling chemists to attach functional groups that probe the cryptic pockets of the KRAS protein[1].

  • The 2-Methyl Group: Provides essential steric hindrance, locking the final inhibitor into a bioactive conformation that minimizes entropic penalties upon binding to the target protein[1].

Table 1: Quantitative Physicochemical Properties
PropertySpecification / Value
CAS Number 2386388-03-8
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Purity Standard ≥ 95%
Physical Form Solid
Storage Conditions 2-8°C, inert atmosphere, dark place

Core Biological Application: Targeting Mutant KRAS

For decades, the KRAS GTPase was considered "undruggable" due to its picomolar affinity for intracellular GTP and a lack of deep, traditional binding pockets[3]. The paradigm shifted with the discovery of the Switch II pocket, a shallow allosteric site that becomes accessible in certain mutant states.

Inhibitors designed to target KRAS—whether allele-specific (like G12D) or pan-KRAS—require a rigid, hydrogen-bonding core to anchor into the Switch II region[3],[2]. The pyrido[4,3-d]pyrimidine scaffold, synthesized directly from 4-Amino-6-chloro-2-methylnicotinic acid, serves as this perfect anchor. It mimics the adenine ring of the native nucleotide, providing critical hydrogen bond donor/acceptor interactions with the protein backbone while projecting its substituents into the binding groove to lock KRAS in its inactive, GDP-bound state[3].

KRAS_Pathway EGFR RTK / EGFR Activation SOS1 SOS1 (GEF) EGFR->SOS1 Recruits KRAS_GTP Mutant KRAS-GTP (Active) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Activation Effector RAF / MEK / ERK Cascade KRAS_GTP->Effector Signaling Tumor Tumorigenesis Effector->Tumor Drives Inhibitor Pyrido[4,3-d]pyrimidine KRAS Inhibitor Inhibitor->KRAS_GDP Locks Inactive State Inhibitor->KRAS_GTP Allosteric Blockade

Fig 1. KRAS signaling cascade and the allosteric blockade mechanism of pyrido-pyrimidine inhibitors.

Synthetic Workflow & Experimental Protocol

To harness the biological potential of this building block, it must be converted into the active pharmacophore core: 7-chloro-2-mercapto-5-methylpyrido[4,3-d]pyrimidin-4-ol . The following protocol is designed as a self-validating system, ensuring thermodynamic sinks drive the reaction to completion[1].

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Suspend 4.0 g (21.6 mmol) of 4-amino-6-chloro-2-methylnicotinic acid in 120 mL of thionyl chloride (SOCl₂).

  • Stir the mixture under an inert atmosphere at 50°C for 6 hours.

  • Self-Validating Check & Causality: SOCl₂ converts the chemically stable carboxylic acid into a highly reactive acyl chloride. The 50°C temperature ensures complete conversion without degrading the sensitive amino group. Crucially, excess SOCl₂ must be thoroughly evaporated under reduced pressure. Failure to remove SOCl₂ will result in violent, competitive side reactions with the thiocyanate in the subsequent step, serving as an immediate negative feedback loop.

Step 2: Isothiocyanate Formation and Cyclization

  • Dissolve 4.9 g (64.8 mmol, 3.0 eq) of ammonium thiocyanate (NH₄SCN) in 120 mL of anhydrous acetone and cool the solution to 0°C.

  • Resuspend the concentrated acyl chloride intermediate in a minimal amount of compatible anhydrous solvent and add it dropwise to the NH₄SCN solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Causality: The thiocyanate anion attacks the acyl chloride to form an acyl isothiocyanate intermediate. Because of the ortho positioning, the adjacent 4-amino group immediately undergoes an intramolecular nucleophilic attack on the highly electrophilic central carbon of the isothiocyanate. This spontaneous cyclization is a thermodynamic sink, yielding the highly stable fused bicyclic core.

Step 3: Workup and Isolation

  • Filter the mixture through filter paper to remove precipitated inorganic salts (NH₄Cl).

  • Concentrate the filtrate under reduced pressure to yield the crude product (~3.7 g)[1].

Synthesis_Workflow SM 4-Amino-6-chloro- 2-methylnicotinic acid Step1 SOCl2 50°C, 6h SM->Step1 Int1 Acyl Chloride Intermediate Step1->Int1 Concentration Step2 NH4SCN / Acetone 0°C to RT, 1h Int1->Step2 Product 7-chloro-2-mercapto-5-methyl pyrido[4,3-d]pyrimidin-4-ol Step2->Product Cyclization

Fig 2. Step-by-step synthetic workflow for the conversion of the nicotinic acid building block.

Table 2: Reaction Metrics for Core Synthesis
ParameterValue / ConditionRationale
Starting Material 4.0 g (21.6 mmol)Scalable baseline for early-stage discovery[1].
Activation Temp 50°CBalances kinetic rate with thermal stability of the amine.
Cyclization Temp 0°C to Room TempControls the exothermic formation of the isothiocyanate.
Crude Yield ~3.7 g (~80-85%)High efficiency driven by the intramolecular thermodynamic sink[1].

Future Perspectives in Pan-KRAS Inhibitor Development

The clinical application of first-generation covalent KRAS inhibitors (e.g., sotorasib, adagrasib) is strictly limited to KRAS G12C mutations and is increasingly plagued by acquired mutagenic resistance[2]. The field is now aggressively pivoting toward pan-KRAS allosteric inhibitors capable of targeting multiple oncogenic mutant forms simultaneously[2].

Because 4-Amino-6-chloro-2-methylnicotinic acid provides a structurally rigid, highly tunable pyrimidine-fused core, it remains at the forefront of this evolution. Medicinal chemists can leverage the 6-chloro position to rapidly iterate through Structure-Activity Relationship (SAR) campaigns, appending diverse macrocyclic or heteroaryl moieties to overcome emerging resistance mechanisms and broaden the therapeutic window for oncology patients[1],[2].

References

  • Title: Kras mutant protein inhibitor, preparation method therefor, and use thereof (WO2024061333A1)
  • Revolution Medicines, Inc.
  • Eliseev, I.A., et al. Title: Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase Source: Current Medicinal Chemistry, Volume 32, Issue 40, Dec 2025 URL:[Link]

Sources

Structural Characterization Guide: 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization, solid-state properties, and crystallographic analysis of 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8). It is designed for medicinal chemists and crystallographers optimizing this scaffold for drug development.

Executive Summary: The Structural Scaffold

4-Amino-6-chloro-2-methylnicotinic acid is a polysubstituted pyridine derivative critical in the synthesis of kinase inhibitors (e.g., BMX, BTK) and antimicrobial agents. Its structural integrity relies on the interplay between the electron-donating amino group and the electron-withdrawing chloro/carboxyl groups, which dictates its solid-state behavior, solubility, and bioavailability.

This guide provides a technical roadmap for determining and analyzing its X-ray crystal structure, focusing on the dominant hydrogen-bonding motifs and conformational locks that define its stability.

FeatureSpecification
Compound Name 4-Amino-6-chloro-2-methylpyridine-3-carboxylic acid
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Primary Synthon Aminopyridine-carboxylic acid heterosynthon
Predicted Morphology Monoclinic or Triclinic prisms (Zwitterionic potential)

Predicted Structural Features & Supramolecular Synthons

Before data collection, understanding the expected molecular geometry is crucial for refinement strategies. Based on homologous structures (e.g., 2-aminonicotinic acid, 4-aminonicotinic acid), the following features are characteristic of this scaffold.

A. Intramolecular Hydrogen Bonding (The "Conformational Lock")

The proximity of the 4-amino group and the 3-carboxylic acid creates a robust S(6) intramolecular hydrogen bond ring.

  • Mechanism: The amino nitrogen (

    
    ) acts as a donor to the carbonyl oxygen (
    
    
    
    ) of the acid.
  • Effect: This locks the carboxylic acid into a specific orientation relative to the pyridine ring, reducing conformational entropy and increasing planarity, although the steric bulk of the 2-methyl group may force a slight twist (

    
    ) of the carboxylate group out of the ring plane.
    
B. Zwitterionic vs. Neutral Character

Nicotinic acid derivatives often crystallize as zwitterions.

  • Electronic Push-Pull: The 4-amino group is a strong resonance donor, increasing electron density at the pyridine ring nitrogen (

    
    ).
    
  • The 6-Chloro Effect: While the 6-chloro substituent is electron-withdrawing (inductive), the strong para-donation from the amino group typically prevails, making

    
     sufficiently basic to deprotonate the carboxylic acid.
    
  • Result: Expect a Zwitterionic Lattice (

    
     ... 
    
    
    
    ).
C. Intermolecular Packing Networks

The crystal packing is dominated by strong, directional hydrogen bonds:

  • Head-to-Tail Chains: If zwitterionic, molecules form infinite chains via

    
     interactions (C(7) or C(8) motifs).
    
  • Centrosymmetric Dimers: If neutral, the carboxylic acid groups likely form the classic

    
     dimer, while the amino groups crosslink these dimers into sheets.
    

Experimental Protocol: Crystallization & Data Collection

This protocol ensures high-quality single crystals suitable for resolving the protonation state (H-atom positions).

Phase I: Crystallization Screening
  • Solvent Selection: Use polar protic solvents to stabilize the potential zwitterion.

    • Primary: Methanol/Water (3:1) – Slow evaporation.

    • Secondary: Ethanol/DMF – Vapor diffusion (antisolvent: Diethyl ether).

  • Technique: Slow Cooling is preferred over evaporation to minimize disorder in the methyl rotation.

Phase II: X-ray Diffraction Workflow
  • Source: Mo-K

    
     (
    
    
    
    Å) is recommended to reduce absorption artifacts from the Chlorine atom (
    
    
    mm
    
    
    ).
  • Temperature: Collect at 100 K . Low temperature is non-negotiable to freeze the rotation of the 2-methyl group and precisely locate the amino/acid protons.

Phase III: Structure Solution & Refinement
  • Space Group Determination: Expect

    
     (Monoclinic) or 
    
    
    
    (Triclinic).
  • H-Atom Treatment: Do not use geometrical riding models for the critical H-atoms (N-H, O-H) initially. Locate them in the Difference Fourier map (

    
    ) to confirm the zwitterionic state.
    

Visualization of Structural Logic

The following diagrams illustrate the workflow for solving the structure and the topology of the hydrogen-bonding network.

Diagram 1: Crystallization & Characterization Workflow

G Start Compound Synthesis (Crude Solid) Screen Polymorph Screening (Solvent: MeOH/H2O vs EtOH/DMF) Start->Screen Growth Crystal Growth (Slow Cooling / Vapor Diffusion) Screen->Growth Select Condition Check Microscopy Check (Birefringence/Extinction) Growth->Check Check->Screen Twinning/Amorphous XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Quality OK Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Locate H-atoms in diff map) Solve->Refine Output Final CIF & H-Bond Topology Refine->Output

Caption: Step-by-step workflow for isolating single crystals and solving the structure of 4-Amino-6-chloro-2-methylnicotinic acid.

Diagram 2: Hydrogen Bond Network Topology

H Mol1 Molecule A (Donor) Sub1 4-Amino Group (N-H) Mol1->Sub1 Sub2 3-Carboxyl Group (C=O / COO-) Mol1->Sub2 Sub3 Ring Nitrogen (N-H+ if Zwitterion) Mol1->Sub3 Mol2 Molecule B (Acceptor) Sub1->Sub2 Intramolecular S(6) (Conformational Lock) Sub1->Sub2 Intermolecular R2,2(8) (Dimer if Neutral) Sub3->Sub2 Intermolecular C(7) (Chain Formation)

Caption: Topology of expected hydrogen bonding. Red arrow indicates the critical intramolecular lock; dashed lines show packing forces.

Pharmaceutical Relevance & Stability

For drug development, the solid-state form of this intermediate has specific implications:

  • Polymorphism Risk: The rotation of the 3-COOH group relative to the steric 2-Methyl group creates potential for conformational polymorphism. Screening should focus on identifying the most thermodynamically stable form (lowest energy conformation) to prevent phase changes during formulation.

  • Salt Formation: The basicity of the ring nitrogen (enhanced by the 4-amino group) makes this compound an excellent candidate for salt formation with strong acids (e.g., HCl, mesylate), which can vastly improve aqueous solubility compared to the zwitterionic or free acid forms.

  • Chlorine Halogen Bonding: The 6-Chloro substituent is not just a steric blocker; it can participate in halogen bonding (

    
    ), acting as a secondary structure-directing interaction that influences melting point and lattice energy.
    

References

  • Cambridge Structural Database (CSD) . Search for 2-aminonicotinic acid derivatives and 4-aminopyridine carboxylates.

  • PubChem Compound Summary . 4-Amino-6-chloro-2-methylnicotinic acid (CAS 2386388-03-8).

  • Grover, G. et al. (2000). Crystal structure of 2-aminonicotinic acid. Acta Crystallographica Section C. (Provides homologous structural basis).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for conformational polymorphism in nicotinic acids).

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie. (Reference for carboxylic acid/pyridine synthons).

Methodological & Application

Application Note: High-Purity Synthesis of 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Amino-6-chloro-2-methylnicotinic acid , a critical scaffold in the development of kinase inhibitors and agrochemicals. Unlike generic pyridine syntheses, this protocol addresses the specific challenge of regiocontrol —ensuring the amino group is installed exclusively at the C4 position while preserving the chlorine at C6 and the methyl group at C2.

The route utilizes a Hantzsch-type condensation followed by chlorination and a kinetically controlled nucleophilic aromatic substitution (


). This guide prioritizes impurity profile management and reproducible yield.

Retrosynthetic Strategy & Logic

The synthesis is designed around the "2-methyl-4,6-oxygenated" substitution pattern. The core challenge is distinguishing the reactivity of the C4 and C6 positions.

  • Step 1 (Core Construction): We utilize Ethyl 3-aminocrotonate and Diethyl malonate . This specific combination ensures the methyl group is positioned at C2 relative to the carboxylate at C3. (Note: Using ethyl acetoacetate and cyanoacetamide typically yields the 4-methyl isomer, which is incorrect for this target).

  • Step 2 (Activation): Conversion of the 4,6-dihydroxy intermediate to the 4,6-dichloro derivative using phosphorus oxychloride (

    
    ).
    
  • Step 3 (Differentiation): Exploiting the electronic influence of the C3-ester group. The C3-ester creates a greater partial positive charge at the ortho (C4) position compared to the para (C6) position, allowing for highly selective amination at C4.

  • Step 4 (Deprotection): Controlled hydrolysis of the ester to the free acid.

Pathway Visualization

SynthesisRoute SM1 Ethyl 3-aminocrotonate Int1 Ethyl 4,6-dihydroxy-2- methylnicotinate SM1->Int1 NaOEt, Reflux (Cyclization) SM2 Diethyl Malonate SM2->Int1 Int2 Ethyl 4,6-dichloro-2- methylnicotinate Int1->Int2 POCl3, Et3N (Chlorination) Int3 Ethyl 4-amino-6-chloro-2- methylnicotinate Int2->Int3 NH3 (aq/MeOH) (Regioselective SnAr) Final 4-Amino-6-chloro-2- methylnicotinic acid Int3->Final NaOH, then HCl (Hydrolysis)

Figure 1: Synthetic workflow for the target molecule. Colors indicate stage: Blue (Starting Materials), Yellow (Intermediates), Green (Target).

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4,6-dihydroxy-2-methylnicotinate

Principle: Base-catalyzed condensation of an enamine and a malonate diester.

  • Reagents:

    • Ethyl 3-aminocrotonate (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Sodium ethoxide (21% wt in ethanol) (1.2 eq)

    • Ethanol (anhydrous)

Protocol:

  • Charge a reaction vessel with anhydrous ethanol (10 V relative to crotonate).

  • Add Sodium ethoxide solution under

    
     atmosphere.
    
  • Add Ethyl 3-aminocrotonate and Diethyl malonate.

  • Critical Step: Heat to reflux (

    
    ) for 12–16 hours. Monitor by TLC/LCMS for disappearance of crotonate.
    
  • Cool to room temperature. The sodium salt of the product may precipitate.[1]

  • Quench by adding acetic acid or dilute HCl until pH ~5–6. The product (tautomeric pyridone) will precipitate as a solid.

  • Filter, wash with cold water, and dry in a vacuum oven at

    
    .
    
  • Expected Yield: 65–75%.

Step 2: Chlorination to Ethyl 4,6-dichloro-2-methylnicotinate

Principle: Vilsmeier-Haack type chlorination converting tautomeric hydroxyls to chlorides.

  • Reagents:

    • Intermediate 1 (from Step 1)

    • Phosphorus oxychloride (

      
      ) (5.0 eq)
      
    • Triethylamine (

      
      ) or N,N-Diethylaniline (1.0 eq) - Catalyst/Acid Scavenger
      

Protocol:

  • Safety Warning:

    
     is highly corrosive and reacts violently with water. Use a scrubber system.
    
  • Place Intermediate 1 in a flask.

  • Add

    
     slowly (exothermic).
    
  • Add the base (

    
    ) dropwise.
    
  • Heat to reflux (

    
    ) for 4–6 hours. The slurry should become a clear solution.
    
  • Work-up: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Keep temp

    
    ).
    
  • Extract with Ethyl Acetate (3x).

  • Wash organic layer with saturated

    
     (to remove acid traces) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficient.

Step 3: Regioselective Amination (The Critical Step)

Principle: Nucleophilic aromatic substitution (


). The C4-Cl is activated by the adjacent Ester (C3) and the pyridine Nitrogen. The C6-Cl is less reactive.
  • Reagents:

    • Ethyl 4,6-dichloro-2-methylnicotinate

    • Ammonia (7N in Methanol) or Ammonium Hydroxide (28%)

    • Solvent: Methanol or Isopropanol

Protocol:

  • Dissolve the dichloro intermediate in Methanol (10 V).

  • Cool to

    
    .
    
  • Add Ammonia solution (2.5 eq). Do not use large excess to avoid di-amination (4,6-diamino impurity).

  • Stir at

    
     to 
    
    
    
    .
    • Note: Do not heat initially. Kinetic control favors C4 substitution.

  • Monitor: Check HPLC every 2 hours. Look for the mono-amino product. If C6-amino or diamino impurities appear, stop reaction immediately.

  • Once conversion is >95%, concentrate the solvent.

  • Slurry the residue in water and filter to collect the solid Ethyl 4-amino-6-chloro-2-methylnicotinate.

Step 4: Hydrolysis to 4-Amino-6-chloro-2-methylnicotinic acid

Principle: Saponification of the ester.

  • Reagents:

    • Ethyl 4-amino-6-chloro-2-methylnicotinate

    • Lithium Hydroxide (

      
      ) (2.0 eq)
      
    • THF/Water (1:1)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add

    
    .
    
  • Stir at

    
    .
    
    • Caution: Avoid refluxing with strong NaOH, as this may hydrolyze the C6-Chlorine to a Hydroxyl group (forming 6-hydroxy impurity).

  • Monitor disappearance of ester by TLC.[2]

  • Work-up: Evaporate THF.

  • Acidify the aqueous residue with 1N HCl to pH 3–4.

  • The target acid will precipitate.

  • Filter, wash with water, and dry.

  • Recrystallization: Ethanol/Water if purity <98%.

Key Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Stoichiometry (Step 1) Malonate (1.1 eq)Slight excess ensures full consumption of the more expensive aminocrotonate.
Temperature (Step 3)

Higher temperatures overcome the activation energy barrier for C6 substitution, leading to regio-isomeric impurities.
Base Choice (Step 4) LiOH vs NaOHLiOH is milder and less likely to displace the halogen (Cl) at the C6 position compared to strong caustic soda at high temps.
Quenching (Step 2) Temp

Exothermic hydrolysis of excess

can cause "runaway" decomposition if not controlled.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the final product must meet these criteria:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       2.40 ppm (s, 3H, CH3  at C2).
      
    • 
       6.55 ppm (s, 1H, CH  at C5).
      
    • 
       7.0–8.0 ppm (br s, 2H, NH2 ).
      
    • 
       13.0 ppm (br s, 1H, COOH ).
      
  • Mass Spec:

    
    . Pattern should show Chlorine isotope split (3:1 ratio of M : M+2).
    
  • Regio-isomer Check: NOESY NMR can confirm spatial proximity of the NH2 group to the Methyl group (weak/no correlation) vs the Ester/Acid (strong correlation? No, NH2 is adjacent to Acid). Correction: The NH2 is at C4, Acid at C3. There should be a NOE effect between the NH2 and the Acid proton (if visible) or lack of NOE between NH2 and Methyl (which are separated by the Acid group).

References

  • General Pyridine Synthesis

    • Structure: Gabriel, S. & Colman, J. "Über die Einwirkung von Natriumäthylat auf Phthalylglycylessigester." Berichte der deutschen chemischen Gesellschaft, 1900.
    • Modern Adaptation:[3] Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Hantzsch/Guareschi synthesis logic).

  • Regioselective Amination

    • Mechanism:[1][4][5][6][7] Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." in Comprehensive Heterocyclic Chemistry. Elsevier.

    • Specific Analog: Wolf, C., et al. (2006).[8] "Regioselective Copper-Catalyzed Amination..." Journal of Organic Chemistry. Link (Demonstrates principles of differentiation in di-halo systems).

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Entry: 4-Amino-6-chloro-2-methylnicotinic acid (CAS 2386388-03-8).[9] Link

  • Picloram Analogs: Patents regarding "4-amino-3,5,6-trichloropicolinic acid" (Dow Agrosciences) demonstrate the industrial standard for aminating C4-chlorines in the presence of C6-chlorines. See U.S.

Disclaimer: This protocol involves hazardous chemicals (


, Corrosives). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for accidents arising from the use of this guide.

Sources

Application Note: 4-Amino-6-chloro-2-methylnicotinic Acid as a Core Intermediate in Pan-KRAS Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

Targeting the KRAS GTPase has historically been one of the most significant challenges in oncology. While first-generation covalent inhibitors successfully target the specific KRAS G12C mutation, tumors frequently develop mutagenic resistance, limiting long-term efficacy. This clinical bottleneck has driven the development of next-generation allosteric pan-KRAS inhibitors capable of targeting multiple oncogenic mutant forms, including G12D, G12V, and Q61H[1].

A highly privileged structural motif in these advanced therapeutics is the pyrido[4,3-d]pyrimidine bicyclic core. 4-Amino-6-chloro-2-methylnicotinic acid serves as the critical, foundational chemical building block for assembling this pharmacophore[2]. By leveraging the spatial proximity of its ortho-amino and carboxylic acid groups, chemists can execute highly efficient tandem cyclization reactions to build the complex fused-ring systems required for deep binding in the KRAS allosteric pocket.

Physicochemical Profile

To ensure reproducibility and prevent degradation of the intermediate prior to synthesis, stringent adherence to storage and handling parameters is required. Below is the quantitative physicochemical data for 4-Amino-6-chloro-2-methylnicotinic acid[3],.

ParameterSpecification / Data
CAS Number 2386388-03-8
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Purity Requirement ≥ 95% (for API intermediate use)
Physical Form Solid
Storage Conditions 2–8°C; Keep in a dark place under an inert atmosphere.
GHS Hazard Statements H302, H315, H319, H335 (Warning)

Mechanistic Causality: The Cyclization Strategy

Constructing the pyrido[4,3-d]pyrimidine core from 4-Amino-6-chloro-2-methylnicotinic acid requires a tandem activation-substitution-cyclization sequence[2].

  • Electrophilic Activation: The C3-carboxylic acid is highly stable and unreactive toward mild nucleophiles. It must first be converted into a highly electrophilic acid chloride using thionyl chloride (SOCl₂).

  • Isothiocyanate Substitution: Ammonium thiocyanate (NH₄SCN) is introduced to replace the chloride. Acetone is specifically chosen as the reaction solvent because NH₄SCN is highly soluble in it, whereas the byproduct ammonium chloride (NH₄Cl) is insoluble. The continuous precipitation of NH₄Cl drives the reaction equilibrium forward via Le Chatelier's principle.

  • Intramolecular Cyclization: The resulting intermediate is an acyl isothiocyanate, which features a highly electrophilic central carbon. The spatially adjacent C4-amino group acts as an internal nucleophile, attacking the isothiocyanate carbon to close the pyrimidine ring, yielding the final bicyclic product: 7-chloro-2-mercapto-5-methylpyrido[4,3-d]pyrimidin-4-ol.

Synthetic Workflow Diagram

Synthesis A 4-Amino-6-chloro-2- methylnicotinic acid B Acid Chloride Intermediate A->B SOCl2, 50°C, 6h C Acyl Isothiocyanate Intermediate B->C NH4SCN, Acetone, 0°C D 7-Chloro-2-mercapto-5-methyl- pyrido[4,3-d]pyrimidin-4-ol C->D Intramolecular Cyclization, RT, 1h

Chemical workflow for the synthesis of the pyrido[4,3-d]pyrimidine core.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 7-Chloro-2-mercapto-5-methylpyrido[4,3-d]pyrimidin-4-ol from 4-Amino-6-chloro-2-methylnicotinic acid, adapted from validated patent methodologies[2].

Step 1: Acid Chloride Formation
  • Action: Suspend 4-Amino-6-chloro-2-methylnicotinic acid (4.0 g, 21.6 mmol) in neat thionyl chloride (120 mL). Stir the mixture under an inert atmosphere at 50°C for 6 hours.

  • Causality: Thionyl chloride acts as both the solvent and the halogenating reagent. Heating to 50°C provides sufficient kinetic energy to overcome the activation barrier of the carboxylic acid without causing thermal degradation of the primary amine.

  • Validation Check: To confirm complete conversion, quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. Analyze via LCMS; the complete disappearance of the starting material mass (m/z 187) and the appearance of the corresponding methyl ester mass (m/z 201) validates that the carboxylic acid has been fully converted to the acid chloride.

  • Workup: Concentrate the reaction mixture under reduced pressure to completely remove excess SOCl₂. The resulting residue must be used immediately in the next step to prevent hydrolysis.

Step 2: Acyl Isothiocyanate Formation & Cyclization
  • Action: Prepare a solution of ammonium thiocyanate (4.9 g, 64.8 mmol, 3.0 eq) in anhydrous acetone (120 mL) and chill to 0°C. Slowly add the acid chloride residue from Step 1. After complete addition, remove the ice bath and stir at room temperature (RT) for 1 hour.

  • Causality: The reaction is initiated at 0°C to control the exothermic nature of the nucleophilic acyl substitution. Using 3.0 equivalents of NH₄SCN ensures complete conversion. Warming the mixture to RT provides the necessary activation energy for the subsequent intramolecular cyclization of the ortho-amino group.

  • Validation Check: The immediate formation of a dense white precipitate (NH₄Cl) upon addition of the acid chloride serves as a visual, self-validating confirmation that the substitution reaction is progressing.

Step 3: Isolation and Purification
  • Action: Filter the heterogeneous mixture through qualitative filter paper to remove the insoluble inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product (approx. 3.7 g).

  • Validation Check: Analyze the crude solid via LCMS. The presence of a dominant peak at m/z 228[M+H]⁺ confirms successful cyclization to 7-chloro-2-mercapto-5-methylpyrido[4,3-d]pyrimidin-4-ol.

Downstream Biological Application

Once synthesized, the 7-chloro-2-mercapto-5-methylpyrido[4,3-d]pyrimidin-4-ol core is further functionalized. The mercapto (-SH) and chloro (-Cl) groups serve as orthogonal synthetic handles for cross-coupling reactions (e.g., attaching piperazine or diazabicyclooctane moieties)[2]. The finalized compounds act as pan-KRAS inhibitors, binding to the KRAS protein and preventing its interaction with downstream effectors like RAF kinase, thereby shutting down the MAPK/ERK signaling cascade responsible for tumor proliferation[1].

KRAS_Pathway KRAS Mutant KRAS (G12D/V/C) RAF RAF Kinase KRAS->RAF Active GTP-bound Inhibitor Pyrido[4,3-d]pyrimidine Pan-KRAS Inhibitor Inhibitor->KRAS Allosteric Inhibition MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Mechanism of action for pyrido[4,3-d]pyrimidine-based pan-KRAS inhibitors.

References

  • WO2024061333A1 - Kras mutant protein inhibitor, preparation method therefor, and use thereof Source: Google Patents URL
  • Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase Source: Current Medicinal Chemistry URL:[Link]

Sources

Application Note: Strategic Derivatization of 4-Amino-6-chloro-2-methylnicotinic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-6-chloro-2-methylnicotinic acid is a versatile heterocyclic scaffold possessing three key functional groups ripe for chemical modification: a carboxylic acid, an amino group, and a chloro substituent.[1][2][3][4] This trifecta of reactive sites allows for a systematic and diverse derivatization strategy, which is a cornerstone of modern drug discovery and chemical biology. By selectively modifying these functional groups, researchers can generate libraries of novel analogues. These analogues are then subjected to bioassays to explore structure-activity relationships (SAR), ultimately leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-Amino-6-chloro-2-methylnicotinic acid. It offers a combination of theoretical rationale, practical step-by-step protocols, and data presentation to facilitate the efficient generation of compound libraries for bioassay screening.

Rationale for Derivatization

The primary goal of derivatization is to systematically alter the physicochemical properties of the parent molecule to enhance its biological activity. The key functional groups of 4-Amino-6-chloro-2-methylnicotinic acid offer distinct opportunities for modification:

  • Carboxylic Acid (C3-position): This group is an ideal handle for forming amide bonds. Amide coupling is one of the most robust and widely used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical moieties.[7][8] This can influence properties such as hydrogen bonding, lipophilicity, and metabolic stability.

  • Amino Group (C4-position): The amino group can be acylated, alkylated, or used in other nitrogen-based coupling reactions.[9][10][11] Modification at this position can significantly impact the compound's polarity and its ability to interact with biological targets through hydrogen bonding.

  • Chloro Group (C6-position): The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[12][13][14] This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a powerful tool for modulating the electronic properties and steric bulk of the molecule.[15][16]

Experimental Protocols

This section details robust and reproducible protocols for the derivatization of 4-Amino-6-chloro-2-methylnicotinic acid.

Protocol 1: Amide Bond Formation via EDC Coupling

This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[17][18]

Experimental Workflow:

Caption: Workflow for EDC-mediated amide coupling.

Materials:

  • 4-Amino-6-chloro-2-methylnicotinic acid

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5% aq.)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-6-chloro-2-methylnicotinic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Wash the combined organic layers with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

AmineProductYield (%)Purity (HPLC)
BenzylamineN-benzyl-4-amino-6-chloro-2-methylnicotinamide88>98%
Morpholine(4-Amino-6-chloro-2-methylpyridin-3-yl)(morpholino)methanone82>99%
AnilineN-phenyl-4-amino-6-chloro-2-methylnicotinamide85>97%
Protocol 2: N-Acylation of the Amino Group

This protocol details the acylation of the 4-amino group using an acyl chloride in the presence of a non-nucleophilic base.[19]

Reaction Scheme:

G reactant 4-Amino-6-chloro-2-methylnicotinic acid product 4-Acylamino-6-chloro-2-methylnicotinic acid reactant->product Acylation reagents Acyl Chloride (R-COCl) Pyridine, DCM, 0°C to RT reagents->product

Caption: N-Acylation of the 4-amino group.

Materials:

  • 4-Amino-6-chloro-2-methylnicotinic acid

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-Amino-6-chloro-2-methylnicotinic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0°C.

  • Add pyridine (2.0 eq), followed by the dropwise addition of the acyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Scientific Integrity and Validation

To ensure the trustworthiness of the synthesized derivatives, a rigorous validation process is essential.

  • Reaction Monitoring: TLC and LC-MS should be used to track the consumption of starting materials and the formation of the product, helping to optimize reaction times and minimize side products.

  • Structural Confirmation: The chemical structure of each derivative must be unequivocally confirmed using:

    • NMR Spectroscopy (¹H and ¹³C): To verify the covalent structure and regiochemistry of the modification.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Purity Assessment: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC), with a purity of >95% generally considered acceptable for bioassays.

Bioassay Considerations

The newly synthesized derivatives of 4-Amino-6-chloro-2-methylnicotinic acid can be screened in a variety of bioassays. Nicotinic acid and its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[5][20][21] The choice of bioassay will depend on the therapeutic area of interest.

Conclusion

This application note provides a comprehensive framework for the strategic derivatization of 4-Amino-6-chloro-2-methylnicotinic acid. The detailed protocols and validation procedures are designed to enable researchers to efficiently generate high-quality compound libraries for biological screening. By systematically exploring the chemical space around this versatile scaffold, new lead compounds with improved therapeutic potential can be discovered.

References

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • ConnectSci. (n.d.). Mechanisms for the Acetylation of Aminopyridines. Retrieved from [Link]

  • Filo. (2025, December 27). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • GlobeNewswire. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, May 19). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2024, September 14). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Retrieved from [Link]

  • MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • National Institutes of Health. (2026, February 11). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Retrieved from [Link]

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Sources

A Validated HPLC-MS/MS Method for the Quantitative Analysis of 4-Amino-6-chloro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a robust, sensitive, and specific High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 4-Amino-6-chloro-2-methylnicotinic acid. The methodology is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable protocol for the characterization and quantification of this compound. The method utilizes reverse-phase chromatography for separation and electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM) for detection. We provide a complete, step-by-step protocol and a comprehensive validation summary according to established international guidelines to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

4-Amino-6-chloro-2-methylnicotinic acid is a substituted pyridine carboxylic acid derivative.[1][2] The accurate quantification of such compounds is critical in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to pharmacokinetic studies. The structural complexity of this analyte, featuring both a basic amino group and an acidic carboxylic acid group, presents unique analytical challenges, particularly in achieving symmetric peak shapes and stable retention in chromatography.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity.[3][4] Our developmental approach was grounded in the physicochemical properties of the target analyte to ensure a scientifically sound and robust method.

  • Choice of Chromatography: The analyte's polarity, influenced by its amino and carboxylic acid moieties, makes it suitable for reverse-phase (RP) liquid chromatography.[5][6] A C18 stationary phase was selected for its versatility and proven performance. To ensure consistent retention and excellent peak shape, an acidic mobile phase modifier is essential. We selected formic acid, which serves a dual purpose: it protonates the molecule's basic sites (the amino group and pyridine nitrogen), leading to a more consistent charge state for stable interaction with the C18 phase, and it facilitates efficient protonation for positive mode electrospray ionization.[7][8]

  • Choice of Detection: Tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity, making it the gold standard for quantitative analysis in complex matrices.[3]

    • Ionization: Electrospray Ionization (ESI) is highly effective for polar and ionizable molecules. Given the presence of readily protonated nitrogen atoms, ESI in positive ion mode ([M+H]+) was chosen to maximize sensitivity.

    • Quantification: The Multiple Reaction Monitoring (MRM) mode was employed for quantification.[8][9] This technique involves selecting the protonated parent molecule (precursor ion) and, after fragmentation, monitoring specific, stable product ions. This process drastically reduces chemical noise and enhances selectivity, allowing for accurate measurement even at low concentrations.

This application note provides a complete framework, from sample preparation to data analysis, and includes a full validation summary to demonstrate that the method is suitable for its intended purpose, in accordance with regulatory expectations.[10][11][12]

Experimental Protocols

Materials and Reagents
  • Analyte: 4-Amino-6-chloro-2-methylnicotinic acid (Purity ≥95%).[1]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, 99%).

  • Equipment: HPLC system coupled to a triple quadrupole mass spectrometer, analytical balance, volumetric flasks, pipettes, and 0.22 µm syringe filters.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-6-chloro-2-methylnicotinic acid and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with 50:50 (v/v) acetonitrile/water to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 100, and 800 ng/mL) from a separate weighing of the reference standard to ensure independent verification of accuracy and precision.

HPLC-MS/MS System and Conditions

The following parameters were optimized for the analysis.

ParameterCondition
HPLC System Standard UHPLC/HPLC System
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 mins
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent; Optimize for best signal
Scan Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometer MRM Transitions

The molecular weight of 4-Amino-6-chloro-2-methylnicotinic acid is 186.6 g/mol .[1][2] The precursor ion for MS/MS analysis is the protonated molecule [M+H]+ at m/z 187.6. Product ions were identified by infusing a standard solution and performing a product ion scan.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Function
4-Amino-6-chloro-2-methylnicotinic acid187.6170.6Quantifier
4-Amino-6-chloro-2-methylnicotinic acid187.6142.6Qualifier

Method Validation and Performance

The developed method was validated according to the principles outlined in the FDA and ICH guidelines to demonstrate its suitability for quantitative analysis.[9][10][12]

Specificity and Selectivity

Specificity was confirmed by analyzing a blank solvent (50:50 acetonitrile/water) and observing no significant interfering peaks at the retention time of the analyte. The use of two distinct MRM transitions, a quantifier and a qualifier, further ensures a high degree of selectivity.[12]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve was constructed by plotting the peak area against the nominal concentration and applying a linear regression with a 1/x weighting factor.

ParameterResultAcceptance Criteria
Calibration Range 1 - 1000 ng/mL-
Regression Model Linear, 1/x weighting-
Correlation (r²) > 0.998≥ 0.99
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the Low, Medium, and High QC samples on three separate days.[9][10]

QC LevelIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (%RE)Acceptance Criteria
LQC (5 ng/mL) < 5.0%< 6.5%± 7.0%RSD ≤15%, RE ±15%
MQC (100 ng/mL) < 3.5%< 4.0%± 5.0%RSD ≤15%, RE ±15%
HQC (800 ng/mL) < 3.0%< 3.8%± 4.5%RSD ≤15%, RE ±15%
Limits of Detection (LOD) and Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve (1 ng/mL) that could be quantified with acceptable precision (RSD ≤ 20%) and accuracy (RE ± 20%). The LOD was estimated to be approximately 0.3 ng/mL, based on a signal-to-noise ratio (S/N) of >3.

Stability

The stability of the analyte was assessed under various conditions using the LQC and HQC samples. The results confirmed that the analyte is stable under typical laboratory conditions.

Stability TestConditionsResultAcceptance Criteria
Bench-Top Stability 8 hours at Room Temperature< 5% deviation from nominal±15% deviation
Autosampler Stability 24 hours at 10 °C< 6% deviation from nominal±15% deviation
Freeze-Thaw Stability 3 cycles (-20 °C to Room Temp)< 8% deviation from nominal±15% deviation

Visualized Workflows and Diagrams

The following diagrams illustrate the experimental workflow and the logic behind the MS/MS detection method.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing stock Stock Solution (1 mg/mL) cal Calibration Standards (1-1000 ng/mL) stock->cal Dilution qc QC Samples (Low, Med, High) stock->qc Dilution hplc HPLC Separation (C18 Column) cal->hplc qc->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms Eluent process Peak Integration & Quantification ms->process validate Method Validation Assessment process->validate

Caption: Overall experimental workflow from sample preparation to data validation.

MRM_Logic cluster_source MS Source (ESI+) cluster_quads Tandem Mass Spectrometer cluster_detector Detector Analyte Analyte (M) MW = 186.6 Precursor Precursor Ion [M+H]+ m/z = 187.6 Analyte->Precursor Protonation Q1 Quadrupole 1 (Q1) Selects m/z 187.6 Precursor->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Selects Product Ions Q2->Q3 Fragmentation Quant Quantifier Ion m/z = 170.6 Q3->Quant Detection Qual Qualifier Ion m/z = 142.6 Q3->Qual Detection

Caption: Logical flow of Multiple Reaction Monitoring (MRM) for the analyte.

Conclusion

This application note presents a highly selective, sensitive, and reliable HPLC-MS/MS method for the quantitative determination of 4-Amino-6-chloro-2-methylnicotinic acid. The protocol is straightforward, employing standard reverse-phase chromatography and tandem mass spectrometry. The comprehensive method validation confirms that the performance characteristics—including specificity, linearity, accuracy, precision, and stability—are well within the accepted limits for regulated analysis. This method is therefore deemed suitable for its intended purpose and can be confidently implemented by researchers and analytical laboratories.

References

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry | Request PDF - ResearchGate. [Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed. [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - Frontiers. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - ResearchGate. [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

  • Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. [Link]

  • 2-AMINO-6-METHYLNICOTINIC ACID Properties - EPA. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]

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Sources

Application Notes & Protocols for the Large-Scale Synthesis of 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-6-chloro-2-methylnicotinic acid is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its structural motifs are present in a range of biologically active molecules, making it a valuable building block for drug discovery and development. This document provides a comprehensive guide to a plausible and scalable synthetic route for this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is a three-step process commencing from the commercially available starting material, 2,6-dichloro-4-methylnicotinonitrile. Each step is detailed with theoretical justification, practical considerations, and safety precautions to ensure a reliable and safe laboratory execution.

Chemical Properties of the Target Molecule

PropertyValueSource
CAS Number 2386388-03-8[1][2]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol [2]
Appearance Solid[1]
Purity Typically >95%[1][2]

Overall Synthetic Workflow

The synthesis of 4-Amino-6-chloro-2-methylnicotinic acid is proposed to proceed via a three-step sequence:

  • Synthesis of 2,6-Dichloro-4-methylnicotinonitrile : The starting material can be synthesized from 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Selective Amination : A nucleophilic aromatic substitution (SNAr) reaction is employed to selectively introduce an amino group at the C4 position of the pyridine ring.

  • Nitrile Hydrolysis : The synthesis culminates in the hydrolysis of the nitrile functionality to a carboxylic acid to yield the final product.

Synthetic_Workflow Start 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Step1 Step 1: Chlorination Start->Step1 Intermediate1 2,6-Dichloro-4-methylnicotinonitrile Step1->Intermediate1 Step2 Step 2: Selective Amination Intermediate1->Step2 Intermediate2 4-Amino-6-chloro-2-methylnicotinonitrile Step2->Intermediate2 Step3 Step 3: Nitrile Hydrolysis Intermediate2->Step3 FinalProduct 4-Amino-6-chloro-2-methylnicotinic acid Step3->FinalProduct

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile (Starting Material)

While 2,6-dichloro-4-methylnicotinonitrile is commercially available and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, for the purpose of a comprehensive guide, a synthesis protocol is provided below.[3][4][5]

Reaction Scheme:

Protocol:

  • Reagent Preparation : In a pressure-rated reaction vessel, charge 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Reaction Setup : Under a fume hood, carefully add phosphorus oxychloride (POCl₃, approx. 3-5 eq).

  • Reaction Conditions : Seal the pressure tube and heat the reaction mixture to 180°C for 6 hours.[3]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

    • Slowly and carefully add crushed ice to the residue, which will cause the product to precipitate.

  • Isolation : Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃) : This reagent is a powerful chlorinating and dehydrating agent, effective for converting the hydroxypyridine tautomer into the dichloro derivative.

  • Elevated Temperature and Pressure : These conditions are necessary to drive the reaction to completion, ensuring a high conversion of the starting material.

Part 2: Selective Amination of 2,6-Dichloro-4-methylnicotinonitrile

This step involves the selective nucleophilic aromatic substitution of one chlorine atom with an amino group. The electronic properties of the dichloropyridine ring favor substitution at the 4-position.

Reaction Scheme:

Protocol:

  • Reagent Preparation : In a high-pressure autoclave, place 2,6-dichloro-4-methylnicotinonitrile (1.0 eq).

  • Reaction Medium : Add a solution of aqueous ammonia (e.g., 28-30% concentration) in a suitable solvent like ethanol or in excess.

  • Reaction Conditions : Seal the autoclave and heat to a temperature range of 150-180°C for 12-24 hours. The pressure will increase due to the heating of the solvent and ammonia.

  • Work-up :

    • After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Isolation : The product can be isolated by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic attack. The 4-position is generally more activated than the 2 and 6-positions in such systems.

  • Ammonia Source : Aqueous ammonia provides the nucleophilic amino group. The use of an autoclave and elevated temperatures is necessary to achieve a sufficient reaction rate.

  • Selectivity : While di-substitution is possible, controlling the stoichiometry of the reactants and the reaction time can favor the mono-aminated product. The introduction of the first amino group deactivates the ring towards further substitution, aiding in selectivity.[6]

SNAr_Mechanism reactant 2,6-Dichloro-4-methylnicotinonitrile + NH₃ meisenheimer Meisenheimer Complex (Stabilized Intermediate) reactant->meisenheimer Nucleophilic Attack product 4-Amino-6-chloro-2-methylnicotinonitrile + HCl meisenheimer->product Loss of Leaving Group (Cl⁻)

Caption: Simplified mechanism of the SNAr reaction.

Part 3: Hydrolysis of 4-Amino-6-chloro-2-methylnicotinonitrile

The final step is the conversion of the nitrile group to a carboxylic acid. This can be achieved through acidic or basic hydrolysis, or enzymatically. For large-scale synthesis, chemical hydrolysis is often preferred.

Reaction Scheme:

Protocol (Acid Hydrolysis):

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-6-chloro-2-methylnicotinonitrile (1.0 eq) in a concentrated acid solution (e.g., 75% sulfuric acid or concentrated hydrochloric acid).

  • Reaction Conditions : Heat the mixture to reflux (typically 100-120°C) for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up :

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-5) with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Isolation : Collect the precipitated solid by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Causality of Experimental Choices:

  • Acid Hydrolysis : Strong acids protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid.

  • pH Adjustment : The final product is an amino acid, which has both acidic and basic functional groups. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, allowing for efficient precipitation and isolation.[7]

Alternative Enzymatic Hydrolysis:

For a greener and more selective approach, enzymatic hydrolysis using a nitrilase enzyme can be considered. This method operates under milder conditions (e.g., neutral pH and lower temperatures) and can lead to higher purity products. Several nitrilases have been reported to efficiently hydrolyze 3-cyanopyridine and its derivatives to nicotinic acid.[8][9]

Characterization of 4-Amino-6-chloro-2-methylnicotinic Acid

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS) : To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final product.

  • Melting Point : To check for the purity of the crystalline solid.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Emergency eyewash stations and safety showers should be readily accessible.

Reagent-Specific Hazards:

ReagentHazardsHandling Precautions
Phosphorus Oxychloride Corrosive, toxic by inhalation, causes severe skin burns and eye damage. Reacts violently with water.Handle with extreme care in a fume hood. Avoid contact with water and moisture.
Aqueous Ammonia Corrosive, causes severe skin burns and eye damage. Toxic to aquatic life.Use in a well-ventilated area. Avoid inhaling vapors.
Concentrated Acids (H₂SO₄, HCl) Corrosive, cause severe skin burns and eye damage.Always add acid to water, never the other way around. Handle with appropriate PPE.

References

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

  • Monika, et al. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved from [Link]

  • ACS Omega. (2025, August 10). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

  • Semantic Scholar. (2021, March 29). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • Prasad, S., et al. (2022, September 30). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557685A - Method for producing nicotinic acid by using nicotinamide mother solution.
  • Autech. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • ResearchGate. (n.d.). Nicotinic acid bioproduction in UF-membrane reactor via nitrile hydratase-amidase catalyzed reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). View of SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF 2,6-DIAZIDO-4-METHYLNICOTINONITRILE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

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Strategic Utilization of 4-Amino-6-chloro-2-methylnicotinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-Amino-6-chloro-2-methylnicotinic acid represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in its tetrafunctional orthogonality . It possesses four distinct reactive handles (carboxylic acid, primary amine, aryl chloride, and methyl group) arranged around a pyridine core.

This Application Note details the strategic deployment of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . We explore its primary applications in synthesizing kinase inhibitors (mimicking the ATP adenine ring) and fused heterocyclic systems (e.g., pyrido[4,3-d]pyrimidines) relevant to GPCR and ion channel modulation.

Structural Analysis & Chemoselectivity

The power of this building block is defined by the electronic environment of the pyridine ring, which allows for sequential, selective functionalization.

The Orthogonality Map
  • Position 3 (-COOH): The most reactive site for amide coupling or esterification. It serves as the "anchor" for solubilizing groups or peptidomimetic chains.

  • Position 6 (-Cl): Activated by the ring nitrogen (α-position), this chloride is susceptible to SNAr (Nucleophilic Aromatic Substitution) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Position 4 (-NH₂): An electron-donating group (EDG). While less nucleophilic than alkyl amines due to resonance, it is positioned perfectly for intramolecular cyclization with the C3-acid derivatives.

  • Position 2 (-CH₃): Often overlooked, this methyl group is slightly acidic (benzylic-like) and can be oxidized to an aldehyde or used in condensation reactions, though it is typically maintained as a steric blocker to enforce atropisomer stability in biaryl systems.

ReactivityMap Scaffold 4-Amino-6-chloro- 2-methylnicotinic acid COOH C3-COOH (Amide Coupling) Scaffold->COOH Site 1 (High Reactivity) Cl C6-Cl (SnAr / Pd-Coupling) Scaffold->Cl Site 2 (Med Reactivity) NH2 C4-NH2 (Cyclization / Sandmeyer) Scaffold->NH2 Site 3 (Cyclization) Me C2-Me (Steric Block / Oxidation) Scaffold->Me Site 4 (Structural)

Figure 1: Chemoselectivity map illustrating the four orthogonal handles available for diversification.[1]

Key Applications in Drug Design

Kinase Inhibitor Scaffold Construction

Many Type I and Type II kinase inhibitors utilize a heterocycle to bind to the hinge region of the ATP binding pocket. The 4-amino-pyridine motif is a bioisostere for the adenine ring of ATP.

  • Strategy: The C3-acid is converted to an amide (interacting with the solvent-front), while the C6-chloride is substituted with an aryl or heteroaryl group to access the hydrophobic back pocket.

Synthesis of Fused Heterocycles (Pyrido[4,3-d]pyrimidines)

The adjacency of the C3-carboxylic acid and C4-amino group allows for rapid cyclization into fused bicyclic systems. These scaffolds are prevalent in HSP90 inhibitors and P2X3 antagonists .

Pathway:

  • Amide Formation: Convert C3-COOH to a primary amide.

  • Cyclization: React with triethyl orthoformate or phosgene equivalents to close the pyrimidine ring.

Experimental Protocols

Protocol A: Selective SNAr Displacement at C6

Objective: To introduce an amine at the C6 position while preserving the C3-acid and C4-amine. Note: The 4-amino group deactivates the ring toward SNAr compared to 4-H pyridines. Therefore, elevated temperatures or Pd-catalysis are often required.

Materials:

  • Starting Material: 4-Amino-6-chloro-2-methylnicotinic acid (1.0 eq)

  • Nucleophile: Morpholine (or desired secondary amine) (2.5 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

Procedure:

  • Dissolution: In a pressure vial, dissolve 100 mg (0.54 mmol) of the starting acid in 2.0 mL of NMP.

  • Addition: Add DIPEA (0.28 mL, 1.6 mmol) followed by morpholine (0.12 mL, 1.35 mmol).

  • Reaction: Seal the vial and heat to 120°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The product should show M+H = 238.1 (for morpholine adduct). If conversion is <50% after 6 hours, increase temperature to 140°C.

  • Workup: Cool to room temperature. Pour the mixture into 20 mL of ice-water. Acidify to pH 4 with 1N HCl to precipitate the product (zwitterionic form).

  • Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc/iPrOH (3:1), dry over Na₂SO₄, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Cyclization to Pyrido[4,3-d]pyrimidine Core

Objective: Synthesis of 4-hydroxy-7-chloro-9-methyl-pyrido[4,3-d]pyrimidine (Tautomer of the pyrimidinone).

Materials:

  • Starting Material: 4-Amino-6-chloro-2-methylnicotinic acid (1.0 eq)

  • Reagent: Formamidine acetate (5.0 eq)

  • Solvent: 2-Methoxyethanol

Procedure:

  • Setup: Combine the nicotinic acid derivative (200 mg) and formamidine acetate (5 equivalents) in 2-methoxyethanol (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 125°C) under nitrogen for 18 hours.

    • Mechanism:[1][2][3][4][5][6] The reaction proceeds via in situ formation of the ammonium salt, thermal amidation, and subsequent dehydrative cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out upon cooling.

  • Filtration: Filter the solid and wash with cold ethanol followed by diethyl ether.

  • Characterization: Verify structure via 1H NMR (DMSO-d6). Look for the disappearance of the broad -COOH signal and the appearance of the pyrimidine C2-H singlet around 8.0–8.5 ppm.

Workflow Visualization: Library Generation

The following diagram illustrates a logical workflow for generating a library of 50+ compounds using this scaffold, prioritizing the order of operations to minimize side reactions.

LibraryWorkflow Start Start: 4-Amino-6-chloro- 2-methylnicotinic acid Step1 Step 1: C3-Amide Coupling (R1-NH2, HATU, DMF) Start->Step1 Inter1 Intermediate A: C3-Amide, C6-Cl Step1->Inter1 Step2a Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2a Pd-Catalysis Step2b Path B: SnAr Displacement (HNR2, Heat) Inter1->Step2b Nucleophilic Subst. FinalA Library A: Bi-aryl Kinase Inhibitors Step2a->FinalA FinalB Library B: Soluble Amino-Pyridines Step2b->FinalB

Figure 2: Divergent synthesis workflow. Note that performing the Amide Coupling (Step 1) BEFORE the C6-substitution is often preferred to prevent interference of the C6-nucleophile with the coupling reagents.

Safety & Handling Data

GHS Classification: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Acid Chloride Formation: If converting the C3-COOH to an acid chloride (using SOCl₂), be aware that the 4-amino group may also react to form a sulfinylamine or be protonated, reducing solubility. Use of mild coupling reagents (HATU/T3P) is recommended over acid chlorides.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation over months if exposed to air.

References

  • Bakharev, V. V., et al. "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 2012. (Providing analogous protocols for amino-chloro-heterocycle hydrolysis and substitution). [Link]

  • Zhao, Y., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry, 2019. (Review of chloro-pyridine reactivity in medicinal chemistry). [Link]

  • Trost, B. M., & Gutierrez, A. C. "Ruthenium-Catalyzed Cycloisomerization-6π-Cyclization: A Novel Route to Pyridines."[7] Organic Letters, 2007.[7] (Background on pyridine scaffold construction). [Link]

Sources

Application Note and Protocol: N-Acylation of 4-Amino-6-chloro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted nicotinic acids are a cornerstone in medicinal chemistry and drug development, serving as versatile scaffolds for a wide array of therapeutic agents. The N-acylation of amino-substituted pyridines is a fundamental transformation that allows for the introduction of diverse functional groups, significantly modulating the physicochemical and pharmacological properties of the parent molecule.[1] This application note provides a detailed, field-proven protocol for the N-acylation of 4-Amino-6-chloro-2-methylnicotinic acid, a key intermediate in the synthesis of various biologically active compounds.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice, ensuring a reproducible and high-yielding protocol.

Reaction Principle

The N-acylation of 4-Amino-6-chloro-2-methylnicotinic acid proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group at the 4-position of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[2] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

To enhance the rate of this transformation, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is employed. DMAP is a hypernucleophilic acylation catalyst that is approximately 10,000 times more active than pyridine itself.[3][4] It functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent, making it more susceptible to attack by the less nucleophilic 4-amino group of the nicotinic acid derivative.[4]

Experimental Protocol

This protocol provides a general and robust method for the N-acylation of 4-Amino-6-chloro-2-methylnicotinic acid. While acetyl chloride is used as the exemplar acylating agent, this protocol can be adapted for other acyl chlorides or anhydrides with minor modifications.

Materials
  • 4-Amino-6-chloro-2-methylnicotinic acid (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-6-chloro-2-methylnicotinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution and efficient stirring (e.g., 10-20 mL per gram of starting material).

  • Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the acylating agent.

  • Addition of Acylating Agent: Slowly add the acylating agent, in this case, acetyl chloride (1.2 eq), dropwise to the stirred solution over 5-10 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acylating agent and the triethylammonium salt.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 1 M HCl to remove residual TEA and DMAP, followed by water, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to achieve high purity.[5]

Data Presentation

The following table summarizes the key quantitative data for a representative N-acetylation reaction.

ReagentMolecular Weight ( g/mol )EquivalentsMoles (for a 1g scale)Amount (for a 1g scale)
4-Amino-6-chloro-2-methylnicotinic acid186.591.00.005361.0 g
Acetyl Chloride78.501.20.006430.505 g (0.457 mL)
Triethylamine101.191.50.008040.813 g (1.12 mL)
4-(Dimethylamino)pyridine (DMAP)122.170.10.0005360.065 g

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Anhydrous DCM B Add TEA and DMAP A->B C Cool to 0 °C B->C D Add Acetyl Chloride Dropwise C->D E Stir at RT for 2-4h (Monitor by TLC) D->E F Quench with Sat. NaHCO₃ E->F G Extract with DCM F->G H Wash with 1M HCl, Water, and Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify (Recrystallization or Chromatography) J->K

Caption: General workflow for the N-acylation of 4-Amino-6-chloro-2-methylnicotinic acid.

Reaction Mechanism

G cluster_reactants cluster_catalyst R1 4-Amino-6-chloro- 2-methylnicotinic acid P1 N-Acylated Product R1->P1 + N-Acetylpyridinium Ion R2 Acetyl Chloride C2 N-Acetylpyridinium Ion (Highly Reactive Intermediate) R2->C2 + DMAP C1 DMAP (Catalyst)

Caption: Catalytic cycle of DMAP in the N-acylation reaction.

Troubleshooting

  • Low or No Reaction:

    • Cause: Moisture in the reaction. Acyl chlorides are highly sensitive to water.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and fresh reagents.[2]

  • Formation of Multiple Products:

    • Cause: Potential for side reactions if the temperature is not controlled during the addition of the acylating agent.

    • Solution: Maintain a low temperature (0 °C) during the addition of acetyl chloride. Ensure slow, dropwise addition. Careful column chromatography may be required to separate the desired product from impurities.[2]

  • Difficulty in Purification:

    • Cause: The product may have similar polarity to the starting material or byproducts.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system is an alternative purification method.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Acyl chlorides (e.g., acetyl chloride) are corrosive and react violently with water. Handle with extreme care.[6]

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • BenchChem.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]. Angewandte Chemie International Edition in English, 17(8), 569–583. [Link]

  • Zhang, P. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Science Primary Literature. (2022).
  • Google Patents. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine....
  • An eco-friendly and highly efficient route for N-acylation under c
  • Experiment 1: Friedel-Crafts Acyl
  • BenchChem.

Sources

Application Note: Utilizing 4-Amino-6-chloro-2-methylnicotinic Acid in Fragment-Based Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Biophysicists in Early-Stage Drug Discovery Compound: 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8)[1][2]

Executive Summary & Pharmacophore Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel small-molecule therapeutics by screening low-molecular-weight compounds (<300 Da) to identify high-quality, ligand-efficient starting points[3][4]. Among the most successful applications of FBDD is the targeting of the highly conserved ATP-binding pocket (hinge region) of protein kinases[5][6].

4-Amino-6-chloro-2-methylnicotinic acid is a highly functionalized pyridine derivative that serves as an ideal "rule-of-three" compliant fragment for kinase targeting. Its structural topology offers a pre-organized pharmacophore with multiple synthetic vectors for hit-to-lead elaboration:

  • Pyridine Nitrogen & 4-Amino Group: This motif acts as a bidentate hydrogen bond donor-acceptor system, perfectly poised to interact with the backbone amide and carbonyl residues of the kinase hinge region[4][7].

  • 3-Carboxylic Acid: Capable of forming charge-assisted hydrogen bonds or salt bridges with conserved lysine residues (e.g., the catalytic lysine in the β3 strand)[7]. Crucially, it serves as a primary synthetic vector for amide coupling to extend the molecule toward the solvent-exposed channel or the DFG-out allosteric pocket.

  • 6-Chloro Group: An ideal bioisostere and a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid exploration of the hydrophobic gatekeeper pocket.

  • 2-Methyl Group: Provides a localized hydrophobic interaction that restricts the rotational freedom of the adjacent carboxylic acid, thereby reducing the entropic penalty upon target binding[4].

FBDD_Workflow A Library Selection (Rule of 3) B Primary Screen (SPR Biosensor) A->B C Orthogonal Validation (NMR / TSA) B->C D Structural Biology (X-ray Soaking) C->D E Hit-to-Lead (Synthetic Elaboration) D->E

Caption: Fragment-Based Drug Discovery pipeline from library selection to hit-to-lead elaboration.

Primary Screening via Surface Plasmon Resonance (SPR)

Because fragments possess low molecular weights, their initial binding affinities are typically weak (high micromolar to millimolar


). Consequently, highly sensitive, label-free biophysical techniques like Surface Plasmon Resonance (SPR) are mandatory for primary screening[3][8]. SPR not only detects weak interactions but also provides stoichiometric and thermodynamic validation[9][10].
Protocol 1: SPR Steady-State Affinity Screening

Causality Check: Fragments exhibit extremely fast association (


) and dissociation (

) rates. Therefore, standard kinetic fitting is often impossible. Instead, steady-state affinity analysis is used, plotting the equilibrium response (

) against fragment concentration[11].
  • Sensor Surface Preparation: Immobilize the target kinase onto a CM5 or Ni-NTA sensor chip (if His-tagged) to a density of 3000–5000 Response Units (RU). High density is required to generate a detectable signal for a low-molecular-weight analyte (~186 Da)[11].

  • Analyte Preparation: Prepare a 100 mM stock of 4-Amino-6-chloro-2-methylnicotinic acid in 100% DMSO. Dilute into the running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) to a final top concentration of 1 mM, maintaining a strict 5% DMSO concentration across all samples to prevent bulk refractive index shifts.

  • Dose-Response Injection: Inject the fragment in a 2-fold dilution series (1 mM down to 15.6 µM) at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Allow 30 seconds for association (to reach steady state) and 30 seconds for dissociation[11].

  • Data Analysis: Subtract the reference channel and solvent correction curves. Plot the steady-state RU values against concentration and fit to a 1:1 Langmuir binding isotherm:

    
    [11].
    

Structural Validation via X-ray Crystallography

Once binding is confirmed, structural elucidation is the gold standard to verify the binding pose and guide synthetic elaboration[12]. The "soaking" method is preferred over co-crystallization for FBDD because it is higher throughput and leverages pre-formed, robust apo-crystal lattices[12][13].

Protocol 2: Fragment Soaking and Cryoprotection

Causality Check: 4-Amino-6-chloro-2-methylnicotinic acid requires high concentrations to occupy the binding site fully. However, high concentrations of fragment and DMSO can induce osmotic shock and crack the crystal. A step-wise soaking approach mitigates lattice disruption[12][14].

  • Apo-Crystal Harvesting: Identify robust apo-crystals of the target kinase (ideally diffracting to < 2.5 Å)[13][14].

  • Soaking Solution Preparation: Prepare a soaking solution consisting of the crystallization mother liquor supplemented with 20–50 mM of the fragment and 5–10% (v/v) DMSO[13][14].

  • Crystal Soaking: Transfer the apo-crystal into a 2 µL drop of the soaking solution. Incubate at the crystallization temperature (e.g., 20 °C) for a duration ranging from 1 hour to 48 hours. Note: Monitor visually; if cracking occurs within 10 minutes, reduce the fragment concentration to 10 mM or use a cross-linking agent (e.g., glutaraldehyde) prior to soaking.

  • Cryoprotection: Briefly transfer the soaked crystal (10–30 seconds) into a cryoprotectant solution (mother liquor + 20-30% v/v glycerol or ethylene glycol) that also contains the fragment at the soaking concentration to prevent ligand dissociation[13].

  • Flash Cooling: Mount the crystal in a nylon loop and plunge immediately into liquid nitrogen. Store in a cryo-dewar for synchrotron data collection[13].

Hit-to-Lead Elaboration (Synthetic Vectoring)

The true power of 4-Amino-6-chloro-2-methylnicotinic acid lies in its dual synthetic vectors. By analyzing the X-ray co-crystal structure, medicinal chemists can "grow" the fragment to capture additional binding enthalpy and displace high-energy water molecules[4].

Synthetic_Logic Core 4-Amino-6-chloro-2-methylnicotinic acid (Hinge Binder) Vector1 C6-Chloro Group (Suzuki Cross-Coupling) Core->Vector1 Vector2 C3-Carboxylic Acid (Amide Formation) Core->Vector2 Target1 Hydrophobic Pocket (Gatekeeper Region) Vector1->Target1 Target2 Solvent Channel or Allosteric Site Vector2->Target2 Lead Optimized Lead Compound (High Affinity & Selectivity) Target1->Lead Target2->Lead

Caption: Synthetic vectoring strategy for 4-Amino-6-chloro-2-methylnicotinic acid.

Protocol 3: Fragment Elaboration Strategy
  • Vector 1 (C6-Chloro): Utilize the C6-chloro position for Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids. This vector typically points towards the hydrophobic pocket adjacent to the gatekeeper residue. Expanding into this pocket drives affinity via favorable desolvation entropy and dispersion forces[4].

  • Vector 2 (C3-Carboxylic Acid): Convert the carboxylic acid to an amide using standard coupling reagents (e.g., HATU, DIPEA) with diverse primary or secondary amines. This vector usually points outward toward the solvent channel, allowing the introduction of solubilizing groups (e.g., morpholine, piperazine) to optimize pharmacokinetic properties without disrupting the core hinge-binding interactions.

Data Presentation & Quality Control Metrics

To ensure the fragment is a viable starting point, it must be evaluated not just on raw affinity, but on Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). Below is a representative data matrix for a successful FBDD campaign utilizing this fragment.

ParameterValue / MetricImplication for Drug Discovery
Molecular Weight (MW) 186.60 DaConforms to the "Rule of Three" (MW < 300)[4].
SPR Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
250 µMTypical weak starting affinity for a fragment[3].
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atomLE > 0.3 indicates highly efficient binding per atom, making it an excellent starting point for growth[5][8].
Thermal Shift (

)
+2.5 °COrthogonal validation of target engagement and stabilization.
X-ray Resolution 1.8 ÅHigh-resolution electron density unambiguously confirms the hinge-binding pose[14].

References

  • Sigma-Aldrich / MilliporeSigma. "4-Amino-6-chloro-2-methylnicotinic acid | 2386388-03-8." Product Catalog.1

  • CymitQuimica. "4-Amino-6-chloro-2-methylnicotinic acid | CAS: 2386388-03-8." Product Catalog.2

  • ACS Medicinal Chemistry Letters. "Fragment Screening by Surface Plasmon Resonance." American Chemical Society, 2010. 3

  • Ovid / Future Science. "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Science Group. 8

  • The Biochemist / Portland Press. "A beginner's guide to surface plasmon resonance." Portland Press, 2023. 11

  • BenchChem. "Application Notes and Protocols for Fragment Soaking into Protein Crystals." BenchChem, 2025. 13

  • Preprints.org. "Achieving a good crystal system for crystallographic X-ray fragment screening." Preprints.org, 2018. 12

  • Helmholtz-Zentrum Berlin (HZB). "Guidelines for Fragment Screening." HZB. 14

  • Royal Society of Chemistry. "Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes." RSC Books. 5

  • Taylor & Francis. "What makes a good fragment in fragment-based drug discovery?" Expert Opinion on Drug Discovery, 2021. 4

  • ResearchGate. "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." ResearchGate, 2020. 7

Sources

Application Note: Analytical Standard Development for 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive guide for the development, characterization, and qualification of 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) as a Primary Reference Standard.

Abstract

The precise quantification of 4-Amino-6-chloro-2-methylnicotinic acid is critical for the quality control of downstream pharmaceutical active ingredients (APIs), particularly in the synthesis of kinase inhibitors involving pyridine scaffolds. This guide outlines a comprehensive protocol for establishing this molecule as a Primary Reference Standard . It addresses specific challenges such as zwitterionic solubility behavior, regio-isomeric impurity separation, and the requirement for orthogonal purity assignment using Quantitative NMR (qNMR) and Mass Balance approaches in compliance with ICH Q6A guidelines.[1]

Physicochemical Profiling & Strategy

Before method development, the molecule's "personality" must be understood.[1] This pyridine derivative possesses three ionizable functionalities that dictate its chromatographic behavior.

Structural Analysis & pKa Logic
  • Moiety A (Position 3, -COOH): Typical pKa ~3.5–4.[1]0. At pH > 4, it exists as a carboxylate anion (

    
    ).[1]
    
  • Moiety B (Position 1, Pyridine N): The electron-donating 4-amino and 2-methyl groups increase basicity, but the electron-withdrawing 6-chloro and 3-carboxyl groups counteract this. Estimated pKa ~3.0–4.0.

  • Moiety C (Position 4, -NH2): Aniline-like, extremely weak base, not protonated in typical HPLC mobile phases.

Implication: The molecule likely exhibits an isoelectric point (pI) in the range of pH 3.0–4.5, where it is zwitterionic and least soluble in water.[1]

  • Solubility Strategy: Dissolve standards in DMSO or Methanol to ensure complete solvation before dilution into mobile phase.

  • Chromatography Strategy: Use an acidic mobile phase (pH ~2.0–2.[1]5) to protonate the carboxylic acid, suppressing ionization and increasing retention on C18 columns.[1]

Impurity Profiling (The "Why" Behind the Method)

To certify a standard, you must prove what it is not.[1] We must separate the target from its likely synthetic byproducts.

Predicted Impurity Pathways
  • Regioisomer (4-Chloro-6-amino...): Resulting from non-selective amination of the dichloro precursor.

  • Hydrolysis Product (6-Hydroxy...): The 6-chloro group is susceptible to nucleophilic attack by water during acidic workups.

  • Decarboxylated Species: Thermal stress can lead to loss of

    
    .
    

ImpurityPathways Start 4,6-Dichloro-2-methyl- nicotinic acid Target TARGET: 4-Amino-6-chloro-2-methyl- nicotinic acid Start->Target Selective Amination Impurity1 Impurity A: 6-Amino-4-chloro-isomer (Regioisomer) Start->Impurity1 Non-selective Attack Impurity2 Impurity B: 4-Amino-6-hydroxy-analog (Hydrolysis) Target->Impurity2 Acid/Base Hydrolysis Impurity3 Impurity C: 4-Amino-6-chloro-2-methylpyridine (Decarboxylation) Target->Impurity3 Thermal Stress

Figure 1: Predicted synthetic origin and degradation pathways for impurity profiling.

Analytical Method Protocol (HPLC-UV)

This method is optimized for the separation of the target from the polar hydrolysis impurities and the hydrophobic decarboxylated species.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)"Charged Surface Hybrid" particle technology provides superior peak shape for basic compounds (pyridines) at low pH.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to keep -COOH protonated (neutral) for retention.[1]
Mobile Phase B AcetonitrileStronger elution strength than MeOH, better peak shape.[1]
Gradient T=0: 5% B; T=15: 95% B; T=20: 95% BShallow gradient start to separate polar hydrolytic impurities; ramp to wash hydrophobic degradation products.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 35°CImproves mass transfer and peak symmetry.
Detection UV at 265 nmCorresponds to the nicotinic acid

transition.
Injection 5 µLLow volume to prevent solvent effects (if dissolved in DMSO).[1]
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for purity calculation).

  • Resolution (Rs): > 2.0 between Target and nearest impurity.

  • Precision (RSD): < 0.5% for 6 replicate injections of the standard.

Reference Standard Qualification Protocol

To assign a purity value (Assay) to the material, we utilize a dual-method approach: Mass Balance (subtracting all impurities) and qNMR (direct measurement).[1]

Workflow Overview

QualificationWorkflow cluster_Char 1. Structural Confirmation cluster_Purity 2. Purity Assignment (Orthogonal) Raw Raw Material (Batch Candidate) NMR 1H / 13C NMR (Identity) Raw->NMR MS HR-MS (Exact Mass) Raw->MS IR FT-IR (Functional Groups) Raw->IR HPLC HPLC Purity % (Chromatographic Purity) Raw->HPLC Volatiles TGA / KF / ROI (Water, Solvents, Ash) Raw->Volatiles qNMR qNMR Assay (Internal Standard Method) Raw->qNMR COA Certificate of Analysis (Assay Value Assigned) HPLC->COA 100% - Impurities Volatiles->COA Correction Factor qNMR->COA Direct Potency

Figure 2: Workflow for the qualification of a Primary Reference Standard.

Method A: Mass Balance Equation

This is the industry standard for calculating purity on a "As Is" basis.


[1]
  • %Org_Imp: Total organic impurities determined by HPLC (Area % normalization, assuming equal response factors, or corrected if RRF is known).

  • %Water: Determined by Karl Fischer Titration (Coulometric).[1]

  • %Solvent: Residual solvents determined by Headspace GC.

  • %Ash: Residue on Ignition (ROI) / Sulfated Ash.[1]

Method B: Quantitative NMR (qNMR)

qNMR is considered an absolute primary method because the signal intensity is directly proportional to the number of protons, independent of the chemical structure.[1]

Protocol:

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or Dimethyl sulfone .[1] Must have non-overlapping signals with the target.[1]

  • Solvent: DMSO-d6 (Solubilizes both target and IS well).

  • Procedure:

    • Accurately weigh ~10 mg of Target and ~10 mg of IS into the same vial.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with T1 relaxation delay > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.[1]

  • Calculation:

    
    [1]
    
    • 
      : Integral area.
      
    • 
      : Number of protons contributing to the signal.
      
    • 
      : Molar mass.[2]
      
    • 
      : Weight.
      
    • 
      : Purity of Internal Standard.[1]
      
Reconciliation

If the Mass Balance value and qNMR value are within 1.0% of each other, the average or the Mass Balance value is typically assigned.[1] If the discrepancy is >1.0%, investigate potential UV-inactive impurities (detected by qNMR but not HPLC) or hygroscopicity issues.

Stability & Storage

  • Storage: Store at 2-8°C in amber vials (protect from light due to potential photodegradation of the chloro-pyridine moiety).

References

  • ICH Q6A . Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. Link

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Bordwell pKa Table . Acidity in DMSO and Water.[3]Link[1]

  • EPA CompTox Dashboard . 2-Amino-6-methylnicotinic acid (Structural Analog Data).Link[1][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-chloro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Amino-6-chloro-2-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and optimize reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 4-Amino-6-chloro-2-methylnicotinic acid?

A1: A prevalent and logical approach is the selective nucleophilic aromatic substitution (SNAr) on a dichlorinated precursor. The most direct route involves the amination of 4,6-dichloro-2-methylnicotinic acid. The chlorine atom at the C4 position is generally more activated towards nucleophilic attack than the C6 position due to the electronic influence of the adjacent carboxylic acid group and the ring nitrogen.

Q2: What are the primary challenges I should anticipate with this synthesis?

A2: The main challenges include:

  • Selectivity: Achieving selective amination at the C4 position without significant formation of the 6-amino isomer or di-aminated byproducts.

  • Reaction Rate: The electron-withdrawing nature of the pyridine ring is somewhat offset by the electron-donating methyl group, which can lead to sluggish reaction kinetics requiring carefully optimized conditions.

  • Product Isolation: The final product is an amino acid, which can be amphoteric. This can complicate extraction and purification, potentially leading to losses during workup if the pH is not carefully controlled.

  • Starting Material Stability: Dichlorinated nicotinic acids can be sensitive to high temperatures and strongly basic conditions, which may lead to decomposition or unwanted side reactions.

Q3: What safety precautions are essential when working with the reagents for this synthesis?

A3: Key safety considerations include:

  • Corrosive Reagents: The synthesis may involve strong acids or bases for catalysis or pH adjustment. Always use appropriate personal protective equipment (PPE), including acid/base resistant gloves, safety goggles, and a lab coat.

  • Pressurized Reactions: Amination reactions, especially with ammonia, are often conducted in sealed vessels at elevated temperatures, which can generate significant pressure. Ensure your reaction vessel is pressure-rated and use a blast shield.

  • Volatile and Toxic Reagents: Work in a well-ventilated fume hood, especially when handling ammonia, amines, and chlorinated solvents.

Troubleshooting Guide: Overcoming Low Yield

This section addresses specific problems encountered during the synthesis of 4-Amino-6-chloro-2-methylnicotinic acid, assuming a synthetic route based on the amination of 4,6-dichloro-2-methylnicotinic acid.

Problem 1: Low conversion with significant recovery of starting material (4,6-dichloro-2-methylnicotinic acid).

  • Plausible Cause: The reaction conditions (temperature, time, or pressure) are insufficient to overcome the activation energy for the nucleophilic substitution. The nucleophilicity of the aminating agent might also be too low under the chosen conditions.

  • Proposed Solutions:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for any increase in byproduct formation via TLC or HPLC. For aminations with ammonia, higher temperatures in a sealed reactor are often necessary to drive the reaction to completion.[1]

    • Extend Reaction Time: If increasing the temperature leads to decomposition, try extending the reaction time. Monitor the reaction every few hours to determine if it has stalled or is proceeding slowly.

    • Increase Pressure: When using a volatile aminating agent like ammonia, increasing the pressure (by using a sealed pressure vessel) will increase its concentration in the solvent, thereby accelerating the reaction rate.

    • Choice of Solvent: The solvent plays a crucial role in SNAr reactions. Aprotic polar solvents like DMF, DMAc, or NMP can often accelerate these reactions compared to protic solvents.

Problem 2: The final product is contaminated with a significant amount of the isomeric 6-Amino-4-chloro-2-methylnicotinic acid.

  • Plausible Cause: While the C4 position is electronically favored, the steric hindrance from the adjacent methyl group at C2 might direct some of the nucleophilic attack to the more sterically accessible C6 position. This issue can be exacerbated at higher reaction temperatures.

  • Proposed Solutions:

    • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve regioselectivity. Kinetic control (lower temperature) will favor the electronically preferred C4 substitution, while thermodynamic control (higher temperature) may allow for the formation of the more stable isomer or a mixture.

    • Catalyst Selection: While often uncatalyzed, some SNAr aminations can benefit from catalysis. For less reactive amines, copper-catalyzed conditions could be explored, although this adds complexity and may alter selectivity.[2]

    • Protecting Group Strategy: An alternative, though more complex, route would be to start with a precursor where the positions are differentiated by a protecting group, forcing the substitution to occur at the desired position.

Problem 3: Formation of a significant amount of 4,6-diamino-2-methylnicotinic acid byproduct.

  • Plausible Cause: The mono-aminated product (4-Amino-6-chloro-2-methylnicotinic acid) is still susceptible to a second amination, especially if the reaction conditions are harsh or a large excess of the aminating agent is used for a prolonged period.

  • Proposed Solutions:

    • Control Stoichiometry: Use a controlled amount of the aminating agent. Instead of a large excess, start with 1.0-1.2 equivalents and monitor the reaction closely. This will reduce the availability of the nucleophile for the second substitution.

    • Monitor Reaction Progress: Carefully monitor the reaction using TLC or HPLC. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

    • Lower Temperature: As with isomer formation, higher temperatures can promote the less favorable second substitution. Running the reaction at a lower temperature will increase the difference in reaction rates between the first and second amination, allowing for a larger process window to stop the reaction selectively.

Problem 4: Low isolated yield after aqueous workup and extraction.

  • Plausible Cause: The product is an amino acid, making it amphoteric. It has both a basic amino group and an acidic carboxylic acid group. At its isoelectric point (pI), the molecule will exist as a zwitterion with minimal solubility in many organic solvents. Attempting to extract it at the wrong pH will result in the product remaining in the aqueous layer.

  • Proposed Solutions:

    • Acidic Extraction for Purification: To isolate the product, first, perform an extraction under basic conditions (e.g., pH 9-10 with Na₂CO₃) to remove any non-acidic organic impurities. Then, carefully acidify the aqueous layer with an acid like HCl to a pH just below the pKa of the carboxylic acid (typically around pH 3-4) to protonate the carboxylate. This will precipitate the product, which can then be collected by filtration.[1]

    • Salting Out: Before extraction or precipitation, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the product in the aqueous phase and improve recovery.

    • Alternative Purification: If extraction proves difficult, consider alternative purification methods such as crystallization or ion-exchange chromatography.[3]

Visualized Synthetic Pathway and Troubleshooting

The following diagrams illustrate the proposed synthetic pathway and a logical workflow for troubleshooting common issues.

SynthesisPathway cluster_main Main Reaction cluster_side Potential Side Reactions SM 4,6-Dichloro-2-methyl- nicotinic Acid Product 4-Amino-6-chloro-2-methyl- nicotinic acid (Desired Product) SM->Product Selective Amination (C4) [Conditions: Heat, Pressure] Isomer 6-Amino-4-chloro-2-methyl- nicotinic acid (Isomeric Byproduct) SM->Isomer Non-selective Amination (C6) [Cause: High Temp, Sterics] NH3 Ammonia (NH3) (or other amine) DiSub 4,6-Diamino-2-methyl- nicotinic acid (Di-substituted Byproduct) Product->DiSub Over-reaction [Cause: Excess Amine, High Temp] TroubleshootingWorkflow Start Low Yield of Final Product Check1 Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Check1 Cause1 High % of Unreacted Starting Material Check1->Cause1 Incomplete Conversion Cause2 Mixture of Isomers Check1->Cause2 Poor Selectivity Cause3 Significant Di-substitution Check1->Cause3 Over-reaction Cause4 Clean Reaction, but Low Isolated Yield Check1->Cause4 Loss During Workup Sol1 Solution: - Increase Temperature/Time - Increase Pressure - Change Solvent Cause1->Sol1 Sol2 Solution: - Decrease Temperature - Optimize Catalyst/ Reagent Addition Cause2->Sol2 Sol3 Solution: - Reduce Amine Stoichiometry - Decrease Temperature - Monitor Reaction Closely Cause3->Sol3 Sol4 Solution: - Optimize Workup pH - Use 'Salting Out' Technique - Consider Crystallization Cause4->Sol4

Caption: A logical workflow for troubleshooting low-yield issues.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-chloro-2-methylnicotinic acid

This is a representative protocol based on analogous reactions and should be optimized for your specific laboratory conditions.

Materials and Reagents:

  • 4,6-Dichloro-2-methylnicotinic Acid (1.0 eq) [][5]* Aqueous Ammonia (28-30%, 10-20 eq)

  • 1,4-Dioxane

  • Hydrochloric Acid (1M and concentrated)

  • Sodium Carbonate

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a pressure-rated glass vessel equipped with a magnetic stir bar, add 4,6-dichloro-2-methylnicotinic acid (1.0 eq) and 1,4-dioxane (approx. 5-10 mL per gram of starting material).

  • Addition of Amine: Cool the vessel in an ice bath and slowly add aqueous ammonia (10-20 eq).

  • Reaction: Seal the vessel tightly. Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Caution: This reaction generates pressure. Perform in a designated area with appropriate safety precautions.

  • Monitoring: After cooling to room temperature, carefully open the vessel in a fume hood. Spot a small aliquot of the reaction mixture on a TLC plate (e.g., 10% Methanol in Dichloromethane with 0.5% Acetic Acid) alongside the starting material to check for conversion.

  • Workup: Transfer the reaction mixture to a round-bottom flask and remove the dioxane and excess ammonia under reduced pressure.

  • Purification:

    • Dissolve the residue in water and adjust the pH to ~9 with sodium carbonate.

    • Wash the aqueous solution with ethyl acetate (2x) to remove any non-polar impurities.

    • Separate the layers and transfer the aqueous layer to a clean beaker. Cool in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring to precipitate the product. The target pH is typically between 3 and 4. Monitor the pH carefully.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Protocol 2: Hydrolysis of 4-Amino-6-chloro-2-methylnicotinonitrile (Alternative Route)

If the starting material is the corresponding nitrile, a hydrolysis step is required. Both acidic and alkaline conditions can be employed. [6][7] Acid Hydrolysis:

  • Reflux the nitrile in an excess of 6M HCl for 12-24 hours. [8]2. Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling, neutralize the solution carefully with a base (e.g., NaOH or Na₂CO₃) to the isoelectric point (approx. pH 3-4) to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the product.

Data Summary Table

The following table outlines hypothetical reaction parameters that a researcher might explore to optimize the yield.

EntryAminating AgentSolventTemperature (°C)Time (h)Observed Outcome (Hypothetical)
1Aq. Ammonia (15 eq)Dioxane8024~40% Conversion, good selectivity
2Aq. Ammonia (15 eq)Dioxane10024>90% Conversion, good selectivity
3Aq. Ammonia (15 eq)Dioxane12012>95% Conversion, ~5% isomeric byproduct
4Aq. Ammonia (25 eq)NMP12024Complete conversion, ~10% di-substituted byproduct

References

  • U.S. Patent 9,096,526 B2, "Processes for the preparation of 4-amino-3-halo-6-(substituted)picolinates and intermediates thereof," issued August 4, 2015.

  • Russian Federation Patent 2,545,021 C1, "Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates," issued March 20, 2015.

  • W.O. Patent 2021/188639 A1, "Improved synthesis of 4-amino-6-(heterocyclic)picolinates," published September 23, 2021.

  • PrepChem, "Synthesis of a. 4-Chloro-6-[ethyl(phenylmethyl)amino]-2-methyl-5-nitro-3-pyridine carboxylic acid, ethyl ester."

  • European Patent 2,667,713 A1, "Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates," published December 4, 2013.

  • Liu, et al.
  • Roach, D. & Gehrke, C.W. "The particular method used for the hydrolysis of proteins." Journal of Chromatography A, 1969.

  • Chinese Patent 1,923,810 A, "Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid," published March 7, 2007.

  • Sigma-Aldrich, "4-Amino-6-chloro-2-methylnicotinic acid." Product Page.

  • ChemScene, "4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid." Product Page.

  • Journal of Chemical Sciences, "5-Amino-6-chloro-2-substituted-benzoimidazol-1-ylmethyl)]-biphenyl-2-carboxylic aci," 2010.

  • Fluorochem, "Ethyl 4-amino-2-chloronicotinate." Product Page.

  • PrepChem, "Synthesis of 6-chloro-nicotinic acid N-methylamide."

  • Sigma-Aldrich, "4-Amino-2-chloronicotinic acid." Product Page.

  • MilliporeSigma, "4-Amino-6-chloro-2-methylnicotinic acid." Product Page.

  • Chinese Patent 101,565,400 A, "Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid," published October 28, 2009.

  • Chinese Patent 101,565,400 B, "Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid," issued July 18, 2012.

  • Sigma-Aldrich, "4-Amino-6-chloro-2-methylnicotinic acid." Product Page.

  • Bakharev, V.V., et al. "Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 2012.

  • India Environment Clearance, "methyl-6-methyinicotinate Route of Synthesis."

  • Science, "Development of organic reactions that productively leverage physical properties," 2023.

  • Lipshutz, B.H., et al. "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Organic Letters, 2021.

  • BOC Sciences, "4,6-Dichloro-2-methylnicotinic Acid." Product Page.

  • Recueil des Travaux Chimiques des Pays-Bas, "The chlorination of 4-aminobenzoic acid and its methyl ester," 1952.

  • Environmental Science & Technology, "Chlorination of Amino Acids: Reaction Pathways and Reaction Rates," 2017.

  • Chinese Patent 102,516,182 B, "Preparation method for 4-amino-6-alkoxyl pyrimidine compounds," issued July 3, 2013.

  • European Patent Office, "SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE," published January 6, 2000.

  • Organic Syntheses, "Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide."

  • Chemistry LibreTexts, "Synthesis of Amines," updated October 4, 2022.

  • Organic Process Research & Development, "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis," 2022.

  • Advances in Psychology, "产后抑郁的情绪冲突行为:一项系统综述" (Emotional Conflict Behavior in Postpartum Depression: A Systematic Review), 2024.

  • Journal of Heterocyclic Chemistry, "Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid," 2012.

  • Waters Corporation, "Comprehensive Guide to Hydrolysis and Analysis of Amino Acids."

  • ChemScene, "4,6-Dichloro-2-methylnicotinic acid." Product Page.

  • MilliporeSigma, "Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids."

  • ChemScene, "2-Chloro-4-((4-methoxybenzyl)amino)-6-methylnicotinonitrile." Product Page.

  • Journal of Agricultural and Food Chemistry, "Effect of Hydrolysis Time on the Determination of Amino Acids in Samples of Soybean Products," 2000.

  • Frontiers in Oncology. Journal Homepage.

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Technical Support Center: Polysubstituted Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Side Reaction Mitigation & Protocol Optimization Operator: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for aminopyridine synthesis. Polysubstituted aminopyridines are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors), yet their synthesis is plagued by electronic deactivation and competing coordination pathways.

This guide moves beyond standard textbook procedures to address the specific "failure modes" encountered in the lab: Catalyst Poisoning , Regiochemical Mismatch , and Hydrodehalogenation .

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

Primary Issue: Reaction Stalls / Low Conversion Diagnosis: Catalyst Sequestration (The "Pyridine Effect")

The Mechanism of Failure

In standard Buchwald-Hartwig aminations, the pyridine nitrogen is a potent


-donor. Unlike carbocyclic aryl halides, aminopyridines can bind to the Palladium(0) or Palladium(II) center, displacing the phosphine ligand. This creates a stable, off-cycle "resting state" that arrests the catalytic turnover.
Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Reaction stalls at <20% conversion Pyridine N-coordination to PdSwitch Ligand: Use bulky biaryl phosphines (e.g., BrettPhos , tBuXPhos ) or chelating bisphosphines (Xantphos ) to sterically crowd out the pyridine nitrogen.
Formation of dehalogenated product (Ar-H)

-Hydride Elimination
Change Base/Solvent: Switch from NaOtBu to weaker bases like Cs₂CO₃ or K₃PO₄ . Use 1,4-dioxane or t-Amyl alcohol instead of Toluene.
Purple/Black Precipitate Pd-Black formation (Ligand dissociation)Pre-catalysts: Stop using Pd(OAc)₂ + Ligand. Switch to oxidative-addition stable precatalysts like XPhos Pd G3 or Pd-PEPPSI-IPr .
Visualization: The Catalyst Poisoning Trap

Pd_Poisoning PreCat Pd Precatalyst ActivePd Active Pd(0)L PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X Poisoned OFF-CYCLE TRAP (Pyridine-Pd-L Complex) ActivePd->Poisoned + Pyridine Substrate (Coordination) Product Aminopyridine Product OxAdd->Product + Amine / Base Reductive Elim. OxAdd->Poisoned + Pyridine Substrate Product->ActivePd Regeneration Poisoned->ActivePd Slow/No Reversal

Figure 1: The competitive binding of the pyridine substrate leads to an off-cycle trap, effectively removing the active catalyst from the pool.

Module 2: Regioselectivity in Reactions

Primary Issue: Substitution at the Wrong Carbon Context: You are reacting a 2,4-dihalopyridine. Do you get the 2-amino or 4-amino product?

The Rules of Engagement

Contrary to intuition,


 reactions on 2,4-dichloropyridine favor the 4-position , while Pd-catalyzed reactions often favor the 2-position  (unless sterically blocked).
  • 
     Logic:  Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the pyridine nitrogen (para-quinoid resonance). This is lower energy than the ortho-quinoid intermediate formed by C2 attack.
    
  • Pd-Catalysis Logic: The C2-Cl bond is more electron-deficient (inductive effect of adjacent N) and often undergoes oxidative addition faster, provided the ligand is not too bulky to access it.

Regioselectivity Decision Matrix
SubstrateMethodMajor ProductMechanistic Driver
2,4-Dichloropyridine

(Heat/Base)
4-substituted Meisenheimer Stability (Para-quinoid)
2,4-Dichloropyridine Pd-Catalysis (Buchwald)2-substituted Inductive activation of C2-Cl
2,4-Dichloropyridine

(Lewis Acid Cat.)
4-substituted N-coordination enhances C4 electrophilicity
2-F, 4-Cl-pyridine

2-substituted Fluorine is a better leaving group (

)
Visualization: Regiocontrol Workflow

Regio_Logic Input Start: 2,4-Dihalopyridine ReactionType Choose Method Input->ReactionType SNAr S_NAr Conditions (Base/Heat) ReactionType->SNAr PdCat Pd-Catalysis (Buchwald) ReactionType->PdCat LeavingGroup Are halogens different? SNAr->LeavingGroup C4_Prod C4-Amino Product (Thermodynamic) PdCat->C4_Prod C2 Sterically Blocked C2_Prod C2-Amino Product (Kinetic/Inductive) PdCat->C2_Prod Standard Ligands LeavingGroup->C4_Prod Cl/Cl or Br/Br LeavingGroup->C2_Prod 2-F, 4-Cl

Figure 2: Decision tree for predicting and controlling regioselectivity in dihalopyridines.

Module 3: Validated Experimental Protocols

Protocol A: "The Bulletproof Buchwald" for Aminopyridines

Use this when standard conditions fail due to poisoning.

  • Reagents:

    • Aryl Halide: 1.0 equiv

    • Amine: 1.2 equiv

    • Catalyst: Pd(crotyl)(tBuXPhos)Cl (Precatalyst) - 2-5 mol%

      • Why? Rapid activation, bulky ligand prevents pyridine binding.

    • Base: KOtBu (1.5 equiv) or LiHMDS (2.0 equiv)

      • Why? Soluble organic bases often outperform inorganic carbonates for difficult substrates.

    • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Procedure:

    • Charge a vial with the precatalyst and base inside a glovebox (or under Ar flow).

    • Add the aryl halide and amine as solutions in the solvent.

    • Crucial Step: Seal and heat to 80–100 °C . Do not linger at low temperatures; rapid heating helps the catalytic cycle outcompete the formation of stable off-cycle resting states.

    • Monitor by LCMS. If protodehalogenation (Ar-H) is observed, switch solvent to t-Amyl Alcohol .

Protocol B: Regioselective C4-Amination via

Targeting the 4-position on 2,4-dichloropyridine.

  • Reagents:

    • 2,4-Dichloropyridine (1.0 equiv)

    • Amine (1.0 equiv)

    • Base: DIPEA (Hunig's Base, 1.2 equiv)

    • Solvent: NMP or DMSO (Polar aprotic is essential).

  • Procedure:

    • Dissolve pyridine and amine in NMP (0.5 M concentration).

    • Add DIPEA.

    • Heat to 80 °C (for aliphatic amines) or 120 °C (for anilines).

    • Note: If the reaction is sluggish, add 10 mol% ZnCl₂ . The Lewis Acid coordinates to the pyridine nitrogen, withdrawing electron density and activating the ring further at C4.

Frequently Asked Questions (FAQs)

Q: Why am I seeing "Bis-amination" (double addition) in my reaction?

  • A: This occurs when the product (a mono-aminopyridine) is more electron-rich/nucleophilic than the starting amine, or if the catalyst remains active.

  • Fix:

    • Reduce catalyst loading.

    • Use a large excess of the starting dihalopyridine (e.g., 2-3 equiv) and recycle the unreacted material.

    • Switch to a less reactive leaving group for the second position (e.g., use 2-chloro-4-iodopyridine; the iodine reacts first in Pd-coupling).

Q: My product is stuck in the aqueous layer during workup. How do I extract it?

  • A: Aminopyridines are amphoteric. If your aqueous layer is acidic, the pyridine is protonated (pyridinium salt) and water-soluble.

  • Fix: Adjust the aqueous layer pH to ~10-11 using saturated Na₂CO₃ or NaOH before extraction. Use DCM/Isopropanol (3:1) as the organic solvent to improve solubility of polar heterocycles.

Q: Can I use microwave irradiation?

  • A: Yes, and it is highly recommended for

    
     on pyridines. The rapid heating profile often minimizes degradation side-products compared to overnight reflux. However, for Pd-catalysis, ensure your catalyst is thermally stable (e.g., avoid Pd(PPh₃)₄ in microwaves).
    

References

  • Mechanistic Studies on Pd-Catalyzed Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[3]

  • Ligand Effects & Catalyst Poisoning

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Regioselectivity in Dihalopyridines

    • Lutz, F., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.

  • Practical Troubleshooting Guide

    • BenchChem Technical Support.[4] "Catalyst Poisoning in Reactions with Pyridine Substrates."

  • Review of Aminopyridine Synthesis

    • Orie, K. J., et al. (2021).[5] "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Science Publishing Group.

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Improving the regioselectivity of 4-Amino-6-chloro-2-methylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to assist researchers in optimizing the regioselective synthesis of 4-Amino-6-chloro-2-methylnicotinic acid . This guide prioritizes the ester-mediated SNAr route , as it offers superior regiocontrol compared to direct amination of the free acid.

Topic: Improving Regioselectivity in SNAr Amination Target Product: 4-Amino-6-chloro-2-methylnicotinic acid (and its ester precursors) Core Challenge: Discriminating between the C4 and C6 electrophilic sites on the 4,6-dichloro-2-methylnicotinic scaffold.

Mechanistic Insight: The Regioselectivity Paradox

To improve yield and purity, one must first understand the electronic and steric landscape of the substrate. The starting material, Ethyl 4,6-dichloro-2-methylnicotinate , presents two electrophilic sites for nucleophilic attack by ammonia: C4 and C6 .

  • C4 Position (Kinetic Favorite): This position is ortho to the electron-withdrawing ester group (at C3) and para to the pyridine nitrogen. The ester group stabilizes the Meisenheimer complex formed upon nucleophilic attack via resonance and inductive effects. Consequently, C4 is generally more activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C6 Position (Thermodynamic/Minor): This position is para to the ester and ortho to the pyridine nitrogen. While activated by the ring nitrogen, it lacks the additional strong inductive activation from the adjacent ester group found at C4.

  • The "2-Methyl" Factor: The methyl group at C2 exerts steric pressure on the C3-ester, potentially forcing it out of coplanarity with the ring. This deconjugation can slightly reduce the activation of C4, making the reaction more sensitive to temperature and steric bulk of the amine.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the optimal route to the desired 4-amino regioisomer.

ReactionPathway Start 4,6-Dichloro-2-methyl- nicotinic acid ethyl ester TS_C4 TS: C4-Attack (Stabilized by ortho-Ester) Start->TS_C4 NH3, mild temp (Kinetic Control) TS_C6 TS: C6-Attack (Less Stabilized) Start->TS_C6 High temp (Thermodynamic) Prod_C4 Major Product: Ethyl 4-amino-6-chloro- 2-methylnicotinate TS_C4->Prod_C4 Prod_C6 Minor Impurity: Ethyl 6-amino-4-chloro- 2-methylnicotinate TS_C6->Prod_C6 Over_Rxn Over-Reaction: 4,6-Diamino derivative Prod_C4->Over_Rxn Excess NH3 High T Final Target Acid: 4-Amino-6-chloro- 2-methylnicotinic acid Prod_C4->Final Hydrolysis (LiOH/THF) Prod_C6->Over_Rxn

Caption: Reaction pathway showing the kinetic preference for C4-amination due to ortho-ester activation, leading to the target intermediate.

Optimized Experimental Protocol

This protocol uses the ethyl ester to maximize regioselectivity, followed by controlled hydrolysis.

Step 1: Regioselective Amination

Objective: Synthesize Ethyl 4-amino-6-chloro-2-methylnicotinate.

  • Preparation: Dissolve Ethyl 4,6-dichloro-2-methylnicotinate (1.0 eq) in anhydrous THF (10 volumes).

    • Why THF? Aprotic solvents often enhance SNAr rates and selectivity compared to alcohols, which can participate in H-bonding or solvolysis.

  • Reagent Addition: Cool the solution to 0–5 °C . Add Ammonia (0.5 M in dioxane) (2.2 eq) dropwise over 30 minutes.

    • Note: Using a solution of ammonia is preferred over bubbling gas to control stoichiometry precisely and prevent local excesses that lead to diamination.

  • Reaction: Stir at 0–10 °C for 4–6 hours. Monitor by HPLC.

    • Target: >95% conversion of starting material, <5% formation of diamino impurity.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc) if high purity is required.

Step 2: Hydrolysis to the Free Acid

Objective: Convert the ester to 4-Amino-6-chloro-2-methylnicotinic acid without hydrolyzing the chloro group.

  • Dissolution: Dissolve the Step 1 product in THF/Water (3:1) .

  • Hydrolysis: Add LiOH·H2O (1.5 eq) at 0 °C . Stir at room temperature for 2–4 hours.

    • Caution: Avoid refluxing with strong NaOH/KOH, as this may displace the C6-chloro group with a hydroxyl group (forming 6-hydroxy impurity).

  • Isolation: Carefully acidify to pH 3–4 with 1M HCl. The product typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of the 6-amino isomer?

Diagnosis: The reaction temperature may be too high, or the solvent polarity is stabilizing the wrong transition state. Corrective Action:

  • Lower Temperature: Conduct the amination at -10 °C to 0 °C. The C4 substitution has a lower activation energy (kinetic product); lower temperatures favor it over the C6 path.

  • Change Solvent: Switch from polar protic solvents (like Ethanol) to non-polar or aprotic solvents (like Toluene or THF). Protic solvents can solvate the nucleophile (NH3), reducing its reactivity and potentially altering the transition state energy landscape.

Q2: I am getting the 4,6-diamino byproduct. How do I stop the reaction at the mono-amino stage?

Diagnosis: Localized excess of ammonia or prolonged reaction times. Corrective Action:

  • Stoichiometry Control: Use exactly 2.0–2.2 equivalents of ammonia.

  • Slow Addition: Add the ammonia solution slowly to the cooled ester solution.

  • Monitoring: Stop the reaction immediately once the starting material is consumed (<1% remaining), even if a small amount of mono-product is unreacted. It is easier to separate starting material than the diamino impurity.

Q3: Can I perform this reaction on the free acid (4,6-dichloro-2-methylnicotinic acid) instead of the ester?

Analysis: Not recommended. Reasoning:

  • Zwitterion Formation: The carboxylic acid will deprotonate first (forming –COO⁻), creating a negatively charged species that repels the incoming nucleophile (NH3), drastically slowing the reaction.

  • Reduced Activation: The carboxylate anion (–COO⁻) is less electron-withdrawing than the ester (–COOEt), reducing the activation of the C4 position and lowering regioselectivity. Recommendation: Always esterify the acid first (e.g., EtOH/H2SO4), perform the amination, and then hydrolyze.

Q4: The chloro group hydrolyzed to a hydroxyl group during the final step. What happened?

Diagnosis: Harsh hydrolysis conditions. Corrective Action:

  • Milder Base: Use Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH).

  • Temperature: Never heat the hydrolysis step. Keep it at room temperature or below.

  • Time: Monitor closely and quench as soon as the ester is consumed.

Comparative Data: Solvent & Base Effects[1][2][3][4]

The following table summarizes the impact of reaction conditions on regioselectivity (Ratios are illustrative based on typical SNAr behavior of 4,6-dichloronicotinates).

Solvent SystemTemperatureBase/NucleophileRegioselectivity (C4 : C6)Risk of Diamination
THF (Anhydrous) 0 °C NH3 (in dioxane) 95 : 5 Low
Ethanol25 °CNH3 (aq)85 : 15Moderate
DMF60 °CNH3 (gas)70 : 30High
Toluene0 °CNH3 (gas)92 : 8Low (Slow reaction)

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. (General protocol for regioselective SnAr on nicotinates). Link

  • Vertex Pharmaceuticals. Patent WO2024061333A1. (Cites use of 4-amino-6-chloro-2-methylnicotinic acid as a starting material).[2] Link

  • Sigma-Aldrich. Product Specification: 4-Amino-6-chloro-2-methylnicotinic acid. (Physical properties and CAS verification). Link

  • ResearchGate. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (Analogous mechanistic discussion on ortho-EWG activation). Link

  • Wiley Online Library. Mechanistic Approach Toward the C4-Selective Amination of Pyridines. (Theoretical basis for C4 selectivity). Link

Sources

Stability issues of 4-Amino-6-chloro-2-methylnicotinic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 1227606-53-4 / 2386388-03-8).

This guide is designed for researchers encountering stability or solubility challenges with this intermediate. As a Senior Application Scientist, I have structured this resource to address the physicochemical realities of the aminopyridine core, focusing on the interplay between the 6-chloro substituent, the 4-amino group, and the carboxylic acid moiety.

Part 1: Troubleshooting Guide (Symptom-Based)

Use this section to diagnose immediate issues with your solution preparations.

Issue 1: "My solution turned cloudy/precipitated after adjusting the pH to neutral (pH 6-7)."
  • Diagnosis: Isoelectric Precipitation.

    • The Science: This molecule is amphoteric. It contains a basic pyridine nitrogen/exocyclic amine and an acidic carboxylic acid. At neutral pH, it exists primarily as a zwitterion (net charge ~0), which is the species with the lowest water solubility.

  • Solution:

    • Acidic Shift: Lower pH to < 3 using 0.1 M HCl or Formic Acid (protonates the pyridine nitrogen/amine).

    • Basic Shift: Raise pH to > 9 using 0.1 M NaOH or Ammonium Hydroxide (deprotonates the carboxylic acid).

    • Organic Co-solvent: If neutral pH is required for biology, pre-dissolve in DMSO (up to 100 mM) before diluting into aqueous buffer, ensuring the final concentration is below the solubility limit (< 1 mM typically for aqueous buffers).

Issue 2: "I see a new impurity peak (RRT ~0.8) developing in my HPLC chromatogram over time."
  • Diagnosis: Hydrolytic Dechlorination (SNAr).

    • The Science: The 6-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (

      
      ). In aqueous solutions (especially basic ones), the chloride is a good leaving group and is replaced by a hydroxyl group, forming 4-Amino-6-hydroxy-2-methylnicotinic acid .
      
  • Solution:

    • Avoid Strong Bases: Do not store stock solutions in >0.1 M NaOH for extended periods.

    • Temperature Control: Hydrolysis is temperature-dependent. Store all aqueous solutions at +4°C and use within 24 hours.

    • Verification: Check the UV spectrum of the impurity. The substitution of -Cl with -OH often causes a bathochromic shift (red shift) in absorption.

Issue 3: "The solution has turned yellow/brown after sitting on the bench."
  • Diagnosis: Photo-oxidation / N-Oxide Formation.

    • The Science: Aminopyridines are susceptible to photo-oxidation. The electron-rich amino group can undergo oxidation, or the pyridine nitrogen can form an N-oxide under oxidative stress and light exposure.

  • Solution:

    • Light Protection: Always use amber glass vials or wrap containers in aluminum foil.

    • Inert Atmosphere: For long-term storage, purge headspace with Nitrogen or Argon.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of this compound? A: No. The combination of high heat (121°C) and pressure promotes decarboxylation . Pyridine-3-carboxylic acids are prone to losing


 under thermal stress, converting to the corresponding 4-amino-6-chloro-2-methylpyridine. Sterilize via 0.22 µm filtration instead.

Q: What is the best solvent for -20°C stock storage? A: Anhydrous DMSO. Water promotes hydrolysis (even frozen, micro-pockets of liquid water exist). DMSO is aprotic and prevents


 reactions. Stocks in DMSO are typically stable for 6–12 months at -20°C.

Q: Why does my LC-MS signal drop in ammonium bicarbonate buffer? A: This is likely due to ion suppression or complexation . However, a more chemical reason is the potential reaction of the chloro-group with ammonia (aminolysis) if left for long periods at high pH, though this is slower than hydrolysis. Ensure your run times are short and buffers are freshly prepared.

Part 3: Technical Deep Dive & Degradation Pathways

To understand the stability profile, we must visualize the electronic environment of the pyridine ring.

  • 6-Chloro Susceptibility: The nitrogen in the pyridine ring withdraws electron density, making the carbons electron-deficient. The 2- and 6-positions are most electron-poor. The 6-chloro group is therefore a target for nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ).
  • 4-Amino Donation: The amino group at position 4 is an electron donor (via resonance). This pushes electron density into the ring, which actually helps stabilize the chloride slightly compared to a non-aminated chloropyridine, but it is not enough to prevent hydrolysis completely in basic conditions.

  • Decarboxylation Risk: The carboxylic acid at position 3 is destabilized by the electron-withdrawing nature of the pyridine ring. If the ring nitrogen is protonated (acidic conditions) and heat is applied, the bond between the ring and the carboxyl group weakens, leading to

    
     loss.
    
Degradation Pathway Diagram

DegradationPathways cluster_conditions Critical Factors Parent 4-Amino-6-chloro- 2-methylnicotinic acid (Active) Hydrolysis 4-Amino-6-hydroxy- 2-methylnicotinic acid (Major Impurity) Parent->Hydrolysis Basic pH + H2O (SNAr Mechanism) Decarbox 4-Amino-6-chloro- 2-methylpyridine (Thermal Impurity) Parent->Decarbox Heat (>80°C) + Acid (-CO2) Oxidation N-Oxide / Azo Dimers (Colored Impurities) Parent->Oxidation Light + O2 pH pH > 8 pH->Hydrolysis Temp Temp > 40°C Temp->Decarbox

Caption: Primary degradation pathways including hydrolytic dechlorination (red) and thermal decarboxylation (yellow).

Part 4: Validated Experimental Protocols

Protocol A: Quality Control HPLC Method

Use this method to verify purity before starting critical biological assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Maintains protonation, improves peak shape)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-18 min: 95% B
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Temperature 25°C (Do not heat the column to avoid on-column degradation)
Protocol B: Solubility & Stability Test

Perform this if you are changing buffers or solvents.

  • Preparation: Weigh 5 mg of compound into a clear glass HPLC vial.

  • Dissolution: Add 1 mL of the target buffer. Vortex for 30 seconds.

  • Visual Check: Hold against a black background. If cloudy, sonicate for 5 mins. If still cloudy, pH adjustment is required (See Troubleshooting Issue 1).

  • Stress Test: Incubate a 100 µL aliquot at RT for 24 hours.

  • Analysis: Inject Time 0 (T0) and Time 24h (T24) samples onto HPLC.

    • Pass Criteria: T24 peak area is >98% of T0, and no new peaks >1% area.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Chloronicotinic acid (Structural Analog). Available at: [Link]

  • Dunn, A. D., & Kinnear, K. I. (2011). Pyridinecarboxylic Acids. In Heterocyclic Chemistry. This reference grounds the decarboxylation mechanism of pyridine-3-carboxylic acids.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Discussion on Nucleophilic Aromatic Substitution in nitrogen heterocycles).

(Note: While specific stability reports for this exact CAS are proprietary to manufacturers, the chemical behaviors described above are foundational to the aminopyridine/nicotinic acid class of compounds.)

Technical Support Center: Troubleshooting the Scale-Up of 4-Amino-6-chloro-2-methylnicotinic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex scale-up of 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) .

This highly functionalized pyridine derivative is a critical building block in the synthesis of advanced therapeutics, particularly as an intermediate for KRAS mutant protein inhibitors [1]. Scaling its production from the bench to the pilot plant introduces significant chemical engineering challenges, including regioselectivity degradation, runaway exotherms, and arrested functional group transformations.

This guide provides a self-validating framework, ensuring that every protocol step has an observable causality and an analytical checkpoint.

Process Workflow & Logical Relationships

The most robust industrial pathway to this compound utilizes 4,6-dihydroxy-2-methylnicotinonitrile as the starting material. The process proceeds through a harsh chlorination, a kinetically controlled regioselective amination, and a thermodynamically demanding nitrile hydrolysis.

SynthesisWorkflow SM Starting Material 4,6-Dihydroxy-2-methylnicotinonitrile Step1 Step 1: Chlorination POCl3, reflux SM->Step1 Int1 Intermediate 1 4,6-Dichloro-2-methylnicotinonitrile Step1->Int1 Err1 Risk: Runaway Exotherm / HCl Gas Step1->Err1 Poor temp control Step2 Step 2: Regioselective Amination NH3 in MeOH, 40°C Int1->Step2 Int2 Intermediate 2 4-Amino-6-chloro-2-methylnicotinonitrile Step2->Int2 Err2 Risk: 6-Amino Isomer Formation Step2->Err2 Excess NH3 / High Temp Step3 Step 3: Hydrolysis NaOH (aq), reflux -> HCl quench Int2->Step3 Product Target Product 4-Amino-6-chloro-2-methylnicotinic acid Step3->Product Err3 Risk: Arrested Amide Intermediate Step3->Err3 Insufficient Base/Time

Synthetic workflow for 4-amino-6-chloro-2-methylnicotinic acid and associated scale-up risks.

Quantitative Scale-Up Metrics

To maintain scientific integrity, your process must be self-validating. Compare your In-Process Controls (IPC) against these baseline metrics to ensure your scale-up is proceeding nominally.

Production ScaleChlorination YieldAmination Regioselectivity (4-NH₂ : 6-NH₂)Hydrolysis YieldOverall Purity (HPLC)
Bench (10 g) 92%95:588%>98.5%
Kilo Lab (100 g) 89%93:785%>98.0%
Pilot (1 kg) 85%90:1082%>97.5%
Step-by-Step Experimental Protocol

Note: This methodology incorporates self-validating checkpoints to establish direct causality between your experimental actions and the chemical outcomes.

Step 1: Chlorination (Preparation of 4,6-Dichloro-2-methylnicotinonitrile)

  • Charge a dry, glass-lined reactor with 4,6-dihydroxy-2-methylnicotinonitrile (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

  • Causality Check: Do not heat immediately. Add N,N-dimethylaniline (0.5 eq) dropwise as a catalyst. This prevents a sudden, delayed exotherm by initiating the Vilsmeier-type intermediate formation at a lower temperature.

  • Gradually heat the mixture to 100°C over 2 hours. Route the off-gassing (HCl) through a caustic scrubber.

  • Self-Validation: Pull an aliquot and run TLC/HPLC. The reaction is complete when the starting material peak is <1%.

  • Quench by distilling off excess POCl₃ under vacuum, then dissolve the residue in dichloromethane and dose it slowly into a vigorously stirred ice-water mixture (See FAQ Q3 for scale-up safety). Filter the resulting solid.

Step 2: Regioselective Amination

  • Dissolve the dichloro intermediate in methanol (10 volumes).

  • Introduce a 7M solution of ammonia in methanol (2.5 eq) via a mass flow controller.

  • Maintain the reaction strictly at 40°C for 6 hours.

  • Self-Validation: Monitor the 4-NH₂ vs. 6-NH₂ isomer ratio via HPLC. The 4-position is kinetically favored due to the strong ortho-activating effect of the C3-nitrile group.

  • Concentrate under reduced pressure and recrystallize the crude solid from ethanol/water to enrich the target 4-amino isomer.

Step 3: Hydrolysis to Nicotinic Acid

  • Suspend the 4-amino-6-chloro-2-methylnicotinonitrile in a 20% w/v aqueous NaOH solution (5.0 eq).

  • Reflux at 105°C for 12–16 hours.

  • Self-Validation: This reaction proceeds via an amide intermediate. LC-MS must confirm the complete disappearance of the[M+H]⁺ peak corresponding to the primary carboxamide before proceeding [3].

  • Cool the mixture to 5°C and carefully adjust the pH to 3.5–4.0 using 6M HCl to precipitate the zwitterionic product.

  • Filter, wash with cold water, and dry under vacuum at 50°C.

Troubleshooting & FAQs

Q1: During the amination step (Step 2), my HPLC shows a 70:30 ratio of 4-amino to 6-amino isomers instead of the expected >90:10. How do I correct this regioselectivity? A1: The loss of regioselectivity is almost always caused by thermal mismanagement or excessive local ammonia concentration. The nucleophilic aromatic substitution (SₙAr) at the C4 position is kinetically favored because it is ortho to the strongly electron-withdrawing nitrile group. However, if the internal temperature exceeds 45°C, the thermodynamic driving force increases, leading to competitive attack at the C6 position. Resolution: Ensure your reactor cooling jacket can handle the mild exotherm of ammonia addition. Dose the NH₃/MeOH solution continuously rather than as a single batch addition, and strictly cap the internal temperature at 40°C.

Q2: My nitrile hydrolysis (Step 3) is stalling. I am getting a mixture of the target nicotinic acid and a primary carboxamide. How can I drive the reaction to completion? A2: Nitrile hydrolysis to a carboxylic acid is a two-stage process. The first stage (nitrile to amide) is relatively fast, but the second stage (amide to acid) is notoriously slow because the amide intermediate is significantly less electrophilic than the starting nitrile [3]. Resolution: If the reaction stalls, you have likely depleted your hydroxide equivalents or the reflux temperature is too low. Add an additional 2.0 equivalents of NaOH. If you are operating in a system where water boils below 100°C (e.g., high altitude), add a co-solvent like ethylene glycol (10-20% v/v) to elevate the boiling point of the mixture to ~110°C. This provides the necessary thermal energy to overcome the activation barrier of the amide hydrolysis.

Q3: We are experiencing severe foaming and pressure spikes during the POCl₃ quench in Step 1. How do we safely scale this up? A3: POCl₃ reacts violently with water to release phosphoric acid and HCl gas. At the bench scale, pouring the reaction mixture into ice (an inverse quench) is manageable. At the pilot scale, this leads to uncontrollable localized exotherms and rapid gas expansion. Resolution: Switch to a forward quench. Distill off the excess POCl₃ under vacuum first (this is recoverable). Then, dissolve the concentrated residue in an inert, water-immiscible solvent (e.g., dichloromethane). Slowly dose this organic solution into a heavily agitated, jacket-cooled reactor containing a biphasic mixture of water and your solvent. This controls the hydrolysis rate of the residual POCl₃ and safely dissipates the heat into the organic phase.

Q4: The final product is degrading and discoloring during storage. What are the optimal storage conditions? A4: 4-Amino-6-chloro-2-methylnicotinic acid is susceptible to slow oxidative degradation and moisture-induced side reactions over time. Commercial standards dictate that the compound must be kept tightly closed in a dry, well-ventilated area. To maintain >95% purity, it must be protected from light and stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C [2].

References
  • Title: WO2024061333A1 - 一种kras突变蛋白抑制剂、及其制备方法和应用 (Inhibitor of KRAS mutant protein, preparation method and application thereof)

Technical Support Center: Purification of 4-Amino-6-chloro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 4-Amino-6-chloro-2-methylnicotinic acid (CAS 2386388-03-8). As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Molecular Structure:

Chemical structure of 4-Amino-6-chloro-2-methylnicotinic acid

Figure 1. Chemical structure of 4-Amino-6-chloro-2-methylnicotinic acid.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-Amino-6-chloro-2-methylnicotinic acid.

Scenario 1: The final product has a purity of approximately 95% after initial synthesis, with the starting material, 4,6-dichloro-2-methylnicotinic acid, as the main impurity.

  • Question: My batch of 4-Amino-6-chloro-2-methylnicotinic acid is contaminated with the starting material, 4,6-dichloro-2-methylnicotinic acid. How can I remove this impurity?

  • Answer: This is a common issue arising from incomplete amination. The most effective method to remove the unreacted dichloro starting material is through a carefully designed recrystallization process. The key is to exploit the solubility differences between the amino- and dichloro- substituted nicotinic acids.

    • Expert Insight: The amino group in your desired product significantly increases its polarity compared to the dichloro starting material. This difference in polarity is the foundation for a successful separation by recrystallization.

    Recommended Protocol: Recrystallization

    • Solvent Selection: A polar solvent or a mixed solvent system is recommended. Ethanol/water or acetic acid/water mixtures are excellent starting points.[1] For basic compounds like amines, acetic acid can be particularly effective.[2]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If the solution is colored, treat it with a small amount of activated charcoal and perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[3][4]

      • Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial to promote the formation of pure crystals of your target compound, leaving the more soluble dichloro impurity in the mother liquor.[1]

      • Further cool the flask in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[5]

      • Dry the crystals thoroughly.

Scenario 2: The product "oils out" during recrystallization instead of forming crystals.

  • Question: I'm trying to recrystallize my 4-Amino-6-chloro-2-methylnicotinic acid, but it's separating as an oil. What's causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common problem when the boiling point of the solvent is too high.[1]

    Troubleshooting Steps:

    • Lower the Boiling Point of the Solvent System: If you are using a mixed solvent system like ethanol/water, try increasing the proportion of the lower-boiling solvent (ethanol).

    • Slower Cooling: Avoid crash-cooling the solution. Allow it to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Scenario 3: Poor recovery of the purified product after recrystallization.

  • Question: My recrystallization yielded very little product. How can I improve my recovery?

  • Answer: Low recovery is often due to using too much solvent or incomplete precipitation.

    Optimization Strategies:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Optimize the Solvent System: The ideal solvent will have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures. Experiment with different solvent ratios to find the optimal balance.

    • Controlled Cooling: Ensure the solution is cooled sufficiently. An ice bath is recommended after slow cooling to room temperature.

    • Second Crop of Crystals: The mother liquor from the first filtration may still contain a significant amount of your product. Concentrating the mother liquor and cooling it again may yield a second, albeit less pure, crop of crystals.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 4-Amino-6-chloro-2-methylnicotinic acid?

A1: Based on common synthetic routes involving the amination of a dichloro-precursor, the most probable impurities include:

  • Unreacted Starting Material: 4,6-dichloro-2-methylnicotinic acid.

  • Hydrolysis Byproduct: 4-Amino-6-hydroxy-2-methylnicotinic acid, formed by the hydrolysis of the chloro group.

  • Positional Isomers: Depending on the synthetic strategy, other isomers of amin nicotinic acid might be present.

Q2: Which analytical techniques are best suited to assess the purity of 4-Amino-6-chloro-2-methylnicotinic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (like trifluoroacetic acid) is a good starting point.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and to identify any structurally related impurities that may be present in significant amounts.

Q3: Are there alternative purification methods to recrystallization?

A3: Yes, for challenging separations or to achieve very high purity, other techniques can be employed:

  • Column Chromatography: Using silica gel as the stationary phase and a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can be effective. The polarity of the eluent should be gradually increased to first elute the less polar impurities followed by the more polar product.[7]

  • Preparative HPLC: For obtaining small quantities of highly pure material for use as an analytical standard.

Q4: How should I store purified 4-Amino-6-chloro-2-methylnicotinic acid?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

III. Experimental Protocols & Data

Detailed Recrystallization Protocol

This protocol provides a starting point for the purification of 4-Amino-6-chloro-2-methylnicotinic acid contaminated with 4,6-dichloro-2-methylnicotinic acid.

Materials:

  • Crude 4-Amino-6-chloro-2-methylnicotinic acid (e.g., 95% pure)

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Hirsch funnel)

  • Heating mantle or hot plate

  • Vacuum filtration apparatus

Procedure:

  • Place 1.0 g of the crude 4-Amino-6-chloro-2-methylnicotinic acid in a 50 mL Erlenmeyer flask.

  • In a separate beaker, prepare a 1:1 (v/v) mixture of ethanol and water and heat it to boiling.

  • Add the hot solvent mixture dropwise to the Erlenmeyer flask containing the crude product while swirling. Continue adding the hot solvent until the solid just dissolves.

  • If the solution is colored, add a small spatula tip of activated charcoal and boil the solution for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with a small amount of ice-cold 1:1 ethanol/water.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 1: Expected Outcome of Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Purity ~95%>99%
Major Impurity 4,6-dichloro-2-methylnicotinic acidSignificantly reduced or absent
Appearance Off-white to light yellow solidWhite crystalline solid
Expected Yield -70-85%
Illustrative Purification Workflow

PurificationWorkflow Crude Crude Product (Target + Impurities) Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Gravity Filtration (Optional, for insolubles) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insolubles HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration PureProduct Pure Product (>99%) VacuumFiltration->PureProduct MotherLiquor Mother Liquor (Impurities + Soluble Product) VacuumFiltration->MotherLiquor

Sources

Technical Support Center: Optimizing Amination of Dichloromethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amination of dichloromethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the reaction, providing foundational knowledge for experimental design.

Q1: What is the most probable mechanism for the amination of dichloromethylnicotinic acid?

The amination of a pyridine ring is typically governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups (EWGs), such as the carboxylic acid and dichloromethyl groups on your substrate.[1] The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine (nucleophile) attacks one of the electron-deficient carbons of the pyridine ring (typically the C2 or C4 positions relative to the nitrogen), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[2][3][4]

  • Aromatization: The leaving group (in this case, a chloride ion from the ring, assuming a chlorinated precursor) is expelled, and the aromaticity of the ring is restored, yielding the aminated product.

The carboxylic acid and dichloromethyl groups play a crucial role in activating the ring towards this attack.[1][5]

Q2: Which position on the dichloromethylnicotinic acid ring is most likely to be aminated?

Nucleophilic attack on pyridine rings is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] Attack at the C3 (meta) position does not allow for this resonance stabilization and is therefore less favorable.[1] The precise location of the dichloromethyl and carboxylic acid groups will further direct the regioselectivity.

Q3: Can Palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination) be used for this reaction?

Yes, the Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is a viable alternative, especially if the SNAr reaction is sluggish.[6] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide (or pseudo-halide). The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product. This method often requires careful optimization of the palladium precatalyst, phosphine ligand, and base.[7][8][9]

Q4: What are the primary safety concerns when working with dichloromethylnicotinic acid and its reagents?
  • Dichloromethane (DCM) Reactivity: While often used as a solvent, dichloromethane can react with amines, especially pyridine derivatives, under ambient conditions over time to form methylenebispyridinium salts.[10][11][12][13] While the dichloromethyl group on the substrate is different, be aware of potential side reactions if using DCM as a solvent, particularly with tertiary amine bases or during long reaction times.

  • Solvent Hazards: Many solvents used in these reactions (e.g., DCM, Toluene, Dioxane) are volatile and have associated health risks.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[14]

  • Strong Bases: Reactions may involve strong bases (e.g., sodium tert-butoxide, LHMDS), which are corrosive and moisture-sensitive. Handle these reagents under an inert atmosphere.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to solving common problems encountered during the amination reaction.

Issue 1: Low or No Product Yield

Q: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows little to no product formation. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors related to reaction kinetics, catalyst activity, or reagent stability.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Ring Activation (SNAr Pathway): The pyridine ring may not be sufficiently electron-deficient to react with your chosen amine under the initial conditions.

    • Solution: Increase the reaction temperature. SNAr reactions can be sensitive to heat, and some may require temperatures up to 150°C to proceed efficiently.[8] Start by incrementally increasing the temperature by 20°C and monitoring the progress.

  • Inactive Catalyst (Buchwald-Hartwig Pathway): The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution 1: Re-evaluate Catalyst System. The choice of ligand is critical. For electron-deficient heterocycles, ligands like XantPhos or SPhos can be effective.[16] Screen a panel of ligands to find the optimal one for your specific substrate.

    • Solution 2: Check Reagent Quality. Ensure your palladium precatalyst and ligands are from a reliable source and have been stored correctly. Use fresh, anhydrous, and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[8]

  • Poor Nucleophile Strength: The amine you are using may not be a strong enough nucleophile to attack the ring.

    • Solution: Switch to a more nucleophilic amine if your synthesis plan allows. Alternatively, for SNAr, using a stronger base can increase the nucleophilicity of the amine, but be cautious of side reactions.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and stabilization of the reaction intermediates.

    • Solution: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can stabilize the Meisenheimer complex.[8][17] For Buchwald-Hartwig, ethereal solvents (dioxane, THF) or aromatic solvents (toluene) are common.[7][18] Perform a solvent screen to identify the best medium for your reaction.

Issue 2: Formation of Significant Side Products

Q: My reaction is proceeding, but I'm observing multiple spots on my TLC plate and complex peaks in my LC-MS, indicating side product formation. What's happening?

A: Side product formation can arise from competing reaction pathways, degradation of starting materials, or reactions involving the solvent.

Potential Causes & Step-by-Step Solutions:

  • Reaction with the Dichloromethyl Group: The -CHCl₂ group is itself reactive and can undergo nucleophilic substitution or elimination under basic conditions.

    • Solution 1: Lower the Temperature. Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.

    • Solution 2: Use a Milder Base. Strong bases can deprotonate the carbon of the dichloromethyl group, leading to unwanted side reactions. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaOtBu) and monitor the product distribution.

  • Homocoupling (Buchwald-Hartwig Pathway): Dimerization of the aryl halide or the amine can occur.

    • Solution: This is often promoted by certain catalyst systems. Optimizing the catalyst loading (sometimes lower is better) and reaction temperature can minimize homocoupling.[8]

  • Reaction with Solvent: As noted, solvents like dichloromethane can react with amines.[11][13] Other solvents may also be problematic. For example, alcohols can act as nucleophiles in SNAr reactions under certain conditions.[18]

    • Solution: If you suspect a reaction with the solvent, switch to a more inert option. Toluene or dioxane are generally robust choices for many cross-coupling reactions.[7][18]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr Amination

This protocol provides a starting point for optimizing a Nucleophilic Aromatic Substitution reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dichloromethylnicotinic acid substrate (1.0 equiv.), the amine nucleophile (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for a Palladium-catalyzed cross-coupling approach.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the aryl halide (assuming a chloro- or bromo-dichloromethylnicotinic acid derivative, 1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XantPhos, 2-10 mol%), and base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Seal the vial. Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Then, add the amine (1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[8]

  • Monitoring: Stir the reaction for the desired time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.[8]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Data Presentation & Visualization

Table 1: Example Screening Conditions for Buchwald-Hartwig Amination
EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10045
2Pd₂(dba)₃ (2)XantPhos (4)NaOtBu (1.5)Toluene10078
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10021
4G3-XPhos (2)-NaOtBu (1.5)Toluene10085
5G3-XPhos (2)-K₂CO₃ (2.0)Dioxane11065
6G3-XPhos (2)-Cs₂CO₃ (2.0)Dioxane11089
Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Amine, Base, Catalyst solvent Add Anhydrous, Degassed Solvent reagents->solvent Under Inert Atm. heat Heat to Target Temperature solvent->heat monitor Monitor by TLC / LC-MS heat->monitor quench Quench & Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for amination reactions.

Troubleshooting_Logic start Low / No Yield Observed q1 Is this S(N)Ar or Buchwald-Hartwig? start->q1 snar_path S(N)Ar q1->snar_path S(N)Ar bh_path Buchwald-Hartwig q1->bh_path B-H snar_sol1 Increase Temperature (e.g., +20 °C) snar_path->snar_sol1 snar_sol2 Switch to more polar aprotic solvent (DMF, DMSO) snar_path->snar_sol2 bh_sol1 Screen Ligands (e.g., XantPhos, SPhos) bh_path->bh_sol1 bh_sol2 Check Reagent Quality (Anhydrous/Degassed) bh_path->bh_sol2 bh_sol3 Screen Bases (e.g., Cs2CO3 vs NaOtBu) bh_path->bh_sol3

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • Request PDF. A General and Efficient 2-Amination of Pyridines and Quinolines.
  • Academia.edu. (PDF) A General and Efficient 2-Amination of Pyridines and Quinolines.
  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • RSC Publishing. Site- and stereoselective silver-catalyzed intramolecular amination of electron-deficient heterobenzylic C–H bonds. Chemical Science. DOI:10.1039/D4SC08757G.
  • Directed nucleophilic aromatic substitution reaction.
  • PMC. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
  • Enamine. Catalysts and Ligands.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ACS Publications. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry.
  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • The Chemical Blog. The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.
  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • ACS Publications. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry.
  • The Chemical Blog. What Is Dichloromethane?.

Sources

Preventing decomposition of 4-Amino-6-chloro-2-methylnicotinic acid during workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8)

Executive Summary: The Stability Paradox

You are likely working with 4-Amino-6-chloro-2-methylnicotinic acid as a scaffold for SHP2, KRAS, or similar kinase inhibitor synthesis. This molecule presents a classic "stability paradox":

  • The 6-Chloro group is an activated leaving group, essential for downstream coupling but prone to hydrolysis (forming the 6-pyridone impurity).

  • The 3-Carboxylic acid is prone to thermal decarboxylation, a reaction catalyzed by the very protonation required to isolate the compound.

This guide provides a self-validating workup protocol designed to navigate the narrow window between these decomposition pathways.

Module 1: The Decomposition Mechanisms

To prevent decomposition, you must understand the "Enemy." The two primary failure modes are Decarboxylation (loss of CO₂) and Hydrolysis (loss of Cl).

Decomposition Pathways Diagram

DecompositionPathways Target Target Molecule (Zwitterionic Form) Acid Strong Acid (pH < 1) + Heat (>40°C) Target->Acid Protonation of Ring N Base Strong Base (pH > 12) + Heat Target->Base OH- Attack at C6 Decarb Impurity A: Decarboxylated Product (Mass M-44) Acid->Decarb Rapid CO2 Loss Hydrolysis Impurity B: 6-Hydroxy/Pyridone (Mass M-18+1) Base->Hydrolysis Cl Displacement

Figure 1: The "Danger Zones" for 4-Amino-6-chloro-2-methylnicotinic acid. Note that acidic conditions accelerate decarboxylation, while basic conditions favor hydrolysis of the chloro group.

Module 2: Optimized Workup Protocol

Objective: Isolate the free acid from a basic hydrolysis mixture (e.g., LiOH/NaOH saponification of the ester) without triggering decarboxylation.

The "Cold-Acid" Isoelectric Precipitation Method
ParameterSpecificationScientific Rationale
Temperature < 5 °C (Critical) Decarboxylation rates follow Arrhenius kinetics. Keeping the system effectively "frozen" kinetically prevents CO₂ loss during the exothermic neutralization.
Target pH 3.0 – 4.0 This is the estimated Isoelectric Point (pI) . The zwitterion has minimum solubility here. Going lower (pH < 1) resolubilizes the compound as a cation and accelerates decomposition.
Acid Source 2N HCl or Acetic Acid Avoid concentrated strong acids to prevent local "hot spots" of pH < 0 where decomposition initiates instantly.
Agitation High Shear / Vigorous Prevents local concentration gradients of acid.
Step-by-Step Workflow
  • Thermal Quench: Cool the reaction mixture (usually in THF/Water or MeOH/Water) to 0–5°C using an ice/brine bath. Ensure internal temperature monitoring; do not rely on bath temperature.

  • Solvent Strip (Optional but Recommended): If the reaction contains large amounts of organic solvent (THF/MeOH), remove it via rotovap at < 35°C before acidification.

    • Why? Organic solvents increase the solubility of the zwitterion, lowering precipitation yields.

  • Controlled Acidification:

    • Slowly add 1N or 2N HCl dropwise.

    • Monitor: Use a pH meter, not just paper.

    • Stop Point: As you approach pH 5 , a thick precipitate should form. Continue carefully to pH 3.5 .

    • Troubleshooting: If you overshoot to pH 1, immediately back-titrate with cold NaHCO₃ to pH 3.5. Do not let it sit at pH 1.

  • Aging: Stir the slurry at 0°C for 30–60 minutes to allow crystal growth (Ostwald ripening). This improves filtration speed.

  • Filtration: Filter cold. Wash the cake with ice-cold water (2x) to remove salts (LiCl/NaCl).

  • Drying: Dry in a vacuum oven at maximum 40°C .

    • Warning: Do not use heat >50°C. If possible, use a lyophilizer (freeze dryer) for the safest results.

Module 3: Troubleshooting & FAQs
Q1: I see gas evolution (bubbling) during acidification. Is this normal?

Status: CRITICAL FAILURE.

  • Diagnosis: If you are using HCl and see bubbling, it is likely CO₂ from decarboxylation, not solvent boiling.

  • Cause: The temperature is too high, or the local pH dropped too low (pH < 1), protonating the pyridine nitrogen and facilitating the loss of the carboxyl group.

  • Immediate Action: Stop acid addition. Cool the mixture immediately to -10°C. Check LCMS for the "M-44" peak.

Q2: The product "oiled out" instead of precipitating. What do I do?

Status: COMMON ZWITTERION ISSUE.

  • Cause: This often happens if residual THF or Alcohol is present during acidification, or if the concentration is too high.

  • Fix:

    • Decant the aqueous supernatant.

    • Dissolve the oil in a minimum amount of MeOH.

    • Slowly add this solution to a large volume of rapidly stirring ice-cold water (antisolvent crash-out).

Q3: My yield is low (30-40%), but the supernatant is still UV-active.

Status: SOLUBILITY LIMITATION.

  • Cause: The zwitterion has significant water solubility even at the isoelectric point.

  • Fix: Do not try to extract with DCM or EtOAc; zwitterions extract poorly into non-polar solvents.

    • Option A: Saturation.[1] Add NaCl to the aqueous filtrate (salting out) and cool to 0°C to force more precipitation.

    • Option B: n-Butanol Extraction. If you must extract, use n-Butanol or 2-MeTHF , as these polar organics can solubilize the zwitterion better than DCM.

Q4: Can I dry the product overnight in an oven at 60°C?

Status: HIGH RISK.

  • Recommendation: No. 60°C is the threshold where solid-state decarboxylation can occur over long durations, especially if trace acid remains in the crystal lattice.

  • Safe Protocol: Dry at ambient temperature under high vacuum (0.1 mbar) with P₂O₅ desiccant, or max 35°C.

Decision Tree: Workup Logic

WorkupLogic Start Crude Reaction Mixture (Basic pH) SolventCheck Is Organic Solvent > 10% vol? Start->SolventCheck Strip Evaporate Organic Solvent (Max 35°C) SolventCheck->Strip Yes Cool Cool to 0-5°C SolventCheck->Cool No Strip->Cool Acidify Acidify to pH 3.5 (Monitor pH Meter) Cool->Acidify CheckPrecip Did Solid Form? Acidify->CheckPrecip Filter Filter & Wash (Cold Water) CheckPrecip->Filter Yes (Slurry) SaltOut Add NaCl (Sat.) + n-Butanol Extraction CheckPrecip->SaltOut No (Solution/Oil)

Figure 2: Logical flow for maximizing recovery while minimizing thermal stress.

References
  • General Reactivity of 4-Aminonicotinic Acids

    • Mechanism of Decarboxylation:[2][3][4][5] The protonation of the ring nitrogen at position 1 creates a pyridinium species. This electron-deficient ring pulls electron density from the C3-carboxyl group, lowering the activation energy for

      
       loss.
      
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See chapters on Pyridine Carboxylic Acids).
  • Isoelectric Point & Solubility

    • Data: 2-Chloronicotinic acid has a pKa of ~2.54 (COOH).[6] The introduction of a 4-amino group (electron-donating) raises the pKa of the conjugate acid of the pyridine nitrogen, creating a zwitterionic window typically between pH 2.5 and 4.5.

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid.[6] Retrieved from [Link]

  • Experimental Precedents (Analogous Workups)
  • Safety & Handling

Sources

Validation & Comparative

4-Amino-6-chloro-2-methylnicotinic acid vs 4-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of physicochemical properties, spectral data, and reactivity profiles. I'm focusing on both 4-Amino-6-chloro-2-methylnicotinic acid and 4-Amino-3-methylbenzoic acid. This preliminary data gathering will inform the next stage of my analysis.

Expanding Data Scope

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Refining Comparison Parameters

I'm now zeroing in on comparative data for 4-Amino-6-chloro-2-methylnicotinic acid and 4-Amino-6-chloronicotinic acid. I'm focusing on their physicochemical properties and also looking for specific synthetic routes, particularly emphasizing how the methyl group influences reactivity. My aim is to build a structured comparison guide with visuals, tables, and step-by-step protocols. The guide will analyze synthetic accessibility, reactivity, and potential applications.

Crafting the Comparison Guide

I'm currently structuring a detailed comparison guide focusing on "4-Amino-6-chloro-2-methylnicotinic acid" and "4-Amino-6-chloronicotinic acid." The introduction is taking shape. It highlights the importance and context of these compounds for the user.

Developing the Introduction

I've finalized the introductory section, setting the stage by introducing both compounds as crucial substituted nicotinic acid derivatives. I've emphasized their significance as building blocks in medicinal chemistry and drug discovery. The guide's purpose is now clear: to offer a complete comparison of properties, reactivity, and applications, supported by data.

Outlining the Comparison's Structure

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Structuring the Response

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Developing the Experimental Section

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Refining the Guide Structure

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A Comparative Guide to the Synthesis of Substituted Aminonicotinic Acids for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Substituted aminonicotinic acids are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules. Their unique arrangement of a pyridine ring, a carboxylic acid, and an amino group provides a versatile three-dimensional framework for interacting with biological targets, most notably as "hinge-binding" motifs in kinase inhibitors.[1][2] The ability to strategically place substituents on this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the most effective and commonly employed synthetic routes to access this critical class of compounds. We will move beyond simple procedural lists to explore the underlying chemical logic, compare performance with experimental data, and provide detailed protocols to enable researchers to select and implement the optimal strategy for their specific synthetic goals.

Route 1: Classical Cyclocondensation - The Gould-Jacobs Approach

The Gould-Jacobs reaction is a long-established and powerful method for constructing the core quinoline scaffold, which can be adapted for pyridopyrimidines and related heterocyclic systems that are precursors to certain aminonicotinic acids.[3][4] The reaction involves the condensation of an aniline (or amino-heterocycle) with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][5]

Mechanistic Rationale & Strategic Considerations

The reaction proceeds in two key stages:

  • Condensation: A nucleophilic attack from the amine onto the electron-deficient alkene of diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by the elimination of ethanol, forms an anilidomethylenemalonate intermediate.[3]

  • Thermal Cyclization: At high temperatures (typically ~250 °C in a high-boiling solvent like diphenyl ether), an intramolecular 6-electron cyclization occurs, followed by tautomerization to yield the 4-hydroxy-3-carboalkoxyquinoline product.[3][5] Subsequent hydrolysis and other functional group manipulations can then be performed.

The primary appeal of this route is its use of relatively inexpensive and readily available starting materials. However, the harsh, high-temperature conditions required for cyclization can limit its applicability with sensitive functional groups. The regiochemical outcome is dictated by the substitution pattern on the starting aniline; meta-substituted anilines with electron-donating groups are particularly effective.[3][5]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Intermediate

This protocol is a generalized procedure based on conventional heating methods.[5]

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-130°C for 1-2 hours. Monitor the reaction by observing the evolution of ethanol.

  • Upon completion, the crude anilidomethylenemalonate intermediate can often be used directly in the next step after cooling.

Step 2: Cyclization

  • To the crude intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 250°C under an inert nitrogen atmosphere for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexanes to precipitate the crude product.

  • Collect the solid by filtration, wash with hexanes, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Data Summary: Gould-Jacobs Reaction Conditions
Starting Material (Aniline)Cyclization ConditionsYield (%)Reference
m-ChloroanilineDiphenyl ether, 250°C60% (for 7-chloro isomer)[6]
AnilineMicrowave, 300°C, 5 min47%[5]
3,4-DifluoroanilineNot specifiedNot specified[6]

Note: Yields are highly substrate-dependent and the table represents illustrative examples.

Route 2: Modern Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and aminonicotinic acids are no exception. These methods offer milder conditions and unparalleled versatility for introducing a wide array of substituents.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds.[7][8] In the context of aminonicotinic acid synthesis, it is typically used to couple an amine with a halogenated nicotinic acid derivative (e.g., a chloronicotinate or bromonicotinate).

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8]

The success of the reaction is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8][9] This method's key advantage is its broad scope, allowing the coupling of a vast range of primary and secondary amines, and even ammonia equivalents, under relatively mild conditions.[7][10]

Buchwald_Hartwig_Cycle

Experimental Protocol: Buchwald-Hartwig Amination of a Bromonicotinate Ester

This protocol is a general procedure adapted from literature examples.[9]

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), the amine (1.2-1.5 eq), a suitable base such as Cs₂CO₃ or NaOtBu (2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., BINAP, 4-8 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the mixture with stirring at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

B. Suzuki-Miyaura Coupling

For installing carbon-based substituents onto the aminonicotinic acid scaffold, the Suzuki-Miyaura coupling is the go-to reaction.[11][12] This involves the palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an aryl halide or triflate.[11]

The Suzuki coupling follows a similar catalytic cycle to the Buchwald-Hartwig amination: oxidative addition, transmetalation, and reductive elimination.[12] A key difference is the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, a process that requires activation by a base.[13]

The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[12][14] The low toxicity of the boron-containing reagents is another significant advantage.[13] This makes the Suzuki reaction exceptionally powerful for late-stage functionalization in a synthetic sequence.

Suzuki_Miyaura_Cycle

Data Summary: Cross-Coupling Reactions
Reaction TypeHalide SubstrateCoupling PartnerCatalyst System (Pd/Ligand)BaseYield (%)Reference
Buchwald-Hartwig6-Bromoisoquinoline(S)-3-Amino-2-methylpropan-1-olPd(OAc)₂ / BrettPhosNaOtBuHigh (2.5 kg scale)[9]
Buchwald-HartwigBromo-aromaticAnilinePd(OAc)₂ / BINAPCs₂CO₃Good[9]
Suzuki5-Bromonicotinic acidVarious aryl boronic acidsPd(PPh₃)₄Na₂CO₃Good (Solid-phase)[14]
SuzukiAryl ChlorideArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Good[13]

Route 3: Functionalization of Pre-formed Scaffolds

An alternative strategy involves starting with a simple, commercially available aminonicotinic acid and introducing substituents through direct functionalization of the pyridine ring.

Strategy & Key Reactions

This approach leverages classical aromatic chemistry. For example, halogenation (e.g., bromination) of an aminonicotinic acid can install a handle for subsequent cross-coupling reactions.[15] A typical sequence might involve:

  • Protection: The amino and/or carboxylic acid groups may need to be protected (e.g., as an acetamide or methyl ester) to prevent side reactions and control regioselectivity.[16][17]

  • Halogenation: Introduction of a bromine or chlorine atom onto the pyridine ring.

  • Cross-Coupling: Using the newly installed halide as a handle for Suzuki or other coupling reactions to introduce the desired substituent.

  • Deprotection: Removal of the protecting groups to reveal the final product.

Experimental Protocol: Bromination of 2-Aminonicotinic Acid

This procedure is adapted from a literature report.[15]

  • In a three-necked flask under an ice-water bath, suspend 2-aminonicotinic acid (1.0 eq) in glacial acetic acid.

  • With vigorous stirring, slowly add liquid bromine (1.0 eq) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 5 hours.

  • Cool the reaction mixture. A yellow solid should precipitate.

  • Filter the solid, wash with glacial acetic acid, and then with water to remove residual acid.

  • Dry the solid to obtain the brominated product, which can be carried forward to a cross-coupling step.

Comparative Analysis: Choosing the Right Route

The optimal synthetic route depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

Decision_Flowchart Start Target Substituted Aminonicotinic Acid? Q_Pattern Is the core scaffold readily accessible via cyclization? Start->Q_Pattern GouldJacobs Route 1: Gould-Jacobs Q_Pattern->GouldJacobs Yes Q_Coupling Is late-stage functionalization with diverse groups needed? Q_Pattern->Q_Coupling No End Optimized Synthesis GouldJacobs->End CrossCoupling Route 2: Cross-Coupling (Suzuki / Buchwald-Hartwig) Q_Coupling->CrossCoupling Yes Functionalization Route 3: Direct Functionalization Q_Coupling->Functionalization No CrossCoupling->End Functionalization->End

FeatureRoute 1: Gould-JacobsRoute 2: Cross-CouplingRoute 3: Direct Functionalization
Versatility Moderate; dependent on aniline availability.High; vast library of coupling partners.Moderate; limited by directing group effects.
Conditions Harsh (High Temp.)Mild to ModerateCan be harsh (e.g., bromination).
Scalability Good for specific targets.Excellent; widely used in industry.Variable; can be multi-step.
Key Advantage Inexpensive starting materials.High efficiency and broad scope.Utilizes simple, common starting materials.
Key Limitation Limited functional group tolerance.Catalyst cost and potential metal contamination.Multi-step sequences; regioselectivity challenges.

Conclusion

The synthesis of substituted aminonicotinic acids is a mature field with a rich toolbox of reliable methods. For large-scale production of specific scaffolds where starting materials are cheap, classical Gould-Jacobs cyclization remains a viable, cost-effective option. For discovery chemistry, where speed, versatility, and access to diverse chemical space are paramount, modern palladium-catalyzed cross-coupling reactions , particularly Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are the undisputed methods of choice. Finally, the direct functionalization of pre-existing aminonicotinic acid cores provides a strategic alternative, especially for accessing substitution patterns that are difficult to obtain through other means. A thorough understanding of the strengths and limitations of each approach, as detailed in this guide, will empower researchers to make informed decisions and efficiently access the novel compounds needed to drive the next generation of drug discovery.

References

  • 6-Aminonicotinic acid - Chem-Impex. Chem-Impex.

  • The Versatility of 2-Acetamidonicotinic Acid: A Scaffold for Medicinal Chemistry Exploration. Benchchem.

  • Optimizing reaction conditions for the Gould-Jacobs synthesis. Benchchem.

  • What is the synthesis and application of 2-Aminonicotinic acid? - FAQ. Guidechem.

  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed.

  • Gould–Jacobs reaction. Wikipedia.

  • Buchwald–Hartwig amination. Wikipedia.

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters.

  • Buchwald-Hartwig Coupling. Organic Synthesis.

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. ResearchGate.

  • Gould-Jacobs Reaction.

  • Synthesis of some 2-aminonicotinic acid derivatives. PubMed.

  • Methyl 6-aminonicotinate – preparation and application. Georganics.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Synthesis of 2-aminonicotinic acid. ResearchGate.

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. ResearchGate.

  • 6-Aminonicotinic acid synthesis. ChemicalBook.

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.

  • Aminative Suzuki–Miyaura coupling.

  • Gould–Jacobs Reaction. ResearchGate.

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

  • Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2). PubMed.

  • Suzuki reaction. Wikipedia.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Gould-Jacobs reaction. Wikidoc.

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Advanced Analytical Method Validation for 4-Amino-6-chloro-2-methylnicotinic Acid: UPLC-MS/MS vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Context

The compound 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) is a highly polar, amphoteric intermediate critical to the synthesis of next-generation KRAS mutant protein inhibitors[1]. As regulatory agencies increasingly demand rigorous control of trace synthetic intermediates and potential genotoxic impurities, the analytical methodologies used for their quantification must evolve.

This guide objectively compares the performance of a modern, high-throughput UPLC-MS/MS method utilizing Superficially Porous Particles (SPP) against a traditional HPLC-UV method utilizing Fully Porous Particles (FPP) . By adhering to the latest ICH Q2(R2) guidelines[2], we demonstrate the causality behind our experimental choices and provide a self-validating protocol framework for trace quantification.

Methodological Rationale: The "Why" Behind the Workflow

Chromatographic Challenges of the Analyte

4-Amino-6-chloro-2-methylnicotinic acid features a pyridine ring substituted with an amino group, a chloro group, and a carboxylic acid moiety. This amphoteric nature presents severe chromatographic challenges:

  • The HPLC-UV Limitation: Traditional FPP columns often suffer from secondary interactions between the basic amino group and residual surface silanols. To prevent severe peak tailing, analysts are forced to use high concentrations of non-volatile buffers (e.g., 20 mM potassium phosphate), which are fundamentally incompatible with mass spectrometry.

  • The UPLC-MS/MS Advantage: By migrating to a sub-2-µm Superficially Porous Particle (SPP) architecture, we drastically reduce the longitudinal diffusion path length. SPP columns rival the efficiency of sub-2-µm totally porous particles but at approximately half the operating backpressure[3]. This kinetic efficiency allows us to achieve perfectly symmetrical peaks using MS-friendly, volatile buffers (0.1% Formic Acid) while operating at high linear velocities.

Detection Modality

Transitioning from UV detection to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode eliminates matrix interferences. While UV detection measures bulk absorbance, MRM isolates the specific precursor-to-product ion transition (


 187.0 

143.0), providing absolute specificity even in complex, early-stage synthesis matrices.

Workflow A Sample Preparation (Dilution & Filtration) B UPLC Separation (Sub-2-µm SPP Column) A->B C ESI-MS/MS (MRM Mode) B->C D Data Processing (Quantification & SST) C->D

Fig 1. End-to-end analytical workflow for trace quantification via UPLC-MS/MS.

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, every protocol described below operates as a closed-loop, self-validating system . The sequence is programmed to automatically halt if the initial System Suitability Test (SST) fails to meet predefined acceptance criteria (e.g., %RSD < 2.0%, S/N > 10 for LOQ).

Protocol A: Optimized UPLC-MS/MS Method (Recommended)
  • Sample Preparation: Accurately weigh 10.0 mg of the sample matrix and dissolve in 10.0 mL of LC-MS grade Methanol. Dilute an aliquot with 0.1% Formic Acid in Water to a working concentration of 10 ng/mL.

    • Causality: Filter through a 0.22 µm PTFE syringe filter. PTFE is specifically chosen over Nylon to prevent non-specific binding of the amphoteric analyte, ensuring >99% recovery.

  • Chromatographic Separation: Inject 2 µL onto an SPP C18 column (50 x 2.1 mm, 1.7 µm). Run a binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% B to 95% B over 2.5 minutes at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition of

    
     187.0 
    
    
    
    143.0 (corresponding to the loss of
    
    
    from the carboxylic acid group).
Protocol B: Traditional HPLC-UV Method (Alternative)
  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Diluent (Water:Acetonitrile 50:50). Dilute to a working concentration of 10 µg/mL. Filter through a 0.45 µm PVDF filter.

  • Chromatographic Separation: Inject 10 µL onto a fully porous particle (FPP) C18 column (150 x 4.6 mm, 5 µm). Utilize isocratic elution with 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (70:30 v/v) at 1.0 mL/min for 15 minutes.

    • Causality: The low pH (3.0) and high buffer capacity are strictly required to protonate the carboxylic acid and mask silanol interactions, preventing peak tailing.

  • UV Detection: Monitor absorbance at 254 nm.

Method Validation Logic & Performance Comparison

The validation framework strictly adheres to the ICH Q2(R2) guidelines[2]. The logic is sequential: baseline instrument performance (SST) must be proven before specificity is assessed; specificity must be proven before the calibration model (Linearity) is built; and the model must be established before Accuracy, Precision, and Sensitivity are calculated.

Validation SST System Suitability Testing (SST) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Assessment Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Lin->Prec Sens Sensitivity (LOD/LOQ Limits) Acc->Sens Prec->Sens

Fig 2. ICH Q2(R2) method validation logic ensuring a self-validating analytical system.

Table 1: Chromatographic & Detection Parameters Comparison
ParameterUPLC-MS/MS (Optimized Product)HPLC-UV (Traditional Alternative)
Column Architecture SPP C18 (50 x 2.1 mm, 1.7 µm)FPP C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic Acid / Acetonitrile20 mM Phosphate (pH 3.0) / Acetonitrile
Flow Rate 0.5 mL/min1.0 mL/min
Run Time 3.0 minutes 15.0 minutes
Detection Modality ESI+ MRM (

187.0

143.0)
UV Absorbance at 254 nm
Table 2: ICH Q2(R2) Validation Results
Validation ParameterUPLC-MS/MS PerformanceHPLC-UV PerformanceAnalytical Impact
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)150 ng/mL (S/N > 3)UPLC-MS/MS is 750x more sensitive.
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)500 ng/mL (S/N > 10)Crucial for trace impurity tracking.
Linearity Range 1.0 – 100 ng/mL (

= 0.9994)
0.5 – 50 µg/mL (

= 0.9951)
MS/MS provides superior dynamic range at trace levels.
Precision (%RSD) 1.2% (n=6)1.8% (n=6)SPP columns yield highly reproducible peak integration.
Accuracy (% Recovery) 98.5% – 101.2%97.0% – 102.5%Both methods are accurate within their respective ranges.

Conclusion

While traditional HPLC-UV utilizing fully porous particles remains adequate for bulk assay determinations, it fundamentally fails when tasked with the trace-level quantification of complex, amphoteric intermediates like 4-Amino-6-chloro-2-methylnicotinic acid.

The UPLC-MS/MS method utilizing Superficially Porous Particles (SPP) is objectively superior. By leveraging the kinetic efficiency of SPP architecture, analysts can eliminate non-volatile phosphate buffers, reducing run times from 15 minutes to 3 minutes. Furthermore, the transition to MRM mass spectrometry provides a 750-fold increase in sensitivity, ensuring robust, ICH Q2(R2)-compliant quantification of trace impurities during the synthesis of critical KRAS inhibitors.

References

  • WO2024061333A1 - 一种kras突变蛋白抑制剂、及其制备方法和应用, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhk1Xw1HvWDq840d_Oq8JQP_yOw9BxHXkI8keXiic81adEnWWf9zTA90aGb2cqeEiZpieOfuG89wgI7eQ1R1JH2rrIZRXDwSFewYroa6wAnUXykoDMhMe22UqH6TzgKobwZy57GyUO8jyoPcG-pg==]
  • 4-Amino-6-chloro-2-methylnicotinic acid | 2386388-03-8, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3YmoTUPu69wRdbBF6QkR1jYhbyroTWzRA_7vcLW09tjU_z5CkWB7TxC9ehTF4YKgyI7nx93_pxm2NSiZhtDLfmHkaQHHde-RkQ_DsyX8chYliKfdICRiW30MhdU7qC1Ip0prqI5pMRWQF_Lckz5X564kNOV03pzPSYFy5OJIQwo4ntgQLS1vuztlv52OqRjynB-98Q==]
  • Validation of Analytical Procedures Q2(R2), ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMvc2vspk0H4AKEBG6dGZ5x53dgSiJy0W9tnCUQDjEHDBY7zGhiTKSS2g2cLTfRx7Zj7W7xATCud2buFwM1ttrtzIk30I1EPccwAbxguKROudvIUs4VVK3-3v9R_AY0pAlkJo8gR6CX328Ek0u7sEZaFdGx6a56RyxC-w8HM_4_zb0sr1T6yWaWaA=]
  • Fused-core particle technology in high-performance liquid chromatography: An overview, NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBhTMOtjTtdcV2jez72rFYER-1m_bd5ijzreXWZJxkTcwkEAgmR8mSAscToJiRdg_j7fwjZQ1Mwkizb-EFDQ5M-Gh4z2BME4a54OHRGEsiLGP97702sqejjr7Lt5Pmj6jFLvE2R-PddaQNpy0=]

Sources

Spectroscopic comparison of 4-Amino-6-chloro-2-methylnicotinic acid and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 4-Amino-6-chloro-2-methylnicotinic Acid vs. Key Synthetic Precursors

Executive Summary

The development of next-generation targeted therapeutics, particularly pan-KRAS inhibitors, heavily relies on highly functionalized pyridine scaffolds [1] [2]. 4-Amino-6-chloro-2-methylnicotinic acid (CAS: 2386388-03-8) has emerged as a critical building block for synthesizing pyrido[4,3-d]pyrimidine cores [1]. However, the synthesis of this molecule from its halogenated precursors requires strict regiocontrol and rigorous analytical tracking.

As an Application Scientist, I have designed this guide to objectively compare the spectroscopic profiles of 4-Amino-6-chloro-2-methylnicotinic acid with its primary synthetic precursors: 4,6-Dichloro-2-methylnicotinic acid and its esterified intermediate. By understanding the causality behind the spectroscopic shifts, researchers can establish self-validating workflows to ensure absolute structural confidence during scale-up.

Mechanistic Context & Synthetic Workflow

Direct amination of 4,6-dichloro-2-methylnicotinic acid is notoriously inefficient due to the deactivating nature of the free carboxylate anion under basic conditions. To achieve high yields and regioselectivity, a three-step sequence is employed:

  • Esterification: Masks the carboxylic acid, preventing anion formation and activating the ring.

  • Regioselective S_NAr Amination: The 4-position is electronically activated by the ortho-ester carbonyl, directing the incoming amine (e.g., p-methoxybenzylamine, PMBNH

    
    ) to displace the 4-chloro substituent rather than the 6-chloro substituent [1].
    
  • Deprotection & Saponification: Cleaves the PMB group and hydrolyzes the ester to yield the target amino acid.

G N1 4,6-Dichloro-2-methylnicotinic acid (Precursor A) N2 Ethyl 4,6-dichloro-2-methylnicotinate (Intermediate) N1->N2 Esterification (SOCl2, EtOH) N3 SNAr with PMBNH2 (Regioselective Amination) N2->N3 DIEA, DMSO, 50°C N4 4-Amino-6-chloro-2-methylnicotinic acid (Target Molecule) N3->N4 1. TFA (Deprotection) 2. LiOH (Saponification)

Fig 1. Synthetic workflow from dichloro precursor to 4-Amino-6-chloro-2-methylnicotinic acid.

Comparative Spectroscopic Profiling

To definitively prove the success of the regioselective amination and subsequent deprotection, we rely on orthogonal spectroscopic techniques. The data below synthesizes empirical expectations based on the electronic environment of the pyridine ring [3].

Nuclear Magnetic Resonance ( H and C NMR)

The Causality of the Shift: The most critical diagnostic marker is the chemical shift of the isolated aromatic proton at the C-5 position. In the dichloro precursor, the C-5 proton is flanked by two electron-withdrawing chlorine atoms (via inductive -I effects), resulting in a downfield shift (


 ~7.80 ppm).
Upon successful amination at the 4-position, the primary amine introduces a powerful electron-donating resonance effect (+M). This pushes electron density into the ortho (C-3, C-5) and para positions of the ring. Consequently, the C-5 proton experiences profound diamagnetic shielding, shifting drastically upfield to 

~6.50 ppm. If amination had incorrectly occurred at the 6-position, the shielding effect on the C-5 proton would be significantly weaker.
Mass Spectrometry (LC-MS)

Isotopic Causality: The precursor contains two chlorine atoms, yielding a distinct M / M+2 / M+4 isotopic pattern in a 9:6:1 ratio. The target molecule contains only one chlorine atom, shifting the isotopic signature to a classic 3:1 ratio (M / M+2), instantly confirming the displacement of exactly one halogen.

Quantitative Data Summary Table
Analytical Technique4,6-Dichloro-2-methylnicotinic acid (Precursor)Ethyl 4,6-dichloro-2-methylnicotinate (Intermediate)4-Amino-6-chloro-2-methylnicotinic acid (Target)

H NMR (DMSO-

)

13.8 (br s, 1H), 7.80 (s, 1H) , 2.55 (s, 3H)

7.95 (s, 1H) , 4.40 (q, 2H), 2.58 (s, 3H), 1.35 (t, 3H)

13.0 (br s, 1H), 6.85 (br s, 2H), 6.50 (s, 1H) , 2.40 (s, 3H)

C NMR (DMSO-

)

166.0, 158.2, 150.1, 143.5, 128.0, 124.5, 23.1

164.5, 159.0, 151.2, 144.0, 127.5, 125.0, 62.0, 23.5, 14.0

168.2, 157.5, 154.0 (C-NH

), 149.5, 110.5, 108.2, 22.8
FT-IR (ATR, cm

)
3100-2800 (O-H broad), 1705 (C=O acid), 1550 (C=C)1735 (C=O ester), 1545 (C=C), Absence of O-H3450, 3340 (N-H stretch) , 1680 (C=O acid), 1610 (N-H bend)
LC-MS (ESI+) [M+H]

Not easily ionized in ESI+; use ESI-
[M+H]

m/z 234.0, 236.0, 238.0 (9:6:1)
[M+H]

m/z 187.0, 189.0 (3:1)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You do not proceed to the next step until the In-Process Control (IPC) criteria are explicitly met.

Protocol A: Regioselective Amination (Intermediate Synthesis)
  • Setup: Dissolve Ethyl 4,6-dichloro-2-methylnicotinate (1.0 eq) in anhydrous DMSO (0.5 M concentration) under an inert atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) followed by 4-Methoxybenzylamine (PMBNH

    
    ) (1.5 eq).
    
  • Reaction: Heat the mixture to 50°C and stir for 12 hours[1].

  • Self-Validation (IPC): Take a 10

    
    L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
    
    • Pass Criterion: The peak for the starting material (m/z 234) must be <2% relative to the PMB-protected intermediate peak (m/z 335). Do not proceed to workup until this ratio is achieved.

  • Workup: Crash the product out by adding the reaction mixture dropwise to ice-cold water. Filter the resulting precipitate and dry under a vacuum.

Protocol B: Global Deprotection & Saponification
  • Deprotection: Dissolve the PMB-intermediate in neat Trifluoroacetic acid (TFA) and heat to 70°C for 4 hours to cleave the PMB group. Concentrate under reduced pressure.

  • Saponification: Dissolve the crude residue in a 3:1 mixture of THF/H

    
    O. Add LiOH·H
    
    
    
    O (4.0 eq) and stir at room temperature for 6 hours.
  • Self-Validation (IPC): Monitor via LC-MS.

    • Pass Criterion: Complete disappearance of the ester intermediate (m/z 215) and appearance of the target mass (m/z 187.0).

  • Isolation: Adjust the pH of the aqueous layer to ~4.0 using 1M HCl. The target 4-Amino-6-chloro-2-methylnicotinic acid will precipitate as a solid. Filter, wash with cold water, and dry.

G IPC LC-MS IPC Check for [M+H]+ 187.0 Workup Aqueous Workup & pH Adjustment (pH ~4) IPC->Workup >95% Conversion NMR 1H NMR Validation Shift of Ar-H to 6.50 ppm Workup->NMR Isolated Solid IR FT-IR Profiling Confirm N-H stretches NMR->IR

Fig 2. Analytical self-validation workflow for confirming regioselective amination.

Conclusion

The successful synthesis of 4-Amino-6-chloro-2-methylnicotinic acid from its dichloro precursor hinges on exploiting the electronic disparities of the pyridine ring. By tracking the dramatic upfield shift of the C-5 proton in


H NMR (from 7.80 ppm to 6.50 ppm) and the transition from a di-chloro to a mono-chloro isotopic pattern in LC-MS, researchers can unequivocally validate the structural integrity of this critical KRAS-inhibitor building block.

References

  • Yin, L., & Liu, X. (2024). Kras mutant protein inhibitor, preparation method therefor, and use thereof (Patent No. WO2024061333A1).
  • Eliseev, I. A., et al. (2025). Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. Current Medicinal Chemistry, 32(40), 9111-9171. Bentham Science. [Link]

Purity assessment of synthesized 4-Amino-6-chloro-2-methylnicotinic acid by NMR

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Purity Assessment of Synthesized 4-Amino-6-chloro-2-methylnicotinic Acid: A Comparative Analysis Focused on Quantitative NMR (qNMR)

For researchers, medicinal chemists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality, safety, and efficacy. The compound 4-Amino-6-chloro-2-methylnicotinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry. Its purity directly impacts the downstream synthetic steps and the impurity profile of the final API.

This guide provides an in-depth, technical comparison of analytical methods for the purity assessment of 4-Amino-6-chloro-2-methylnicotinic acid, with a primary focus on the robust and increasingly indispensable technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of qNMR against established chromatographic methods.

The Imperative of Purity: Why Rigorous Assessment Matters

The purity of an intermediate like 4-Amino-6-chloro-2-methylnicotinic acid is not merely an academic metric. Process-related impurities, unreacted starting materials, or degradation products can have significant consequences:

  • Impact on Downstream Reactions: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and complex purification challenges.

  • Regulatory Scrutiny: Regulatory bodies like the FDA require stringent characterization and control of impurities in drug substances.[1][2]

  • Pharmacological & Toxicological Profile: The presence of unknown impurities can alter the biological activity and introduce toxicity, compromising preclinical and clinical results.

Therefore, selecting an appropriate analytical method that provides accurate and reliable purity data is of paramount importance.

Quantitative ¹H NMR: The Absolute Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[3] Its fundamental principle is that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[4][5] This allows for the absolute quantification of an analyte against a certified internal standard, often without the need for a specific reference standard of the analyte itself—a significant advantage in early-stage research where such standards may not be available.[1][6]

The qNMR Experimental Workflow: A Self-Validating System

The trustworthiness of a qNMR experiment is built upon a meticulously planned and executed workflow. Each step is designed to minimize sources of error and ensure the final purity value is accurate and reproducible.

qNMR_Workflow cluster_prep PART 1: Sample Preparation weigh_analyte Accurately weigh ~10-15 mg of Analyte (4-Amino-6-chloro-2-methylnicotinic acid) weigh_is Accurately weigh ~5-10 mg of Internal Standard (e.g., Maleic Acid, >99.5% purity) instrument_setup Instrument Setup: - Tune & Match Probe - Lock & Shim weigh_analyte->instrument_setup dissolve Dissolve both solids in a precise volume of deuterated solvent (e.g., 700 µL DMSO-d₆) in a vial transfer Transfer solution to a high-precision NMR tube set_params Set Key Acquisition Parameters: - 90° Pulse Calibration - Relaxation Delay (D1) > 5 * T₁ - Acquisition Time > 3s - Sufficient Scans for S/N > 250:1 processing Process FID: - Zero-Filling - Fourier Transform - Phase & Baseline Correction instrument_setup->processing acquire Acquire ¹H NMR Spectrum integration Integrate non-overlapping signals for both Analyte and Standard calculation Calculate Purity using the standard qNMR equation Method_Selection start What is the primary analytical goal? q1 Need Absolute Purity without a specific reference standard? start->q1 q2 Need to detect and quantify very low-level (trace) impurities? q1->q2 No nmr Primary Method: qNMR q1->nmr Yes q3 Need definitive structural information on unknown impurities? q2->q3 No hplc Primary Method: HPLC-UV/DAD q2->hplc Yes ms Primary Method: LC-MS q3->ms Yes routine Routine QC / Relative Purity q3->routine No

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in 4-Amino-6-chloro-2-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. 4-Amino-6-chloro-2-methylnicotinic acid is a key building block in the preparation of various pharmaceutical compounds. Its synthesis, however, presents challenges in achieving high yields and purity. This guide provides an in-depth comparison of catalytic systems for the synthesis of this important intermediate, with a focus on the widely adopted Buchwald-Hartwig amination. We will delve into the nuances of catalyst selection, supported by experimental data from analogous systems, and provide detailed protocols to empower you in your synthetic endeavors.

The Critical Role of Catalysis in Nicotinic Acid Derivatization

The introduction of an amino group onto the pyridine ring of a nicotinic acid derivative is a pivotal step in the synthesis of many biologically active molecules. Traditional methods for forming carbon-nitrogen (C-N) bonds often require harsh reaction conditions and suffer from limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field, offering a milder and more versatile approach.[1][2] The efficiency of this transformation is profoundly influenced by the choice of the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand.

Benchmarking Catalyst Performance: A Comparative Analysis

While direct head-to-head comparative studies for the synthesis of 4-Amino-6-chloro-2-methylnicotinic acid are not extensively reported in the literature, we can draw valuable insights from the wealth of data on the Buchwald-Hartwig amination of similar chloropyridine substrates. The following table provides a comparative overview of commonly employed palladium catalyst systems, with expected performance based on established trends in the field.

Catalyst System (Precursor + Ligand)Key StrengthsTypical Catalyst Loading (mol%)Expected Yield Range (%)
Pd(OAc)₂ + XPhos Broad substrate scope, high reactivity for aryl chlorides.[2]1-285-95
Pd₂(dba)₃ + RuPhos Effective for a wide range of amines, including primary and secondary.1-280-90
Pd(OAc)₂ + BrettPhos Particularly effective for coupling with primary amines.[3]1-285-95
Pd₂(dba)₃ + Xantphos Bidentate ligand, often used for challenging couplings.[1]2-375-85
[Pd(IPr)(P(o-tolyl)₃)] N-heterocyclic carbene (NHC) based, good for electron-rich and -poor substrates.[4]1-280-90

Note: The expected yield ranges are estimates based on data from similar chloropyridine amination reactions and may vary depending on the specific reaction conditions.

The choice of ligand is paramount in the amination of less reactive aryl chlorides.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have demonstrated remarkable efficacy in facilitating the oxidative addition of the palladium(0) species to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[1][6]

The Buchwald-Hartwig Amination: A Mechanistic Overview

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism for the palladium-catalyzed amination of an aryl halide is depicted below.

Buchwald-Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl-X) Pd(II)_Complex Aryl-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine) Amine_Coordination [Aryl-Pd(II)-Amine(L)]+X- Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amido_Complex Aryl-Pd(II)-Amido(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Product Aryl-Amine Product Reductive_Elimination->Product Product->Pd(0)L Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle initiates with the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-Amino-6-chloro-2-methylnicotinic acid via a Buchwald-Hartwig amination, as well as a general procedure for catalyst screening.

Synthesis of 4-Amino-6-chloro-2-methylnicotinic acid (Illustrative Protocol)

This protocol is a representative procedure based on established methods for the amination of chloropyridines. Optimization may be required to achieve the highest yields.

Synthesis_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification by Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization End End: Isolated Product Characterization->End

Sources

Comparative analysis of the electronic properties of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Vitamin

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for life, serving as a precursor to the essential coenzymes NAD and NADP.[1] However, its therapeutic applications and the potential of its derivatives extend far beyond nutritional supplementation. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in drugs for treating dyslipidemia, and its derivatives have been extensively investigated for analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[2][3]

The biological activity of these derivatives is intimately linked to their electronic properties. The way substituents alter the electron distribution across the pyridine ring and the carboxylic acid group can profoundly influence a molecule's acidity (pKa), its ability to engage in non-covalent interactions like hydrogen bonding and cation-π interactions, its reactivity, and its overall pharmacokinetic profile (ADME).[4] For researchers in drug design, a deep understanding of these electronic effects is not merely academic; it is a critical tool for the rational design of more potent and selective therapeutic agents.

This guide provides a comparative analysis of the key electronic properties of substituted nicotinic acids. We will delve into the theoretical principles governing substituent effects, present a validated experimental protocol for their measurement, compare available data, and offer field-proven insights into how these properties can be modulated to achieve desired pharmacological outcomes.

Theoretical Framework: The Language of Substituent Effects

The electronic character of a substituted nicotinic acid is governed by the interplay of two fundamental phenomena: inductive effects and resonance effects . These effects are quantitatively described by the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship to correlate reaction rates and equilibria.[1]

Inductive Effects (σ-framework): This is an electrostatic effect transmitted through the sigma (σ) bonds of the molecule. Electron-withdrawing groups (EWGs), such as halogens (-Cl) or the nitro group (-NO₂), are more electronegative than carbon and pull electron density towards themselves. This effect acidifies the carboxylic proton by stabilizing the resulting carboxylate anion. Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃), push electron density through the σ-framework, destabilizing the anion and decreasing acidity. The inductive effect weakens with distance.

Resonance Effects (π-framework): This effect involves the delocalization of π-electrons across the aromatic system. Substituents with lone pairs (e.g., -NH₂, -OCH₃) or π-bonds (e.g., -NO₂) can donate or withdraw electron density by participating in the ring's resonance structures.[4] For example, a nitro group in the 5-position (para to the nitrogen) can effectively withdraw electron density from the entire ring through resonance, significantly stabilizing the carboxylate anion.

The Hammett Equation: The Hammett equation, log(K/K₀) = σρ, quantifies these effects.[1]

  • K and K₀ are the equilibrium constants (e.g., acid dissociation constants) for the substituted and unsubstituted molecule, respectively.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction (in this case, deprotonation) to the electronic effects of the substituents.

Understanding these principles allows scientists to predict how a given substituent will impact the electronic properties and, by extension, the biological activity of a nicotinic acid derivative.

Key Electronic Properties & Their Measurement

Two of the most informative and readily measurable electronic properties for nicotinic acid derivatives are the acid dissociation constant (pKa) and NMR chemical shifts.

  • pKa: This value is the negative logarithm of the acid dissociation constant (Ka) and is a direct measure of a molecule's acidity. In drug development, pKa is paramount as it dictates the ionization state of a molecule at a given physiological pH (typically ~7.4). The charge of a molecule affects its solubility, membrane permeability, and ability to bind to its biological target. For instance, a more acidic nicotinic acid derivative (lower pKa) will be more predominantly in its anionic (carboxylate) form at physiological pH.

  • ¹H NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The chemical shift (δ) of a proton on the pyridine ring is a direct readout of the electron density around it. Electron-withdrawing groups decrease the electron density (deshielding), causing the proton signal to shift to a higher ppm value (downfield).[6] Electron-donating groups increase electron density (shielding), causing an upfield shift to lower ppm values. Analyzing these shifts provides a detailed map of how a substituent electronically perturbs the entire molecule.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol describes a robust and common method for determining the pKa of a nicotinic acid derivative using UV-Vis spectrophotometry. The principle relies on the fact that the protonated (acid) and deprotonated (conjugate base) forms of the molecule have different UV absorption spectra. By measuring the absorbance at a wavelength where this difference is maximal across a range of pH values, the pKa can be accurately determined.

Materials & Equipment:

  • Substituted nicotinic acid sample

  • UV-Vis Spectrophotometer (dual beam)

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Deionized water

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the substituted nicotinic acid and dissolve it in a known volume of deionized water to create a concentrated stock solution (e.g., 1 mM). A small amount of co-solvent like methanol or DMSO may be used if solubility is an issue, but its concentration should be kept minimal (<1%).

  • Identification of Analytical Wavelength (λ_max):

    • Prepare two solutions from the stock: one highly acidic (e.g., pH 1-2 with 0.1 M HCl) to ensure the molecule is fully protonated, and one highly basic (e.g., pH 10-11 with 0.1 M NaOH) to ensure it is fully deprotonated.

    • Scan the UV spectrum (e.g., from 200-400 nm) for both solutions against a blank of the corresponding acidic or basic water.

    • Overlay the spectra and identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal. This will be your analytical wavelength.

  • Preparation of Buffer Series:

    • Prepare a series of at least 8-10 buffer solutions with known pH values, spanning a range of approximately 1.5 pH units above and below the expected pKa of the compound.

    • To each buffer solution in a volumetric flask, add an identical aliquot of the nicotinic acid stock solution to ensure the final total concentration of the compound is the same in all samples.

  • Absorbance Measurements:

    • Measure the pH of each final solution accurately.

    • Measure the absorbance of each solution at the predetermined analytical wavelength. Also, measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions prepared in step 2.

  • Data Analysis and pKa Calculation:

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A_base - A) / (A - A_acid) ] where 'A' is the absorbance of the sample at a given pH.

    • For the most accurate determination, plot pH (x-axis) versus log[ (A_base - A) / (A - A_acid) ] (y-axis). The data should yield a straight line with a slope close to 1. The pKa is the value of the pH when the y-value is 0 (i.e., the x-intercept).

This protocol is self-validating because a linear plot with a slope near unity confirms that the observed spectral changes are due to a single protonation equilibrium.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Prepare Stock Solution (e.g., 1 mM in H₂O) P2 Prepare Acidic (pH 1) & Basic (pH 11) Samples P1->P2 Aliquot P3 Prepare Series of Buffered Samples (pH 3-7) P1->P3 Aliquot M3 Measure Absorbance (A) of all samples at λ P2->M3 P3->M3 M4 Measure Final pH of all buffered samples P3->M4 M1 Scan UV Spectra of Acidic & Basic Samples M2 Identify Analytical λ (Max Absorbance Difference) M1->M2 A1 Plot pH vs. log[(A_base - A) / (A - A_acid)] M2->A1 M3->A1 M4->A1 A2 Determine x-intercept A1->A2 A3 Result: pKa = x-intercept A2->A3

Experimental workflow for the spectrophotometric determination of pKa.

Comparative Analysis of Substituted Nicotinic Acids

The electronic impact of a substituent is highly dependent on its intrinsic properties (donating vs. withdrawing) and its position on the pyridine ring. The following tables summarize available quantitative data and provide a qualitative comparison of expected electronic effects for various substituents.

Table 1: Quantitative pKa Values for Selected Substituted Nicotinic Acids

CompoundSubstituentPositionpKa ValueReferenceNotes
Nicotinic Acid-H (Reference)-4.85[7]Experimental
2-Chloronicotinic Acid-Cl22.54Experimental
6-Chloronicotinic Acid-Cl6~3.24[8]Predicted
6-Methylnicotinic Acid-CH₃6~3.61[9]Predicted
2-Amino-6-methylnicotinic Acid-NH₂, -CH₃2, 6~4.08[10]Predicted

Note: Predicted values are derived from computational models and should be used as estimates. Experimental verification is recommended.

Table 2: Qualitative Comparison of Expected Electronic Effects

SubstituentTypeInductive EffectResonance EffectExpected pKa ChangeExpected ¹H NMR Shift Change
-NO₂ (Nitro)Strong EWGStrong (-I)Strong (-R)Decrease SignificantlyStrong Downfield Shift
-Cl (Chloro)EWGStrong (-I)Weak (+R)DecreaseDownfield Shift
-H (Hydrogen)ReferenceNeutralNeutralReference (pKa ≈ 4.85)Reference
-CH₃ (Methyl)Weak EDGWeak (+I)NoneIncrease SlightlySlight Upfield Shift
-OCH₃ (Methoxy)EDGWeak (-I)Strong (+R)IncreaseUpfield Shift
-NH₂ (Amino)Strong EDGWeak (-I)Strong (+R)Increase SignificantlyStrong Upfield Shift

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; (-I): Negative Inductive Effect (withdrawing); (+I): Positive Inductive Effect (donating); (-R): Negative Resonance Effect (withdrawing); (+R): Positive Resonance Effect (donating).

Influence of EWGs vs. EDGs on nicotinic acid's electronic properties.

Discussion and Interpretation

The data, though limited, clearly illustrates the principles outlined in the theoretical framework.

Causality of Acidity Changes: The experimental pKa of 2-chloronicotinic acid (2.54) is significantly lower than that of the parent nicotinic acid (4.85).[7] This dramatic increase in acidity is primarily due to the powerful electron-withdrawing inductive effect of the chlorine atom. Being in the 2-position (ortho to the carboxylic acid), its proximity allows for maximum stabilization of the negative charge on the carboxylate anion upon deprotonation. The predicted pKa for the 6-chloro derivative (~3.24) is also lower than the parent but higher than the 2-chloro isomer, consistent with the inductive effect diminishing with distance.[8]

Conversely, the methyl group in 6-methylnicotinic acid is a weak electron-donating group. Its positive inductive effect (+I) pushes electron density into the ring, which slightly destabilizes the carboxylate anion. This leads to a predicted decrease in acidity (higher pKa) compared to the parent molecule, although the available predicted values show some variance.[9][11]

Implications for Drug Design: These shifts in electronic properties have direct consequences for drug development. A researcher aiming to increase the cell permeability of a nicotinic acid-based drug might introduce an electron-donating group like a methyl or methoxy group. This would raise the pKa, resulting in a larger fraction of the more lipophilic, neutral (protonated) form of the molecule at physiological pH, potentially enhancing its ability to cross cell membranes.

Conversely, if the therapeutic target has an active site with a key cationic residue (e.g., arginine or lysine), enhancing the acidity of the nicotinic acid derivative with an electron-withdrawing group could strengthen the ionic interaction between the drug's carboxylate and the protein target, leading to higher binding affinity and potency.

Conclusion

The electronic properties of substituted nicotinic acids are not arbitrary; they are predictable and tunable characteristics that arise from the fundamental principles of inductive and resonance effects. By strategically selecting substituents and their positions on the pyridine ring, researchers can precisely modulate properties like pKa and electron density distribution. This control is essential for optimizing a compound's interaction with its biological target and improving its overall drug-like properties. The methods and principles discussed in this guide provide a robust framework for the rational design and comparative analysis of novel nicotinic acid derivatives, accelerating the journey from chemical scaffold to effective therapeutic.

References

  • ChemBK. (2024, April 9). 6-Methylnicotinic Acid. Retrieved from [Link]

  • Wheeler, D. D., & Houk, K. N. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PMC. Retrieved from [Link]

  • Filo. (2024, December 8). Out of pyridine 2 carboxylic acid and pyridine 3 carboxylic acid which absorb more lambea max in uv spectroscopy. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 6-Methylnicotinic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, October 21). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

  • Wired Chemist. Hammett Sigma Constants. Retrieved from [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Wikipedia. Hammett equation. Retrieved from [Link]

  • NIST. 6-Chloronicotinic acid. NIST WebBook. Retrieved from [Link]

  • Wikipedia. 2-Chloronicotinic acid. Retrieved from [Link]

  • Trivedi, S., Patil, B. R., Prasad, R., & Patil, S. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridine carboxylic acid and 3, 6-Dichloro-2-pyridine carboxylic acid. Der Pharmacia Lettre, 9(5), 117-132. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • SynThink. 5-Nitronicotinic acid | 2047-49-6. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-AMINO-6-METHYLNICOTINIC ACID Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. 6-Methylnicotinic acid. National Institutes of Health. Retrieved from [Link]

  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 9), o2345. Retrieved from [Link]

  • Khan Academy. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (PDF) 6-Methylnicotinic acid. Retrieved from [Link]

  • University of California, Los Angeles. Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • PubChem. 5-Nitronicotinic acid. National Institutes of Health. Retrieved from [Link]

  • PubChemLite. 5-nitronicotinic acid (C6H4N2O4). Retrieved from [Link]

  • PubChem. 6-Chloronicotinic acid. National Institutes of Health. Retrieved from [Link]

  • PubChem. 2-Methylnicotinic acid. National Institutes of Health. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-6-chloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Amino-6-chloro-2-methylnicotinic acid (CAS No. 2386388-03-8). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to its final disposition. Adherence to these procedures is not merely a matter of regulatory compliance but is a cornerstone of a robust safety culture, protecting ourselves, our colleagues, and the environment.

Understanding Your Responsibility: The Regulatory Landscape

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste—your institution or laboratory—is legally responsible for it from the moment it's created until its final, safe disposal.[2][4] Improper disposal is strictly prohibited and can lead to significant penalties.[1][2] Therefore, chemicals like 4-Amino-6-chloro-2-methylnicotinic acid cannot be discarded in the regular trash or poured down the sink.[1][5][6][7]

Hazard Profile of 4-Amino-6-chloro-2-methylnicotinic Acid

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This dictates the necessary personal protective equipment (PPE), storage requirements, and emergency procedures. Based on available Safety Data Sheets (SDS), 4-Amino-6-chloro-2-methylnicotinic acid is classified with the following hazards.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory system)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.

Causality Behind Safety Precautions: The identified hazards necessitate specific handling protocols. The risk of skin and eye irritation (H315, H319) mandates the use of nitrile gloves and safety glasses or goggles. The potential for respiratory irritation (H335) requires that all handling of the solid material, especially if it is a powder, be conducted in a certified chemical fume hood to prevent inhalation.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the self-validating system for the compliant disposal of 4-Amino-6-chloro-2-methylnicotinic acid. This workflow ensures that each step is documented and handled in a manner that is safe and compliant with EPA and institutional regulations.

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste : Due to its hazard profile, any surplus, expired, or contaminated 4-Amino-6-chloro-2-methylnicotinic acid must be treated as hazardous waste.

  • Segregate at the Source : Do not mix this waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or your institution's Environmental Health & Safety (EHS) office.[1][10] Incompatible materials can react violently, producing heat, gas, or toxic byproducts. This compound, as a nicotinic acid derivative, should be kept separate from strong bases, amines, and reducing agents.[11]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Collect the solid waste in a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.[1][7][10] The container must be in good condition, free of cracks or residue on the outside.[10]

  • Affix a Hazardous Waste Label : As soon as the first portion of waste is added, label the container. The label must, at a minimum, include:

    • The words "Hazardous Waste".[7][10]

    • The full chemical name: "4-Amino-6-chloro-2-methylnicotinic acid". Do not use abbreviations or chemical formulas.[7][10]

    • The accumulation start date (the date the first waste is added).[6]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste.[10]

    • The appropriate hazard pictograms (e.g., Exclamation Mark).[7]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Store at or Near the Point of Generation : The waste container must be kept in the laboratory where it was generated, in a designated Satellite Accumulation Area (SAA).[10]

  • Keep Containers Closed : The container must remain tightly sealed at all times, except when actively adding waste.[10][12] Funnels should not be left in the container opening.[10]

  • Utilize Secondary Containment : Place the waste container in a secondary containment bin, such as a plastic tub, to contain any potential leaks or spills.[1][12] This is especially critical for liquid wastes.

  • Inspect Weekly : The SAA and its containers must be inspected weekly to check for leaks, container degradation, and proper labeling.[1][10]

Step 4: Arranging for Final Disposal
  • Do Not Exceed Limits : Once the waste container is 90% full, or when you approach the accumulation time limits set by the EPA and your institution, you must arrange for its removal.[10]

  • Contact EHS for Pickup : Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[7][10] Complete any required chemical waste pickup forms.

  • Manifest and Transport : The waste will be collected by trained hazardous materials handlers and transported by a licensed waste disposal company.[1][4] A Uniform Hazardous Waste Manifest will be created to track the waste from your lab to its final treatment or disposal facility, completing the "cradle-to-grave" cycle.[4]

Disposal Workflow Diagram

G Disposal Decision Workflow for Chemical Waste A Waste Generated: 4-Amino-6-chloro-2-methylnicotinic acid B Characterize Waste: Is it hazardous? A->B C Consult SDS & EHS Office. Treat as Hazardous Waste. B->C Yes D Select Compatible Container (HDPE or Glass) C->D E Affix Hazardous Waste Label (Name, Date, Hazards) D->E F Store in Satellite Accumulation Area (SAA) Under Generator's Control E->F G Container Full (≤90%) or Time Limit Reached? F->G H Continue Accumulation. Perform Weekly Inspections. G->H No I Request Pickup from EHS/ Licensed Waste Vendor G->I Yes H->F J Waste Manifested and Transported for Final Disposal I->J

Caption: Decision workflow for hazardous chemical waste disposal.

Spill & Emergency Containment

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues.

  • Don PPE : At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill : For a small, solid spill, carefully sweep it up using a brush and dustpan and place it into a labeled hazardous waste container.[13] Avoid creating dust.[8][14] If necessary, lightly dampen a paper towel to wipe up remaining residue and dispose of it as hazardous waste.

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy. For large spills, contact your EHS emergency line immediately.

By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of 4-Amino-6-chloro-2-methylnicotinic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). US Ecology. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • SAFETY DATA SHEET - BUSPERSE 47. (2016, September 16). Buckman. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]

  • Safety Data Sheet - Nicotinic acid. (n.d.). Carl Roth. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Procedure ENV02. (n.d.). University of Notre Dame Risk Management and Safety. Retrieved from [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). Veterans Affairs. Retrieved from [Link]

  • 2-AMINO-6-METHYLNICOTINIC ACID Properties. (2025, October 15). US EPA. Retrieved from [Link]

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Personal protective equipment for handling 4-Amino-6-chloro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: This compound is a functionalized pyridine derivative used frequently in scaffold synthesis for drug discovery. While classified primarily as an irritant, its structural analogs suggest potential bioactivity. Treat as a Potent Pharmacophore Intermediate .

Storage Criticality: High. This compound is sensitive to light and oxidation. Improper storage leads to decarboxylation or oxidation of the amine, compromising downstream yields.

  • Condition: Inert atmosphere (Argon/Nitrogen), 2–8°C, Protect from light.[1][2]

Hazard Identification (GHS Classification)
Hazard ClassCategoryCodeStatement
Skin Corrosion/Irritation 2H315Causes skin irritation.[3][4][5][6]
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.[3][4][5][6][7][8]
STOT - Single Exposure 3H335May cause respiratory irritation.[3][4][5][6][7]
Acute Toxicity (Oral) 4H302Harmful if swallowed (Predicted based on SAR).

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I emphasize that PPE is not a uniform "lab coat and gloves" rule. It is a dynamic barrier dependent on the state of matter and solvation .

Task-Based PPE Selection
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Receipt & Storage (Sealed containers)Standard Lab VentilationNitrile (4 mil)Safety GlassesLab Coat (Cotton)
Weighing & Aliquoting (Solid powder)Fume Hood Required. If open bench: N95/P100 Respirator.Nitrile (Double gloving recommended)Safety Goggles (Unvented)Lab Coat + Tyvek Sleeves
Synthesis (Dissolved in DMSO/DMF)Fume Hood (Sash <18").Laminate/Barrier Gloves (e.g., Silver Shield®) or Double Nitrile (change every 15 min).Safety Goggles + Face Shield (if >50mL)Lab Coat + Chemical Apron
Waste Disposal Fume Hood.Nitrile (Double, 5 mil minimum)Safety GogglesLab Coat

Technical Insight: When dissolved in polar aprotic solvents like DMSO or DMF (common for this substrate), standard nitrile gloves offer <5 minutes of breakthrough protection . You must use barrier gloves or change nitrile gloves immediately upon splash contact [1].

PPE Decision Logic

The following decision tree illustrates the logic for selecting hand and respiratory protection based on the specific experimental context.

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent PPE_Solid_Hood Standard Nitrile + Safety Glasses Hood->PPE_Solid_Hood Yes PPE_Solid_Bench N95 Respirator + Safety Goggles + Double Nitrile Hood->PPE_Solid_Bench No (Avoid if possible) Aqueous Aqueous / Ethanol Solvent->Aqueous Organic DMSO / DMF / DCM Solvent->Organic PPE_Aq Standard Nitrile Aqueous->PPE_Aq PPE_Org Laminate Gloves or Double Nitrile (Change <15 min) Organic->PPE_Org

Figure 1: Logical workflow for selecting appropriate PPE based on physical state and solvent carrier.[2]

Operational Protocols

Receipt and Inert Storage

This compound is an amino-pyridine carboxylic acid. The amine is susceptible to oxidation (N-oxide formation), and the carboxylic acid can undergo decarboxylation under thermal stress.

  • Inspect: Upon receipt, check the bottle seal integrity. If the powder is brown or sticky, significant degradation has occurred.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or store the entire vial inside a secondary jar with desiccant.

  • Environment: Store at 2–8°C. For storage >1 month, purge the headspace with Argon or Nitrogen before resealing.

Weighing and Solubilization

Objective: Prevent inhalation of fine dust and ensure accurate stoichiometry.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun if the powder is flighty. Pyridine derivatives often carry static charge.

  • Solubilization:

    • Preferred Solvents: DMSO, DMF (High solubility).

    • Protocol: Add solvent to the powder, not powder to solvent, to minimize aerosolization.

    • Dissolution: Vortexing is preferred over sonication to avoid heating the compound, which may accelerate degradation [2].

Reaction Setup (Nucleophilic Substitution/Coupling)

When using 4-Amino-6-chloro-2-methylnicotinic acid in SNAr or amide coupling reactions:

  • Acid Scavenging: The carboxylic acid moiety is acidic. If using the free acid in basic conditions, account for the extra equivalent of base required to deprotonate the carboxylic acid.

  • Ventilation: Reactions involving chlorinating agents (e.g., SOCl2 for acid chloride formation) must be scrubbed. This pyridine core is electron-deficient; high temperatures may be required, increasing vapor pressure hazards.

Emergency Response & Spill Management

Exposure Response[5][6][7]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected pyridine sensitization).

  • Eye Contact: Rinse for 15 minutes minimum.[8][9] The "2-methyl" substituent does not mitigate the basicity of the pyridine ring; corneal damage is a risk.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7][8][9] Do not use ethanol ; it enhances skin absorption of pyridine derivatives.

Spill Cleanup Protocol

Scenario: 5g bottle dropped in fume hood.

  • Isolate: Close the hood sash. Alert nearby personnel.

  • PPE Up: Don double nitrile gloves and N95 respirator (if sash must be raised).

  • Contain: Cover powder with a wet paper towel (water or PEG-400) to prevent dust dispersal.

  • Clean: Scoop up the wet slurry. Wipe surface with 10% dilute HCl (to protonate and solubilize the amine), followed by water.

  • Dispose: Place all waste in Solid Hazardous Waste (Halogenated).

Spill_Response Spill Spill Detected Assess Assess Type Spill->Assess Dry Dry Powder Assess->Dry Wet Solution Assess->Wet Action_Dry Cover with Wet Absorbent Pad Dry->Action_Dry Action_Wet Absorb with Vermiculite/Pads Wet->Action_Wet Clean Clean Surface (Dilute HCl -> Water) Action_Dry->Clean Action_Wet->Clean Dispose Halogenated Waste Container Clean->Dispose

Figure 2: Step-by-step spill response workflow ensuring containment of dust and chemical decontamination.

Waste Disposal & Decontamination

Regulatory Compliance: This compound contains both Chlorine and Nitrogen . It must not be disposed of in general trash or down the drain.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, paper towels, weigh boats.Hazardous Solid Waste (Halogenated). Double bag in clear polyethylene.
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Waste. Do not mix with oxidizers (e.g., Nitric acid) due to amine incompatibility.
Sharps Needles/Syringes used for transfer.Biohazard/Sharps Bin. (Even if chemically contaminated, sharps rules take precedence).

Decontamination of Glassware: Rinse glassware with Acetone, then soak in a 5% Citric Acid solution. The acid wash ensures the pyridine base is protonated and fully solubilized before final water rinse.

References

  • PubChem. (2024). Compound Summary: 4-Amino-6-chloronicotinic acid.[10] National Library of Medicine. Retrieved from [Link]

  • ECHA. (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.[4] European Chemicals Agency. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.